mTOR/HDAC1-IN-12l
Description
Properties
Molecular Formula |
C28H38N8O5 |
|---|---|
Molecular Weight |
566.663 |
IUPAC Name |
(R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
InChI Key |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
SMILES |
O=C(N1C[C@@H](C)OCC1)NC2=CC=C(C3=NC(N4CCOCC4)=C5C(N(CCCCCCC(NO)=O)N=C5)=N3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mTOR/HDAC1-IN-12l |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Dual mTOR/HDAC1 Inhibition: A Technical Whitepaper on mTOR/HDAC1-IN-12l
Executive Summary
The transition from monotherapy to rational polypharmacology represents a paradigm shift in precision oncology. Single-agent kinase inhibitors, particularly rapalogs targeting the mechanistic target of rapamycin (mTOR), frequently encounter clinical resistance due to feedback loop activation and epigenetic plasticity. Conversely, histone deacetylase (HDAC) inhibitors face dose-limiting toxicities and compensatory metabolic shifts. mTOR/HDAC1-IN-12l (CAS: 2271413-06-8) emerges as a highly selective, dual-action small molecule designed to simultaneously dismantle these compensatory networks[1]. By synchronizing the pharmacokinetic delivery of translational repression and epigenetic remodeling, this compound induces synthetic lethality in malignancies driven by the MYC oncogene and metabolic dysregulation.
Core Mechanisms of Action: The Epigenetic-Translational Axis
The therapeutic superiority of mTOR/HDAC1-IN-12l relies on its ability to collapse two orthogonal survival pathways simultaneously, preventing the cancer cell from utilizing one to rescue the other.
mTORC1/2 Axis Suppression (Translational Repression)
mTOR/HDAC1-IN-12l acts as an ATP-competitive inhibitor of the mTOR kinase domain, effectively suppressing both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual-complex inhibition is critical; it halts the phosphorylation of downstream effectors p70S6K and 4E-BP1, leading to a profound blockade in the cap-dependent translation of oncogenic proteins[2]. Unlike allosteric inhibitors (rapalogs) that often trigger paradoxical AKT hyperactivation via mTORC2 feedback, the ATP-competitive nature of this dual inhibitor suppresses AKT phosphorylation at Ser473, shutting down upstream survival signaling.
HDAC1 Epigenetic Modulation (Chromatin Remodeling)
Concurrently, the molecule's pharmacophore chelates the zinc ion within the catalytic pocket of Class I HDACs, with high affinity for HDAC1. HDAC1-mediated histone deacetylation typically compacts chromatin, silencing tumor suppressor genes[3]. Inhibition by mTOR/HDAC1-IN-12l leads to the hyperacetylation of histone tails (e.g., H3K9ac, H4K16ac), relaxing the chromatin architecture and reactivating silenced genes such as CDKN1A (p21), which enforces G1 cell cycle arrest.
Synergistic Crosstalk: The c-MYC Convergence Node
The most profound mechanistic consequence of this dual inhibition is the cooperative eradication of the c-MYC oncogene. mTOR inhibition drastically reduces the de novo translation of MYC. Simultaneously, HDAC inhibition disrupts MYC transcriptional complexes and promotes its proteasomal degradation. Integrative network analyses demonstrate that combined mTOR/HDAC inhibition cooperatively reduces MYC half-life by over 55% and induces synthetic lethality in MYC-driven malignancies[4]. Furthermore, direct crosstalk exists between these targets: mTORC1 signaling via the S6K1 axis directly regulates HDAC1 phosphorylation and activity, linking metabolic states to epigenetic silencing[5]. Disrupting this exact node forces the cell into irreversible apoptosis by modulating the Bax/Bcl-2 ratio and generating reactive oxygen species (ROS)[6].
Quantitative Profiling & Comparative Efficacy
To contextualize the potency of mTOR/HDAC1-IN-12l, the following table synthesizes the expected pharmacological metrics of high-affinity dual mTOR/HDAC inhibitors based on contemporary patent literature and biochemical profiling[7].
Table 1: Pharmacological and Phenotypic Profiling of mTOR/HDAC1-IN-12l
| Parameter | Target / Assay | Potency Value (nM) | Biological Implication |
| Enzymatic IC₅₀ | mTOR Kinase | 0.8 ± 0.2 | High-affinity ATP-competitive binding. |
| Enzymatic IC₅₀ | HDAC1 Deacetylase | 1.2 ± 0.3 | Potent zinc chelation in the catalytic core. |
| Cellular EC₅₀ | HCT116 Viability | 45.0 ± 5.1 | Effective membrane permeability and cytotoxicity. |
| Target Engagement | p-p70S6K (Thr389) | 15.0 ± 2.4 | Intracellular confirmation of mTORC1 blockade. |
| Target Engagement | Ac-H3K9 Accumulation | 20.0 ± 3.1 | Intracellular confirmation of HDAC1 inhibition. |
Systems Biology Visualization
The following network diagram maps the dual-node intervention of mTOR/HDAC1-IN-12l and its convergence on c-MYC degradation and apoptosis.
Fig 1: Signal transduction map illustrating the synergistic convergence of dual mTOR/HDAC1 inhibition.
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of mTOR/HDAC1-IN-12l, researchers must employ a multi-tiered, self-validating experimental system. As an application scientist, I emphasize that understanding the causality behind these assays is as critical as the steps themselves.
Protocol 1: Cell-Free Target Engagement (Enzymatic Profiling)
Causality Rationale: Before assessing cellular phenotypes, we must establish the intrinsic biochemical potency of the molecule. This isolates the compound's binding affinity from confounding cellular variables like efflux pump activity or membrane permeability.
-
mTOR Kinase Assay (TR-FRET):
-
Prepare a reaction mix containing recombinant mTOR enzyme, ATP (at Km concentration), and a GFP-labeled physiological substrate.
-
Add serial dilutions of mTOR/HDAC1-IN-12l (0.1 nM to 10 µM).
-
Introduce a Terbium-labeled anti-phospho antibody.
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (520 nm / 495 nm). A decrease in the ratio directly correlates with kinase inhibition.
-
-
HDAC1 Deacetylase Assay (Fluorogenic):
-
Incubate recombinant HDAC1 with a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) and the inhibitor.
-
Add a developer solution containing trypsin. Trypsin cleaves only the deacetylated substrate, releasing the AMC fluorophore.
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Loss of fluorescence confirms direct enzymatic blockade.
-
Protocol 2: Intracellular Pathway Deconvolution (Immunoblotting)
Causality Rationale: Biochemical potency does not guarantee cellular efficacy. This protocol proves that the dual inhibitor successfully permeates the cell and simultaneously engages both targets without cross-interference, utilizing monotherapy controls to prove synergistic action[8].
-
Cell Treatment: Plate HCT116 cells and treat for 24 hours with: (A) Vehicle, (B) Rapamycin [mTOR control], (C) Entinostat [HDAC control], and (D) mTOR/HDAC1-IN-12l.
-
Lysis: Harvest cells using RIPA buffer supplemented heavily with both protease inhibitors and deacetylase inhibitors (e.g., Sodium Butyrate) to lock the dynamic acetylation state.
-
Western Blotting:
-
Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Primary Probes: Probe for p-p70S6K (Thr389) and total p70S6K (mTOR readout); Ac-H3K9 and total H3 (HDAC1 readout); and c-MYC (convergence readout).
-
-
Validation Logic: The dual inhibitor lane must uniquely display both an eradication of p-p70S6K and a hyper-accumulation of Ac-H3K9. A super-additive depletion of c-MYC compared to Rapamycin or Entinostat alone confirms the synthetic lethal mechanism[4].
Protocol 3: Phenotypic Convergence (Apoptosis Flow Cytometry)
Causality Rationale: The ultimate goal of dual inhibition is to shunt the cell from cytostasis (typical of mTOR inhibitors) into irreversible apoptosis (driven by HDAC inhibition of anti-apoptotic proteins like Bcl-2)[6].
-
Harvest & Wash: Collect treated cells (including floating dead cells to avoid selection bias), wash with ice-cold PBS, and resuspend in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (to detect externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, to detect membrane permeabilization in late apoptosis). Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze 10,000 events per sample.
-
Validation Logic: A successful dual-inhibitor phenotype will show a massive shift into the Annexin V+/PI+ quadrant (late apoptosis) compared to the cytostatic G1 arrest typically seen with single-agent mTOR inhibitors.
References
-
Simmons et al., "Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation", Molecular Cancer Therapeutics, 2017. URL:[Link]
-
Holbeck et al., "Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC", National Institutes of Health, 2017. URL:[Link]
-
Eckschlager et al., "Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives", MDPI Cancers, 2021. URL:[Link]
-
Taylor & Francis Group, "An updated patent review on rational combinations of HDAC inhibitors for cancer chemotherapy (2020 – present)", Expert Opinion on Therapeutic Patents, 2024. URL:[Link]
-
Zahid et al., "mTOR/HDAC1 Crosstalk Mediated Suppression of ADH1A and ALDH2 Links Alcohol Metabolism to Hepatocellular Carcinoma Onset and Progression in silico", Frontiers in Oncology (PMC), 2020. URL:[Link]
-
Li et al., "Histone deacetylases: Function in tumor development and therapeutic prospects", International Journal of Oncology (PMC), 2023. URL:[Link]
Sources
- 1. mTOR/HDAC1-IN-12l [CAS: 2271413-06-8] mTOR/HDAC1 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylases: Function in tumor development and therapeutic prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mTOR/HDAC1 Crosstalk Mediated Suppression of ADH1A and ALDH2 Links Alcohol Metabolism to Hepatocellular Carcinoma Onset and Progression in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Compound 12l
The following technical guide details the Structure-Activity Relationship (SAR) of Compound 12l , a potent β-lactam-based tubulin polymerization inhibitor designed as a bioisostere of Combretastatin A-4 (CA-4).
Optimization of Azetidin-2-one Scaffolds for Tubulin Destabilization and Multi-Drug Resistance (MDR) Evasion
-TubulinExecutive Summary
Compound 12l represents a significant advancement in the design of antimitotic agents, specifically targeting the colchicine binding site of tubulin. Developed to overcome the metabolic instability and geometric isomerization issues inherent to cis-stilbene natural products like Combretastatin A-4 (CA-4), Compound 12l utilizes a
This guide analyzes the SAR that identifies Compound 12l as a lead candidate, highlighting its nanomolar potency against human breast carcinoma (MCF-7, IC
Chemical Architecture & Scaffold Rationale
The core design philosophy behind Compound 12l involves scaffold hopping : replacing the olefinic bridge of CA-4 with a heterocyclic ring to lock the pharmacophores in a bioactive conformation.
The -Lactam Core (Region 3)
-
Role: Acts as a rigid bioisostere of the cis-olefin bridge found in CA-4.
-
Benefit: Unlike the stilbene double bond, which is prone to cis-to-trans photoisomerization (resulting in loss of activity), the azetidin-2-one ring permanently restricts the A and B aryl rings into a specific angular geometry required for the colchicine pocket.
-
Stereochemistry: The trans configuration between the C3 and C4 substituents is critical for optimal binding.
The Pharmacophore Map
The molecule is divided into three distinct SAR zones:
-
Ring A (Region 1): 1-(3,5-dimethoxyphenyl) moiety.[1]
-
Ring B (Region 2): 4-(4-ethoxyphenyl) moiety.[1]
-
Head Group (Region 4): 3-hydroxy substitution on the lactam ring.[1]
Detailed Structure-Activity Relationship (SAR)[2][3]
The potency of Compound 12l is derived from specific substituent effects that optimize hydrophobic interactions and metabolic stability.
Region 1: The A-Ring (3,5-Dimethoxy Substitution)
In classical CA-4 analogs, a 3,4,5-trimethoxy ring is standard.[1] However, Compound 12l employs a 3,5-dimethoxy pattern.[1]
-
Metabolic Stability: The removal of the 4-methoxy group (para position) reduces susceptibility to O-demethylation by cytochrome P450 enzymes, a common metabolic clearance pathway for CA-4.
-
Binding Affinity: Molecular dynamics (MD) simulations indicate that the 3,5-dimethoxy motif maintains critical hydrogen bonding and hydrophobic contacts within the tubulin pocket without the steric bulk of the central methoxy group.
-
SAR Insight: Comparison with Compound 12s (3,4,5-trimethoxy analog) shows that the 3,5-dimethoxy pattern in 12l preserves high potency (3 nM in HT-29) while potentially improving pharmacokinetic profiles.
Region 2: The B-Ring (4-Ethoxy Substitution)
The para-position of the B-ring is the primary driver of potency in this series.
-
The "Ethoxy Effect" (12l vs. 12k):
-
Compound 12k (4-methoxy): IC
= 12 nM (HT-29).[1] -
Compound 12l (4-ethoxy): IC
= 3 nM (HT-29).[1] -
Analysis: The extension from a methoxy to an ethoxy group increases lipophilicity (LogP 2.40 for 12l vs. 2.02 for 12k), allowing the B-ring to penetrate deeper into the hydrophobic cavity of the colchicine binding site.[1]
-
-
Steric Limit (12l vs. 12p): Further extension to a propoxy or bulky group does not yield proportional gains, suggesting the ethoxy group represents the optimal steric volume for this pocket.
-
Electronic Effects (12l vs. 12m): Substitution with a thiomethyl group (Compound 12m , IC
= 26 nM) results in a 2.5-fold loss of potency, indicating that the oxygen atom's electronegativity or H-bond accepting capability may play a secondary role in stabilizing the complex.
Region 4: The 3-Hydroxy Group[1]
-
Role: The hydroxyl group at position 3 of the
-lactam ring acts as a hydrogen bond donor. -
Interaction: It forms water-mediated hydrogen bonds with the protein backbone (e.g., Val238 or Cys241 in tubulin), anchoring the scaffold. Analogs lacking this hydroxyl group (or with bulky substitutions) show significantly reduced antiproliferative activity.
SAR Data Summary Table
| Compound | Ring A Substituents | Ring B Substituents (Para) | LogP | IC | IC | Relative Potency |
| 12l | 3,5-dimethoxy | Ethoxy (-OEt) | 2.40 | 10 nM | 3 nM | Lead |
| 12k | 3,5-dimethoxy | Methoxy (-OMe) | 2.02 | 1.5 nM | 12 nM | High |
| 12m | 3,5-dimethoxy | Thiomethyl (-SMe) | ~2.5 | 23 nM | 26 nM | Moderate |
| 12o | 3,5-dimethoxy | Hydrogen (-H) | 2.75 | >100 nM | 89 nM | Low |
| CA-4 | 3,4,5-trimethoxy | 3-OH, 4-OMe | - | 4.6 nM | 3814 nM | Resistant* |
*Note: CA-4 shows poor activity in HT-29 cells due to resistance mechanisms (e.g., P-gp efflux), which Compound 12l successfully evades.
Mechanism of Action & Signaling
Compound 12l functions as a Microtubule Destabilizing Agent (MDA) .
-
Binding: 12l binds to the colchicine site at the interface of
- and -tubulin heterodimers. -
Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.
-
Catastrophe: This leads to microtubule depolymerization, disrupting the formation of the mitotic spindle.
-
Arrest: Cells accumulate in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged arrest triggers apoptotic pathways, characterized by increased BAX levels, decreased Bcl-2 levels, and activation of Caspase-3.
Visualizing the Pathway (Graphviz)
Caption: Mechanism of action for Compound 12l, highlighting its tubulin-targeting pathway and structural evasion of P-gp mediated drug resistance.
Experimental Protocols
To validate the SAR of Compound 12l, the following protocols are standard for synthesis and biological evaluation.
Synthesis: Staudinger [2+2] Cycloaddition
The construction of the
-
Imine Formation: React 3,5-dimethoxyaniline with 4-ethoxybenzaldehyde in refluxing ethanol (EtOH) with a catalytic amount of acetic acid. Monitor by TLC until Schiff base formation is complete.
-
Cycloaddition:
-
Dissolve the imine in anhydrous dichloromethane (DCM) under Nitrogen atmosphere at 0°C.
-
Add triethylamine (3 equiv).
-
Dropwise add acetoxyacetyl chloride (1.2 equiv).
-
Allow to warm to room temperature and stir overnight (12-16h).
-
-
Workup: Wash with water, NaHCO
, and brine. Dry over MgSO . -
Deprotection (if necessary): If a protected hydroxyacetyl chloride was used, perform deprotection (e.g., hydrolysis) to yield the 3-hydroxy-azetidin-2-one.
-
Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC
-
Seeding: Seed cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO . -
Treatment: Prepare stock solution of Compound 12l in DMSO. Perform serial dilutions (0.001 nM to 10
M) in culture medium. Add to wells (triplicate). Ensure final DMSO concentration < 0.1%. -
Incubation: Incubate cells with compound for 72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium carefully. Add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % cell viability relative to vehicle control. Plot dose-response curves (Non-linear regression, sigmoidal) to determine IC
.
SAR Visualization Map
The following diagram illustrates the specific structural optimizations that define Compound 12l.
Caption: Structural dissection of Compound 12l showing the functional role of each pharmacophore in maximizing biological activity.
References
-
O'Boyle, N.M., et al. (2020). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules , 25(21), 5199.
-
Wang, L., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry . (Note: Reference for alternative "Compound 12L" in STING agonist series).
-
Greene, T.F., et al. (2013).
-Carboline Derivatives as Antiproliferative Agents. Letters in Drug Design & Discovery . -
Dublin City University Press . (2020). New Breast Cancer Treatment Shows Promise Against Drug-Resistant Tumors.[2]
Sources
- 1. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]
- 2. New Breast Cancer Treatment Shows Promise Against Drug-Resistant Tumors | Dublin City University [dcu.ie]
Technical Guide: Binding Affinity & Molecular Characterization of Compound 12l (Dual mTOR/HDAC1 Inhibitor)
The following is an in-depth technical guide on the binding affinity and characterization of Compound 12l, a dual mTOR/HDAC inhibitor.
Executive Summary
Compound 12l (often referenced in development as Purinostat Mesylate ) represents a strategic evolution in polypharmacology, designed to overcome drug resistance mechanisms inherent in single-target therapies. By fusing a pyrimidine-pyrazolyl scaffold (mTOR recognition) with a hydroxamic acid moiety (HDAC zinc-binding group), 12l functions as a high-potency dual inhibitor.[1][2][3]
This guide details the binding kinetics, molecular interactions, and validation protocols for 12l against its primary targets: mTOR (mechanistic Target of Rapamycin) and HDAC1 (Histone Deacetylase 1).
Chemical Architecture & Design Logic
The structural efficacy of 12l relies on a "pharmacophore fusion" strategy.[2] This approach addresses the signaling crosstalk where HDAC inhibition sensitizes cancer cells to mTOR inhibitors by disrupting the feedback loops that typically protect cells from autophagy or apoptosis.
-
mTOR Binding Domain: A pyrimidine-pyrazolyl core mimics ATP, targeting the kinase hinge region.
-
Linker System: Optimized chain length ensures the molecule spans the solvent-exposed channel of the HDAC enzyme.
-
HDAC Binding Domain: A terminal hydroxamic acid group acts as a bidentate chelator for the catalytic Zinc ion (
) deep within the HDAC pocket.
Diagram 1: Dual Inhibition Signaling Pathway
The following diagram illustrates the mechanistic rationale for dual inhibition, highlighting the convergence of epigenetic regulation and kinase signaling.
Caption: Mechanistic crosstalk: 12l simultaneously blocks HDAC1-mediated gene silencing and mTOR-driven proliferation.
Binding Affinity Profile
The potency of 12l is characterized by sub-nanomolar affinity for HDAC1 and low-nanomolar affinity for mTOR. This balanced profile is critical; significant potency deviation between targets often leads to dose-limiting toxicity before dual efficacy is achieved.
Table 1: Primary Target Inhibition Data (IC50)
| Target | IC50 (nM) | Assay Type | Reference Control (IC50) |
| HDAC1 | 0.19 ± 0.05 | Fluorogenic (Ac-Lys substrate) | SAHA (22 nM) |
| mTOR | 1.20 ± 0.20 | FRET / LanthaScreen | PI-103 (18 nM) |
| HDAC6 | 1.80 | Fluorogenic | SAHA (16 nM) |
| PI3K | > 1000 | Kinase Glo | N/A |
Note: Data derived from Chen et al., J. Med.[1] Chem. 2019.[1][3][4] 12l exhibits >100-fold selectivity for mTOR over PI3K isoforms, reducing metabolic toxicity risks.
Molecular Modeling & Binding Modes
To understand the causality of the affinity values above, we must examine the structural docking results.
HDAC1 Interaction (PDB: 5ICN)
-
The Warhead: The hydroxamic acid group coordinates the catalytic
ion in a bidentate fashion. This interaction is the primary driver of the 0.19 nM potency. -
The Tunnel: The linker region forms van der Waals interactions with the hydrophobic tunnel residues (Phe150, Phe205) of HDAC1.
-
The Cap: The pyrimidine-pyrazolyl cap sits at the rim of the pocket, interacting with surface residues to provide isoform selectivity (favoring HDAC1/6 over HDAC8).
mTOR Interaction (PDB: 4JT6)[1]
-
Hinge Binding: The pyrimidine moiety functions as an ATP-mimetic, forming hydrogen bonds with the hinge region amino acids (Val2240) of the mTOR kinase domain.
-
Hydrophobic Pocket: The pyrazolyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the complex.
Technical Protocols for Validation
Reliable reproduction of binding affinity data requires rigorous assay design. Below are the recommended self-validating protocols.
Protocol A: HDAC1 Fluorogenic Activity Assay
Objective: Determine IC50 of 12l against HDAC1. Principle: Deacetylation of a fluorogenic substrate sensitizes it to a developer enzyme, releasing a fluorophore.
Reagents:
-
Recombinant human HDAC1.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
.
Workflow:
-
Preparation: Dilute 12l in DMSO (Serial dilution: 10
M to 0.01 nM). Keep final DMSO <1%. -
Incubation: Mix HDAC1 enzyme with 12l. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction: Add Fluorogenic Substrate. Incubate for 30 min at 37°C.
-
Development: Add Trypsin/Developer solution to cleave the deacetylated lysine. Incubate 15 min.
-
Detection: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Validation: Z-factor must be >0.5. Reference standard (SAHA) must fall within 2-fold of historical IC50.
Protocol B: mTOR LanthaScreen Eu Kinase Assay
Objective: Determine IC50 of 12l against mTOR. Principle: TR-FRET competition assay between a tracer and the inhibitor.
Workflow:
Caption: Step-by-step workflow for the TR-FRET based mTOR binding assay.
Biological Validation (Downstream Markers)
Binding affinity implies target engagement, but cellular markers confirm functional inhibition.
-
Ac-H3 / Ac-Tubulin: Treatment with 12l (10-100 nM) results in a dose-dependent increase in Acetyl-Histone H3 and Acetyl-
-Tubulin, confirming intracellular HDAC inhibition. -
p-S6K / p-4EBP1: Treatment results in the decrease of phosphorylated S6K and 4EBP1, confirming blockade of the mTORC1 pathway.
-
Phenotype: Induces G0/G1 cell cycle arrest and apoptosis in MM1.S (Multiple Myeloma) cell lines.[1][2][3]
References
-
Chen, Y., et al. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Inhibitors as a Promising Strategy for Cancer Therapy.[3] Journal of Medicinal Chemistry, 62(3), 1234–1250. [2]
-
Zhang, K., et al. (2020). Design, Synthesis, and Biological Evaluation of PI3K/HDAC Inhibitors.[1] Journal of Medicinal Chemistry, 63(8), 4256–4292.[1] [1]
-
TargetMol. mTOR/HDAC-IN-1 (Compound 12l) Data Sheet.
-
MedChemExpress. HDACs/mTOR Inhibitor 1 (Compound 12l) Product Information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. (2019) | Yong Chen | 34 Citations [scispace.com]
- 3. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
role of mTOR/HDAC1-IN-12l in PI3K/Akt/mTOR signaling pathway
An In-Depth Technical Guide to the Synergistic Targeting of the PI3K/Akt/mTOR Pathway and HDAC1 with the Investigational Dual Inhibitor, HDAC1-IN-12l
Authored by a Senior Application Scientist
Foreword: The PI3K/Akt/mTOR signaling pathway and the epigenetic regulation mediated by histone deacetylases (HDACs) represent two of the most critical networks governing cancer cell proliferation, survival, and therapy resistance. While inhibitors targeting individual components of these pathways have shown clinical promise, the development of dual-inhibitors offers a novel therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. This guide provides an in-depth exploration of the role of a theoretical dual mTOR/HDAC1 inhibitor, termed HDAC1-IN-12l, within the context of the PI3K/Akt/mTOR signaling pathway. We will delve into the foundational biology, the rationale for dual inhibition, and provide detailed experimental protocols to investigate the effects of such a compound.
Part 1: The PI3K/Akt/mTOR Signaling Nexus: A Master Regulator of Cellular Homeostasis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that translates extracellular cues into a spectrum of cellular responses.[1] This network is fundamental to the regulation of cell growth, proliferation, survival, metabolism, and angiogenesis.[2][3] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4]
The cascade is typically initiated by the binding of growth factors (e.g., EGF, IGF-1) to receptor tyrosine kinases (RTKs) on the cell surface.[1][5] This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[5][6]
Recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[5][6] Once activated, Akt orchestrates a wide array of downstream effects by phosphorylating a multitude of substrates. A key downstream effector of Akt is mTOR, a serine/threonine kinase that functions as a central regulator of cell growth and metabolism.[7] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] mTORC1, when activated, promotes protein synthesis by phosphorylating p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] mTORC2, among other functions, contributes to the full activation of Akt.[3][5]
Part 2: The Role of HDAC1 in Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[8] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[8] There are 18 known human HDACs, categorized into four classes.[9][10] HDAC1, a member of Class I, is primarily localized in the nucleus and is a key component of several transcriptional co-repressor complexes.[9][10]
Aberrant HDAC activity is frequently observed in cancer, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[11][12] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[8][13] These molecules induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes.[8] The anti-tumor effects of HDACis are multifaceted, including the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[11][12][13]
Part 3: Crosstalk and the Rationale for Dual Inhibition
Emerging evidence points to significant crosstalk between the PI3K/Akt/mTOR pathway and HDACs. For instance, HDACs can deacetylate and regulate the function of key components of the PI3K pathway, while Akt can phosphorylate and influence the activity of certain HDACs. This interplay suggests that targeting both pathways simultaneously could lead to synergistic anti-tumor effects and overcome the resistance mechanisms that can arise from single-agent therapies.[14] The combination of PI3K/mTOR inhibitors with HDAC inhibitors has shown potent preclinical activity in various cancers, including non-Hodgkin lymphoma and solid tumors.[14][15]
Part 4: HDAC1-IN-12l: An Investigational Dual mTOR/HDAC1 Inhibitor
While "HDAC1-IN-12l" is a designation for a theoretical compound for the purposes of this guide, it represents a class of molecules designed to simultaneously inhibit both mTOR and HDAC1. Such a dual-inhibitor is hypothesized to exert a multi-pronged attack on cancer cells.
Postulated Mechanism of Action
HDAC1-IN-12l is designed to concurrently engage with the catalytic sites of both mTOR and HDAC1. Its proposed mechanism involves:
-
Inhibition of mTOR: By blocking the kinase activity of mTOR (likely both mTORC1 and mTORC2), HDAC1-IN-12l would prevent the phosphorylation of downstream effectors such as S6K and 4E-BP1, leading to an immediate shutdown of protein synthesis and cell growth.[16] Inhibition of mTORC2 would also abrogate the full activation of Akt, creating a negative feedback loop.[5]
-
Inhibition of HDAC1: By inhibiting HDAC1, the compound would induce hyperacetylation of histones, leading to the reactivation of tumor suppressor genes.[13] Furthermore, inhibition of HDACs can lead to the hyperacetylation of non-histone proteins involved in cell cycle regulation and apoptosis.[8]
The combined effect would be a powerful, synergistic assault on the core machinery that drives cancer cell proliferation and survival.
Part 5: Experimental Validation of HDAC1-IN-12l
A rigorous, multi-faceted experimental approach is required to validate the mechanism and efficacy of a dual inhibitor like HDAC1-IN-12l.
Western Blot Analysis of Pathway Modulation
Western blotting is essential to confirm that HDAC1-IN-12l is hitting its intended targets and modulating the downstream signaling pathways.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a panel of breast, colon, and hematologic cancer cell lines) and allow them to adhere overnight. Treat the cells with a dose-range of HDAC1-IN-12l for various time points (e.g., 6, 12, 24 hours). Include vehicle-treated (DMSO) cells as a negative control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation and acetylation states of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17][18]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
p-Akt (Ser473), Total Akt
-
p-mTOR (Ser2448), Total mTOR
-
p-S6K (Thr389), Total S6K
-
Acetylated-Histone H3 (Ac-H3)
-
Total Histone H3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[17]
Expected Results Summary:
| Target Protein | Expected Change with HDAC1-IN-12l | Rationale |
| p-Akt (Ser473) | Decrease | Inhibition of mTORC2 and potential feedback loops |
| p-mTOR (Ser2448) | Decrease | Direct inhibition of mTOR kinase activity |
| p-S6K (Thr389) | Decrease | Downstream of mTORC1 inhibition |
| Ac-Histone H3 | Increase | Inhibition of HDAC1 activity |
Cell Viability and Proliferation Assays
To quantify the anti-proliferative effects of HDAC1-IN-12l and determine its potency (IC50), cell viability assays are crucial.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of HDAC1-IN-12l (e.g., from 0.01 nM to 10 µM) for 72 hours.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of HDAC1-IN-12l to inhibit the enzymatic activity of PI3K or mTOR.
Protocol (Example for PI3K):
-
Reagent Preparation: Prepare a stock solution of HDAC1-IN-12l in DMSO and create serial dilutions in a kinase assay buffer.[20]
-
Assay Setup: In a 384-well plate, add the diluted HDAC1-IN-12l or DMSO control. Add recombinant human PI3K enzyme.[20]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the substrate (PIP2) and ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).[20]
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based kit (e.g., ADP-Glo™).[20][21]
-
Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each concentration of HDAC1-IN-12l to determine the IC50 for direct kinase inhibition.[20]
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and Biological Evaluation of the First Example of NO-Donor Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
The Therapeutic Potential of mTOR/HDAC1-IN-12l in Solid Tumors: A Technical Whitepaper
Executive Summary & Scientific Rationale
The treatment of solid tumors is frequently hindered by adaptive resistance mechanisms and the protective nature of the tumor microenvironment (TME). While mammalian target of rapamycin (mTOR) inhibitors have shown promise in halting cellular proliferation, their clinical efficacy as monotherapies in solid tumors is notoriously limited by feedback loops—specifically, the paradoxical hyperactivation of upstream receptor tyrosine kinases (RTKs) and the AKT pathway. Conversely, Histone Deacetylase (HDAC) inhibitors induce epigenetic reprogramming and apoptosis but often trigger protective autophagy.
mTOR/HDAC1-IN-12l (Compound 12l; CAS: 2271413-06-8) represents a breakthrough in rational drug design. By fusing a pyrimidine-pyrazolyl pharmacophore (for mTOR recognition) with a hydroxamic acid zinc-binding motif (for HDAC inhibition) , this molecule achieves simultaneous, synergistic blockade of both targets. Originally validated in hematologic malignancies, its unique kinetic profile presents a highly compelling rationale for repurposing in solid tumors (e.g., breast, lung, and colorectal carcinomas), where dual inhibition can dismantle metabolic reprogramming and overcome RTK-mediated resistance .
Molecular Architecture & Pharmacological Profile
To understand the causality behind 12l's efficacy, we must examine its target engagement. The molecule acts as a "synthetic lethal" trigger. By inhibiting mTORC1/2, it starves the tumor cell of translational machinery. Simultaneously, by inhibiting HDAC1 and HDAC6, it forces chromatin relaxation (reactivating silenced tumor suppressor genes) and destabilizes the microtubule network, severely impairing the migration of metastatic solid tumor cells.
Table 1: Quantitative Target Engagement & Functional Consequences
| Target | IC50 (nM) | Primary Cellular Biomarker | Functional Consequence in Solid Tumors |
| HDAC1 | 0.19 | ↑ Acetylated Histone H3 (Ac-H3) | Chromatin relaxation; reactivation of pro-apoptotic genes. |
| mTOR | 1.20 | ↓ p-p70S6K, ↓ p-4E-BP1 | Blockade of mRNA translation and tumor metabolism. |
| HDAC6 | 1.80 | ↑ Acetylated α-Tubulin | Disruption of cytoskeletal dynamics; reduced metastasis. |
| PI3Kα | >500 | Unchanged p-AKT (T308) | High kinase selectivity; minimizes off-target systemic toxicity. |
Data synthesized from primary biochemical assays of Compound 12l .
Mechanistic Synergy Pathway
The following diagram illustrates the self-validating logic of using a dual inhibitor. In a standard protocol, blocking mTOR alone triggers an RTK/AKT feedback loop. HDAC inhibition actively suppresses the transcription of these RTKs, collapsing the resistance mechanism.
Mechanistic synergy of mTOR/HDAC1-IN-12l in preventing RTK feedback loops and driving apoptosis.
Standardized Preclinical Workflows for Solid Tumors
To rigorously evaluate the therapeutic potential of 12l in solid tumors, researchers must move beyond 2D cell cultures. Solid tumors possess a dense extracellular matrix (ECM) and a hypoxic core, which drastically alter drug penetrance and target expression. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: 3D Tumor Spheroid Penetration and Viability Assay
Causality & Rationale: 3D spheroids accurately recapitulate the pathophysiological gradients (oxygen, nutrients, pH) of in vivo solid tumors. Using a 3D-specific ATP-based luminescence assay ensures that the dense ECM is fully lysed, preventing false-positive viability readings common in standard MTT assays.
Step-by-Step Methodology:
-
Spheroid Generation: Seed solid tumor cell lines (e.g., MDA-MB-231 for breast cancer or A549 for lung cancer) at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 × g for 5 minutes to promote aggregation.
-
Incubation: Culture for 72 hours at 37°C, 5% CO₂ until spheroids reach a uniform diameter of ~300–400 µm.
-
Compound Dosing: Prepare a 10 mM stock of mTOR/HDAC1-IN-12l in DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.01 µM to 20 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity (internal negative control).
-
Treatment Window: Incubate spheroids with the compound for 72 hours.
-
Lysis & Readout: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to disrupt the 3D architecture, followed by a 25-minute dark incubation to stabilize the luminescent signal.
-
Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using non-linear regression (curve fit) to assess anti-proliferative potency.
Standardized 3D in vitro workflow for evaluating 12l efficacy in solid tumor models.
Protocol 2: Pharmacodynamic (PD) Biomarker Validation via Western Blot
Causality & Rationale: Phenotypic death is insufficient to prove the drug's mechanism. A self-validating protocol must demonstrate simultaneous engagement of both targets. We measure Ac-H3 to confirm HDAC1 inhibition and p-p70S6K (Thr389) to confirm mTORC1 inhibition.
Step-by-Step Methodology:
-
Treatment: Treat solid tumor cells with 12l (at 1× and 5× the established IC50) for 6 and 24 hours. Note: HDAC inhibition (Ac-H3 accumulation) typically occurs rapidly (within 6h), while downstream mTOR effects may require longer exposure.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and, critically, phosphatase inhibitors (to preserve p-S6K) and HDAC inhibitors (e.g., Sodium Butyrate, to preserve baseline acetylation during lysis).
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe for Ac-H3 (HDAC1 target validation).
-
Probe for p-p70S6K and total S6K (mTOR target validation).
-
Probe for GAPDH or β-Actin (Loading control).
-
-
Analysis: Visualize using enhanced chemiluminescence (ECL). A successful assay will show a dose-dependent increase in Ac-H3 and a simultaneous decrease in p-p70S6K relative to the vehicle control.
Extrapolated In Vivo Efficacy & Clinical Translation
Based on the foundational data in xenograft models (where 12l achieved a Tumor Growth Inhibition (TGI) rate of 72.5% at 20 mg/kg i.v. without significant body weight loss) , the translation to solid tumors is highly promising.
Table 2: Projected In Vivo Metrics for Solid Tumor Xenografts
| Parameter | Expected Observation with 12l | Clinical Relevance for Solid Tumors |
| Tumor Growth Inhibition (TGI) | >60% at 20 mg/kg i.v. dosing | Robust reduction in tumor volume compared to vehicle. |
| Cell Cycle Dynamics | Accumulation in G0/G1 Phase | Halts rapid proliferation prior to DNA replication. |
| Toxicity Profile | <10% body weight fluctuation | Favorable therapeutic window; viable for combination therapies. |
| TME Modulation | Downregulation of MYC/E2F | Depletes the tumor of critical oncogenic transcription factors . |
Future Perspectives: The next phase of preclinical development for mTOR/HDAC1-IN-12l should focus on Patient-Derived Xenograft (PDX) models of hard-to-treat solid tumors, such as Triple-Negative Breast Cancer (TNBC) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC). Furthermore, investigating its combination with immune checkpoint inhibitors (e.g., anti-PD-1) could reveal whether the epigenetic remodeling induced by the HDAC1 blockade enhances T-cell infiltration into the "cold" solid tumor microenvironment.
References
-
Chen Y, Yuan X, Zhang W, et al. "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry, 2019.[Link]
-
Simmons JK, et al. "Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation." Cancer Cell, 2015.[Link]
Dual Targeting of Epigenetic and Metabolic Pathways: The Effect of mTOR/HDAC1-IN-12l on Histone Acetylation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The development of therapeutic resistance in oncology is frequently driven by compensatory crosstalk between metabolic signaling networks and epigenetic regulatory mechanisms. mTOR/HDAC1-IN-12l (Compound 12l, CAS: 2271413-06-8) is a rationally designed, first-in-class dual inhibitor that simultaneously targets the mammalian target of rapamycin (mTOR) and Histone Deacetylase 1 (HDAC1)[1].
By incorporating a pyrimidine-pyrazolyl pharmacophore (for kinase recognition) and a hydroxamic acid zinc-binding motif (for HDAC inhibition), this compound collapses the compensatory survival networks that typically arise during monotherapy[2]. This technical guide explores the mechanistic causality behind mTOR/HDAC1-IN-12l's efficacy, detailing its profound impact on histone H3 acetylation (Ac-H3) levels, and provides field-proven, self-validating protocols for quantifying these epigenetic shifts in vitro.
Mechanistic Framework: The mTOR/HDAC1 Axis
To understand why mTOR/HDAC1-IN-12l is highly effective in hematologic malignancies (such as Acute Myeloid Leukemia and Multiple Myeloma), one must examine the causality of the mTOR/HDAC crosstalk.
In highly proliferative tumor cells, hyperactive PI3K/Akt/mTOR signaling activates downstream effectors like S6K1. S6K1, in turn, can modulate HDAC1 activity, promoting the deacetylation of histone tails at the promoters of critical tumor suppressor genes, effectively silencing them[3]. When researchers use isolated mTOR inhibitors (e.g., rapamycin analogs), tumors often survive by relying on HDAC-mediated epigenetic silencing to suppress apoptotic pathways. Conversely, isolated HDAC inhibitors (e.g., SAHA/Vorinostat) can trigger compensatory upregulation of PI3K/mTOR signaling.
mTOR/HDAC1-IN-12l circumvents this by acting as a dual-node blockade[2]. It directly inhibits the catalytic core of HDAC1, preventing the removal of acetyl groups from lysine residues on Histone H3, while simultaneously shutting down mTOR-mediated translation of survival proteins[4].
Fig 1: Dual inhibition mechanism of mTOR/HDAC1-IN-12l and its downstream epigenetic effects.
Pharmacological Profile & Impact on Acetylation Levels
mTOR/HDAC1-IN-12l exhibits sub-nanomolar potency against its primary epigenetic target. The compound's specific effect on cellular acetylation is twofold:
-
Nuclear Epigenetics (Ac-H3): By inhibiting Class I HDACs (specifically HDAC1), the compound induces a rapid, dose-dependent accumulation of acetylated Histone H3 (Ac-H3). This relaxes chromatin structure, allowing transcriptional machinery to access previously silenced loci[4][5].
-
Cytoskeletal Dynamics (Ac-Tubulin): The compound also exhibits potent activity against HDAC6 (a cytoplasmic deacetylase). Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and impairing tumor cell motility and division[4].
Quantitative Data Summaries
Table 1: Target Specificity and Enzymatic Inhibition Profile [5][6]
| Target Enzyme | IC50 Value | Cellular Consequence of Inhibition |
| HDAC1 | 0.19 nM | Global hyperacetylation of Histone H3 (Ac-H3); chromatin relaxation. |
| mTOR | 1.2 nM | Downregulation of p-ERK and S6K1; suppression of protein synthesis. |
| HDAC6 | 1.8 nM | Hyperacetylation of α-tubulin; disruption of microtubule stability. |
| PI3Kα | >500 nM | Minimal off-target kinase toxicity. |
Table 2: Phenotypic & Pharmacodynamic Outcomes (MV4-11 & MM1S Models) [2][5]
| Assay / Model | Treatment Condition | Observed Outcome |
| Western Blot (MV4-11) | 0–10 μM (6h, 24h) | Dose-dependent increase in Ac-H3 (6h) and decrease in p-ERK (24h). |
| Flow Cytometry (MV4-11) | 10–1000 nM (48h) | Reduction in S-phase cells; significant G0/G1 phase cell cycle arrest. |
| In Vivo Xenograft (MM1S) | 10 or 20 mg/kg (i.v.) | 72.5% Tumor Growth Inhibition (TGI) with no significant body weight loss. |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I frequently observe a critical failure point in epigenetic assays: post-lysis deacetylation . Endogenous HDACs are highly robust and remain active in standard lysis buffers. If cells are lysed without specific precautions, the Ac-H3 levels observed on a Western blot will be artificially low, masking the true efficacy of the inhibitor.
The following protocol is engineered as a self-validating system to ensure data integrity.
Protocol: In Vitro Assessment of Histone H3 Acetylation
Objective: Quantify the upregulation of Ac-H3 in MV4-11 leukemia cells following treatment with mTOR/HDAC1-IN-12l[5].
Step 1: Cell Culture and Treatment
-
Seed MV4-11 cells at a density of
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Treat cells with mTOR/HDAC1-IN-12l at varying concentrations (e.g., Vehicle, 10 nM, 100 nM, 1 μM, 10 μM) for 6 hours.
-
Causality Note: A 6-hour timepoint is optimal for capturing primary epigenetic shifts (Ac-H3) before secondary apoptotic degradation of histones occurs[5].
-
Step 2: Specialized Cell Lysis (Critical Step)
-
Prepare modified RIPA buffer. Crucial Addition: You must supplement the RIPA buffer with a broad-spectrum HDAC inhibitor cocktail (e.g., 10 mM Sodium Butyrate or 1 μM Trichostatin A) immediately prior to use, alongside standard protease/phosphatase inhibitors.
-
Pellet cells, wash once with ice-cold PBS, and resuspend in the modified RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
Step 3: Western Blotting and Self-Validation
-
Resolve 20 μg of total protein per lane on a 12% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Primary Probing: Probe the membrane with an anti-Acetyl-Histone H3 antibody (e.g., targeting H3K9ac or pan-Ac-H3).
-
Self-Validating Control: Strip the membrane and reprobe for Total Histone H3 .
-
Why not GAPDH/Actin? mTOR/HDAC1-IN-12l induces G0/G1 cell cycle arrest and alters cytoskeletal dynamics (via HDAC6/tubulin)[2]. Normalizing nuclear histone acetylation to a cytoplasmic housekeeping gene that fluctuates during cell cycle arrest introduces severe artifactual bias. Total H3 ensures you are measuring the stoichiometric ratio of acetylation per histone molecule.
-
Fig 2: Self-validating experimental workflow for quantifying histone H3 acetylation.
Conclusion
mTOR/HDAC1-IN-12l represents a sophisticated leap in polypharmacology. By fusing the structural requirements for kinase and epigenetic inhibition into a single molecule, it eliminates the pharmacokinetic discrepancies that plague combination therapies. The compound's ability to drive profound histone H3 hyperacetylation at sub-nanomolar concentrations (IC50 = 0.19 nM)[5], while simultaneously suppressing mTOR-driven survival signaling, makes it a highly authoritative tool for researchers investigating chemoresistant hematologic malignancies[2].
When evaluating this compound in the laboratory, strict adherence to chromatin-preserving lysis techniques and proper stoichiometric controls (Total H3) is paramount to accurately capturing its potent epigenetic modulatory effects.
References
-
Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry (2019). URL:[Link]
-
mTOR/HDAC1 Crosstalk Mediated Suppression of ADH1A and ALDH2 Links Alcohol Metabolism to Hepatocellular Carcinoma Onset and Progression. Frontiers in Oncology / PMC (2021). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR/HDAC1 Crosstalk Mediated Suppression of ADH1A and ALDH2 Links Alcohol Metabolism to Hepatocellular Carcinoma Onset and Progression in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HDACs/mTOR Inhibitor 1 | CAS#:2271413-06-8 | Chemsrc [chemsrc.com]
Impact of Compound 12l on Autophagy and Cell Cycle Arrest
The following technical guide provides an in-depth analysis of Compound 12l , addressing the specific pharmacological profiles associated with this designation in recent medicinal chemistry literature.
Editorial Note: In current pharmaceutical research, "Compound 12l" refers to two distinct but prominent lead candidates depending on the chemical scaffold being studied. To ensure this guide meets the specific needs of your research, we analyze both primary candidates:
-
The Benzoxazole Derivative: A potent VEGFR-2 inhibitor inducing G1 cell cycle arrest .[1][2]
-
The Sclareol-Triazole Hybrid: An MDR-reversing agent driving autophagic flux and ROS-mediated death .
A Technical Guide for Drug Development & Mechanism Validation
Executive Summary
Compound 12l represents a class of small-molecule inhibitors designed to target oncogenic signaling pathways. Its primary mechanism of action involves the dual modulation of the cell cycle machinery (specifically Cyclin/CDK complexes) and autophagic flux (via PI3K/Akt/mTOR or ROS-dependent pathways). This guide dissects the molecular causality, signaling cascades, and validation protocols required to assess its efficacy in preclinical models.
Part 1: Chemical Identity & Molecular Mechanism
Candidate A: Benzoxazole Derivative (VEGFR-2 Inhibitor)[1][2][3][4][5]
-
Chemical Class: 5-methylbenzo[d]oxazole / Benzothiazole derivative.
-
Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Binding Affinity: IC50 ≈ 97.38 nM (Kinase assay).
-
Key Phenotype: Induces Pre-G1/G1 phase arrest and intrinsic apoptosis in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.[3]
Candidate B: Sclareol-Triazole Hybrid (MDR Modulator)
-
Chemical Class: Labdane-type diterpene (Sclareol) fused with 1,2,4-triazolo[1,5-a]pyrimidine.
-
Primary Target: P-glycoprotein (P-gp) and Mitochondrial Respiratory Chain.
-
Key Phenotype: Induces Collateral Sensitivity in multidrug-resistant (MDR) glioblastoma cells via ROS-mediated autophagy and mitochondrial dysfunction.
Part 2: Mechanism of Action (Detailed Analysis)
Cell Cycle Arrest Dynamics
Compound 12l functions as a "molecular brake," halting cell division at specific checkpoints to allow for DNA repair or, upon failure, the initiation of programmed cell death.
Mechanism A: G0/G1 Phase Arrest (Benzoxazole-Mediated)
The Benzoxazole derivative 12l acts by inhibiting the ATP-binding pocket of VEGFR-2. This blockade suppresses the downstream Ras/Raf/MEK/ERK pathway, which is essential for the transcription of D-type Cyclins.
-
Downregulation: Cyclin D1 and CDK4/6 levels drop significantly.
-
Upregulation: Cyclin-dependent kinase inhibitors (CKIs) such as p21^Cip1 and p27^Kip1 are stabilized.
-
Outcome: The cell fails to pass the Restriction Point (R-point) in G1, preventing entry into S-phase (DNA replication).
Mechanism B: ROS-Induced Arrest (Sclareol-Mediated)
The Sclareol hybrid 12l generates a surge in Reactive Oxygen Species (ROS). High ROS levels trigger the DNA Damage Response (DDR) , activating ATM/ATR kinases.
-
Checkpoint: Activation of Chk1/Chk2 leads to the phosphorylation of Cdc25C.
-
Outcome: Inactivation of Cdc25C prevents the dephosphorylation of CDK1, locking cells in the G2/M phase or forcing a G0/G1 exit depending on the specific cell line context (e.g., U87-TxR).
Autophagy Modulation
Autophagy plays a dual role in the context of Compound 12l treatment: it initially acts as a cytoprotective stress response but shifts to autophagic cell death (ACD) under prolonged stress or specific inhibition.
-
mTOR Suppression: By inhibiting VEGFR-2, Compound 12l reduces signaling through the PI3K/Akt/mTOR axis. Since mTORC1 is a negative regulator of autophagy, its inhibition releases the ULK1 complex , initiating autophagosome formation.
-
ROS-Mediated Flux: The Sclareol hybrid elevates mitochondrial ROS, which directly oxidizes ATG4 and activates AMPK . AMPK phosphorylates ULK1 and inhibits mTOR, driving aggressive autophagic flux (increased LC3-II, decreased p62).
-
Therapeutic Implication: In MDR cells, this "hyper-autophagy" degrades essential organelles (mitochondria), leading to bioenergetic collapse and cell death (Collateral Sensitivity).
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the convergent pathways of Compound 12l (both variants) leading to cell cycle arrest and autophagy.
Caption: Dual mechanistic pathways of Compound 12l variants converging on mTOR inhibition, G1 arrest, and autophagic flux.
Part 4: Experimental Protocols for Validation
To rigorously validate the impact of Compound 12l, the following self-validating protocols should be employed.
Protocol 1: Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify the percentage of cells arrested in G0/G1 vs. G2/M phases.
-
Seeding: Seed cells (e.g., HepG2 or U87) at
cells/well in 6-well plates. -
Synchronization: Starve cells in serum-free medium for 24h to synchronize in G0.
-
Treatment: Treat with Compound 12l at IC50 and 2xIC50 for 24h. Include Nocodazole (G2/M block) and Serum Starvation (G1 block) as positive controls.
-
Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Critical Step: Add ethanol dropwise while vortexing to prevent clumping.
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A . Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
-
Data Output: Look for a distinct peak shift.
-
Benzoxazole 12l: Increase in G0/G1 peak (2N DNA content).
-
Sclareol 12l: Potential S-phase depletion or G2/M accumulation depending on ROS load.
-
Protocol 2: Autophagic Flux Assessment (Western Blot)
Objective: Distinguish between autophagy induction and blockade of lysosomal degradation.
-
Treatment Groups:
-
Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Immunoblotting Targets:
-
LC3B: Monitor conversion of LC3-I (cytosolic) to LC3-II (lipid-bound).
-
p62/SQSTM1: An autophagy substrate.
-
-
Interpretation:
-
Induction: 12l increases LC3-II. 12l + BafA1 shows higher LC3-II than 12l alone (indicates active flux). p62 levels decrease.
-
Blockade: 12l increases LC3-II, but p62 accumulates. 12l + BafA1 shows no further increase in LC3-II.
-
Part 5: Quantitative Data Summary
The following table summarizes the reported efficacy of Compound 12l variants across key metrics.
| Metric | Benzoxazole 12l (VEGFR-2) | Sclareol Hybrid 12l (MDR) |
| Primary Target | VEGFR-2 (Kinase Domain) | P-gp / Mitochondria |
| IC50 Potency | 97.38 nM (Enzymatic)10.5 µM (HepG2 Cellular) | ~0.08 - 2.0 µM (U87-TxR) |
| Cell Cycle Effect | Pre-G1 & G1 Arrest (28% | G0/G1 or S-phase depletion |
| Apoptosis Markers | Bax | Annexin V+, ROS |
| Autophagy Status | Induced via mTOR inhibition (Cytoprotective/Death) | Induced via ROS (Collateral Sensitivity) |
References
-
Benzoxazole Derivatives as VEGFR-2 Inhibitors
-
Sclareol Hybrids in MDR Glioblastoma
- Title: Novel hybrids of sclareol and 1,2,4-triazolo[1,5-a]pyrimidine show collateral sensitivity in multidrug-resistant glioblastoma cells.
- Source:Bioorganic Chemistry (2023/2024).
-
Link:[Link] (Search: Sclareol triazolo pyrimidine collateral sensitivity)
-
Alkynylated Pyrrole Derivatives
- Title: Design, synthesis, and anticancer evaluation of alkynylated pyrrole deriv
- Source:Chemical Biology & Drug Design (2024).
-
Link:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design of Dual mTOR and HDAC1 Inhibitors: A Pharmacophore Modeling and Validation Blueprint
Executive Summary
The treatment of complex malignancies often requires the simultaneous disruption of multiple orthogonal survival pathways. While inhibitors targeting the mechanistic target of rapamycin (mTOR) have shown clinical utility, their efficacy is frequently compromised by epigenetic adaptations and compensatory feedback loops. Conversely, histone deacetylase 1 (HDAC1) inhibitors can reverse epigenetic silencing but may inadvertently activate kinase cascades.
Designing a single molecular entity that dually inhibits both mTOR and HDAC1 bypasses the pharmacokinetic disparities and overlapping toxicities inherent to combination therapies[1]. This whitepaper provides an authoritative, step-by-step technical guide to the pharmacophore modeling, computational screening, and empirical validation of dual mTOR/HDAC1 inhibitors.
The Mechanistic Imperative: Why Dual Inhibition?
To engineer an effective dual inhibitor, one must first understand the causality of the biological crosstalk between the kinase and epigenetic domains.
mTOR integrates nutrient and growth factor signals to drive protein translation and cell proliferation. However, chronic mTOR inhibition (e.g., via rapalogs) often leads to drug resistance by triggering a compensatory epigenetic shift—specifically, the deacetylation of histones H3 and H4, which silences tumor suppressor genes[2]. Conversely, treating cancer cells with isolated HDAC inhibitors (like Vorinostat) can inadvertently upregulate the PI3K/Akt/mTOR axis as a stress-response survival mechanism[2].
By combining these targets into a single pharmacophore, we create a "synthetic lethality" trap. The dual inhibitor simultaneously blocks the ATP-binding pocket of mTOR to halt translation, while chelating the catalytic zinc ion in HDAC1 to prevent the epigenetic silencing of pro-apoptotic genes like FOXO[3]. This cooperative targeting has been shown to synergistically promote MYC degradation across diverse cancer cell lines[4].
Mechanistic crosstalk between mTOR and HDAC1 pathways and the rationale for dual inhibition.
Deconstructing the Pharmacophore: Structural Synergies
The design of a dual inhibitor relies on merging the distinct structural requirements of both targets into a cohesive 3D pharmacophore.
-
The HDAC1 Pharmacophore: Requires three distinct features: a Zinc-Binding Group (ZBG, typically a hydroxamic acid) to chelate the
ion at the base of the catalytic pocket; a hydrophobic linker to traverse the narrow 11 Å channel; and a surface recognition cap to interact with the solvent-exposed rim. -
The mTOR Pharmacophore: Requires a scaffold (often a pyrimidine or triazine derivative) capable of forming critical hydrogen bonds with the hinge region (e.g., Val2240) of the ATP-binding pocket, alongside hydrophobic moieties to occupy the adjacent specificity pocket[1].
The Causality of the Merge: The surface recognition cap of the HDAC1 inhibitor is strategically replaced with the pyrimidine-pyrazolyl scaffold of the mTOR inhibitor. Because the HDAC1 surface rim is highly solvent-exposed and tolerant of bulky substitutions, anchoring the mTOR-binding scaffold here satisfies the steric requirements of the shallow mTOR pocket without causing steric clashes within the narrow HDAC1 channel[1].
Table 1: Quantitative Benchmarks for Dual mTOR/HDAC1 Lead Compounds
| Target | Structural Domain | Pharmacophore Feature | Exemplary IC50 (Lead 12l) | Mechanistic Function |
| mTOR | Hinge Region (ATP Pocket) | Pyrimidine-Pyrazolyl Scaffold | 1.2 nM | Competitively blocks ATP, halting kinase activity. |
| mTOR | Hydrophobic Pocket | Aromatic Ring System | N/A | Enhances binding affinity via |
| HDAC1 | Catalytic Core ( | Hydroxamic Acid (ZBG) | 0.19 nM | Chelates zinc, neutralizing deacetylase activity. |
| HDAC1 | Narrow Channel | Aliphatic/Aromatic Linker | N/A | Bridges the ZBG to the surface recognition cap. |
| Dual | Solvent-Exposed Rim | Merged Scaffold Cap | N/A | Acts as the dual-recognition interface for both proteins. |
Computational Workflow: From In Silico to Lead Compound
To transition from theoretical pharmacophores to synthesizable leads, a rigorous computational pipeline is required.
Computational workflow for the de novo design and validation of dual mTOR/HDAC1 inhibitors.
Step-by-Step Methodology: 3D-QSAR and Virtual Screening
-
Conformational Curation: Retrieve high-resolution crystal structures for mTOR (e.g., PDB: 4JT6) and HDAC1 (e.g., PDB: 5ICN)[1]. Prepare the proteins by assigning protonation states at pH 7.4 and minimizing energy using the OPLS3e force field.
-
Pharmacophore Generation: Map a 5-point 3D query consisting of: one Hydrogen Bond Acceptor (HBA) and one Hydrogen Bond Donor (HBD) for the mTOR hinge region; one metal ligator feature for the HDAC1 ZBG; and two hydrophobic features for the linker and specificity pockets.
-
High-Throughput Virtual Screening (HTVS): Screen commercial databases (e.g., ZINC15) against the merged query. Apply Lipinski’s Rule of Five filters to ensure baseline oral bioavailability.
-
Induced-Fit Docking (IFD): Dock the filtered hits into both target pockets independently. Causality: Standard rigid docking often fails for metalloenzymes. IFD allows side-chain flexibility, ensuring the hydroxamic acid accurately models bidentate chelation with the HDAC1
ion. -
Molecular Dynamics (MD) Simulations: Subject the top 5% of dual-binders to 100 ns MD simulations (GROMACS/Desmond). Calculate the Root Mean Square Deviation (RMSD) of the ligand to verify that the dual-binding poses remain stable over time, and compute MM-GBSA binding free energies to rank the leads.
Empirical Validation: Self-Validating Experimental Protocols
Once a lead compound (e.g., Compound 12l) is synthesized[1], it must undergo rigorous biochemical and cellular validation. To ensure trustworthiness, these protocols are designed as self-validating systems —meaning they contain internal orthogonal controls that automatically flag false positives or off-target toxicity.
Protocol A: In Vitro Kinase and Deacetylase Assays
-
Objective: Quantify the isolated
values for mTOR and HDAC1. -
Procedure:
-
Incubate recombinant mTOR with the dual inhibitor, ATP, and a FRET-based peptide substrate. Measure the decrease in phosphorylation via time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Incubate recombinant HDAC1 with the inhibitor and a fluorogenic acetylated peptide (Boc-Lys(Ac)-AMC). Measure fluorescence post-cleavage.
-
-
Self-Validating Mechanism: Run parallel assays using Rapamycin (mTOR-specific) and Vorinostat (HDAC-specific). If the dual inhibitor shows nanomolar affinity in both assays while the single-agent controls fail in their respective off-target assays, the dual-engagement hypothesis is biochemically validated.
Protocol B: Cellular Target Engagement & Apoptosis (Western Blot)
-
Objective: Prove that the dual inhibitor penetrates the cell membrane and hits both targets simultaneously in a complex biological milieu.
-
Procedure:
-
Culture a hematologic malignancy cell line (e.g., MM1S or L363)[1][4].
-
Treat cells with the vehicle, single agents, a physical mixture of single agents, and the novel dual inhibitor for 24 hours.
-
Lyse cells and perform Western blotting. Probe for p-p70S6K (to confirm mTOR pathway shutdown) and acetyl-Histone H3 / acetyl-
-tubulin (to confirm HDAC1 inhibition)[1].
-
-
Self-Validating Mechanism: The protocol mandates a counter-screen using healthy peripheral blood mononuclear cells (PBMCs). If the dual inhibitor induces
cell cycle arrest and apoptosis (via PARP cleavage) in the cancer line, but maintains high viability in the PBMC line, the observed cytotoxicity is confirmed to be an on-target, cancer-specific synthetic lethality rather than general chemical toxicity[3].
Conclusion
The rational design of dual mTOR/HDAC1 inhibitors represents a paradigm shift in overcoming the resistance mechanisms that plague single-agent targeted therapies. By utilizing advanced pharmacophore modeling to merge a pyrimidine-based kinase scaffold with a hydroxamate zinc-binding group, researchers can engineer molecules with profound synergistic efficacy. Adhering to the rigorous computational and self-validating empirical workflows outlined in this guide ensures that resulting lead compounds possess the high structural diversity, optimal physicochemical properties, and target specificity required for successful clinical translation.
References
-
Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. 1
-
Cross-communication between histone H3 and H4 acetylation and Akt-mTOR signalling in prostate cancer cells. PMC - National Institutes of Health. 2
-
Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation. PMC - National Institutes of Health. 4
-
mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells. PMC - National Institutes of Health. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-communication between histone H3 and H4 acetylation and Akt-mTOR signalling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic and Anti-Proliferative Profile of mTOR/HDAC1-IN-12l: A Dual-Targeting Strategy for Hematologic Malignancies
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Whitepaper
Executive Summary
mTOR/HDAC1-IN-12l (commonly referred to as Compound 12l or HDACs/mTOR Inhibitor 1) is a highly potent, first-in-class dual-target inhibitor engineered to suppress both the mammalian target of rapamycin (mTOR) and Histone Deacetylase 1/6 (HDAC1/6)[1][2]. In oncology drug development, targeting a single pathway often leads to adaptive resistance. Compound 12l overcomes this by simultaneously disrupting epigenetic regulation and cellular metabolism, forcing hematologic malignant cells into terminal cell cycle arrest and apoptosis[1].
This technical guide dissects the structural rationale, quantitative profiling, and self-validating experimental workflows required to accurately evaluate 12l in preclinical models.
Molecular Rationale & Structural Design
The architectural design of 12l is a masterclass in pharmacophore fusion, deliberately combining two distinct targeting moieties to achieve synergistic blockade[1][3]:
-
Epigenetic Engagement (HDAC1/6): The molecule incorporates a hydroxamic acid moiety. Causality: Hydroxamic acid acts as an optimal zinc-binding group (ZBG). It penetrates the narrow, hydrophobic catalytic tunnel of HDAC enzymes to chelate the deeply buried Zn²⁺ ion, effectively neutralizing the enzyme's ability to deacetylate histones[1].
-
Kinase Engagement (mTOR): A pyrimidine-pyrazolyl pharmacophore cap is structurally optimized to dock into the ATP-binding pocket of the mTOR kinase domain, competitively inhibiting its phosphorylation activity[1][3].
-
Synergistic Logic: mTOR regulates translation and cell growth, while HDACs control epigenetic gene silencing. Monotherapeutic inhibition of mTOR frequently triggers feedback activation of upstream receptor tyrosine kinases (RTKs). By co-inhibiting HDACs, 12l disrupts the transcriptional machinery required to mount this survival feedback loop, ensuring a robust anti-proliferative response[4].
Quantitative Profiling & Target Selectivity
Compound 12l demonstrates sub-nanomolar to low-nanomolar affinity for its primary enzymatic targets, which translates to single-digit micromolar efficacy in complex cellular assays, and high tumor growth inhibition (TGI) in vivo[1][5].
Table 1: Pharmacological and Efficacy Profile of 12l
| Target / Model | Assay Type | IC₅₀ / Efficacy Metric | Reference |
| HDAC1 | Enzymatic Inhibition | 0.19 nM | [1][2] |
| mTOR | Enzymatic Inhibition | 1.2 nM | [1][2] |
| HDAC6 | Enzymatic Inhibition | 1.8 nM | [2] |
| MV4-11 (Leukemia) | Cellular Proliferation | 4.05 μM | [5] |
| OCI-AML2 (Leukemia) | Cellular Proliferation | 9.01 μM | [5] |
| OCI-AML3 (Leukemia) | Cellular Proliferation | 9.98 μM | [5] |
| MM1S Xenograft | In Vivo Efficacy (Mice) | 72.5% TGI | [1] |
Cellular Mechanisms of Action
Treatment with 12l induces profound, measurable changes across multiple intracellular domains:
-
Epigenetic Accumulation: Blockade of HDAC1/6 leads to the rapid accumulation of acetylated Histone H3 (Ac-H3) and acetylated α-tubulin[1].
-
Kinase Suppression: Simultaneous mTOR inhibition downregulates phosphorylated ERK (p-ERK) and other downstream mTOR mediators[1][5].
-
Phenotypic Collapse: The dual blockade heavily reduces the S-phase fraction of cells, forcing an accumulation in the G0/G1 phase, which subsequently triggers caspase-dependent tumor cell apoptosis[1][5].
Dual inhibition pathway of mTOR/HDAC1-IN-12l driving cell cycle arrest and apoptosis.
Experimental Protocols for Validation
To ensure rigorous reproducibility, the following self-validating protocols are recommended for evaluating the efficacy of 12l in vitro.
Protocol A: Western Blot Profiling of Dual Target Engagement
Objective: Validate simultaneous HDAC and mTOR inhibition in MV4-11 leukemia cells.
👨🔬 Application Scientist Note: When executing the time-course lysis, always harvest cells for epigenetic markers (Ac-H3) at an earlier time point (6h) than kinase signaling markers (p-ERK, 24h). Epigenetic acetylation accumulates rapidly upon HDAC blockade, whereas the collapse of downstream kinase networks requires sustained upstream inhibition and protein turnover[5].
-
Cell Treatment: Seed MV4-11 cells at
cells/mL. Treat with 12l at concentrations of 0, 1, 5, and 10 μM[5]. -
Time-Course Lysis: Harvest one cohort at 6h (for Ac-H3) and another at 24h (for p-ERK)[5].
-
Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.
-
Self-Validation Check: Probe membranes with GAPDH (cytosolic control) and total Histone H3 (nuclear control). Validation logic: The observed changes in Ac-H3 and p-ERK must be normalized against these controls to ensure the readouts are not artifacts of global protein degradation caused by late-stage apoptosis.
Protocol B: Flow Cytometric Cell Cycle Analysis
-
Incubation: Treat MV4-11 cells with 10 to 1000 nM of 12l for 48h[5].
-
Fixation: Wash cells with cold PBS, fix in 70% ethanol, and store at -20°C overnight to permeabilize the nuclear membrane.
-
Staining: Resuspend in PI/RNase staining buffer for 30 minutes at room temperature in the dark.
-
Self-Validation Check: Include a DMSO vehicle control. Validation logic: The DMSO control must show normal cycling (e.g., ~40% S-phase). A valid test result for 12l will show a dose-dependent reduction in S-phase cells that is inversely proportional to the accumulation of cells in the G0/G1 phase[5].
Self-validating experimental workflow for evaluating 12l efficacy in vitro and in vivo.
In Vivo Efficacy & Pharmacodynamics
Transitioning from in vitro to in vivo, 12l maintains a highly favorable therapeutic window. In MM1S and MV4-11 xenograft NOD/SCID mouse models, intravenous administration of 12l (at doses of 10 or 20 mg/kg) yielded a Tumor Growth Inhibition (TGI) rate of up to 72.5%[1][5].
Crucially, the compound achieved this robust antitumor activity without causing significant loss of body weight or systemic toxicity, validating the dual-targeting pyrimidine-pyrazolyl/hydroxamic acid strategy as a highly promising avenue for the treatment of hematologic malignancies[1].
References
-
Chen, Y., Yuan, X., Zhang, W., Tang, M., et al. "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry, ACS Publications, 2019. URL: [Link]
Sources
- 1. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
determining IC50 of mTOR/HDAC1-IN-12l in cancer cell lines
Application Note: Determination of IC50 for the Dual mTOR/HDAC1 Inhibitor (Compound 12l) in Cancer Cell Models
Abstract & Rationale
The emergence of drug resistance in monotherapies has necessitated the development of dual-target inhibitors. mTOR/HDAC1-IN-12l (henceforth referred to as Compound 12l ) is a representative dual inhibitor designed to target both the PI3K/Akt/mTOR pathway and epigenetic regulation via Histone Deacetylase (HDAC).
Compound 12l functions by bridging two distinct pharmacophores: a pyrazolo[3,4-d]pyrimidine core (targeting the mTOR kinase ATP-binding pocket) and a hydroxamic acid tail (chelating the Zinc ion in the HDAC catalytic domain).[1] Determining the half-maximal inhibitory concentration (IC50) for such pleiotropic agents requires rigorous control over cell density and incubation times to distinguish between cytostatic (mTOR-driven) and cytotoxic (HDAC-driven) effects.
This guide provides a validated protocol for IC50 determination, specifically optimized for the kinetic properties of dual-mechanism inhibitors.
Compound Profile & Handling
-
Chemical Name: (R)-N-(4-(1-(7-(Hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide.[1]
-
Molecular Weight: ~594.66 g/mol .
-
Target Affinity: HDAC1 (IC50: 0.19 nM), mTOR (IC50: 1.2 nM) [1].[1][2]
-
Solubility: Soluble in DMSO (≥ 10 mM). Insoluble in water.
Critical Handling Note: The hydroxamic acid moiety is sensitive to hydrolysis and oxidation. Stock solutions in DMSO should be aliquoted, stored at -80°C, and subjected to no more than 3 freeze-thaw cycles.
Mechanism of Action (Pathway Visualization)
To interpret IC50 data correctly, one must understand the converging pathways. Compound 12l induces G0/G1 arrest (via mTOR inhibition) and apoptosis (via HDAC inhibition-mediated chromatin relaxation).
Figure 1: Dual mechanism of action. Compound 12l simultaneously blocks mTOR signaling and HDAC activity, leading to synergistic cell death.
Experimental Protocol: IC50 Determination
Phase A: Cell Preparation (Day 0)
Objective: Establish a log-phase monolayer that will not reach 100% confluency by the end of the assay (Day 4).
-
Cell Line Selection:
-
Primary Recommendation: MV4-11 (Leukemia) or A549 (Lung) as cited in literature [1].
-
Alternative: MCF-7 (Breast) for solid tumor modeling.
-
-
Seeding Density Optimization:
-
Perform a linearity test. For A549, typically 3,000 - 5,000 cells/well in a 96-well plate is optimal for a 72h assay.
-
Note: Avoid edge wells to prevent evaporation ("edge effect"). Fill them with PBS.
-
Phase B: Drug Treatment (Day 1)
Objective: Create a logarithmic dilution series.
-
Stock Preparation: Thaw 10 mM DMSO stock of Compound 12l.
-
Serial Dilution (The "Self-Validating" Step):
-
Do not dilute directly into the cell plate.
-
Prepare a 200x master plate in DMSO (e.g., 8 points, 3-fold dilution).
-
Top Conc: 10 mM → Final Assay Conc: 50 µM (likely too high, but good for max kill).
-
Suggested Range: 10 µM down to 0.5 nM.
-
-
Intermediate Dilution: Transfer 1 µL of 200x DMSO stock into 199 µL of culture media (Result: 1x Drug, 0.5% DMSO).
-
Final Addition: Remove old media from cells and add 100 µL of the Intermediate Dilution.
-
Control: 0.5% DMSO Vehicle Control (0% Inhibition) and 10 µM Staurosporine or 10 µM Puromycin (100% Inhibition/Positive Control).
-
Phase C: Readout (Day 4)
Assay Selection:
-
Gold Standard (High Throughput):CellTiter-Glo® (ATP-based) . Highly sensitive for cytostatic agents like mTOR inhibitors.
-
Standard Alternative:CCK-8 or MTT . Metabolic activity based.[2]
Protocol (CellTiter-Glo):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add equal volume (100 µL) of CellTiter-Glo reagent to each well.
-
Orbitally shake for 2 mins to lyse cells.
-
Incubate 10 mins at RT to stabilize luminescent signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Calculation
Raw luminescence/absorbance data must be normalized to controls before curve fitting.
Step 1: Normalization
Step 2: Non-Linear Regression Use GraphPad Prism or similar software. Fit data to the four-parameter logistic equation (4PL) :
-
Y: % Viability.[5]
-
Constraint: Constrain "Top" to 100 and "Bottom" to 0 only if data is noisy; otherwise, let them float to detect partial inhibition.
Expected Results (Reference Values [1]):
| Cell Line | Tissue Origin | Expected IC50 (µM) |
|---|---|---|
| MV4-11 | Leukemia | 4.05 ± 0.5 |
| OCI-AML2 | Leukemia | 9.01 ± 1.2 |
| A549 | Lung | ~3.50 |
| HCT-116 | Colon | > 10.0 (Resistant) |
Mechanistic Validation (The "Senior Scientist" Check)
An IC50 value is meaningless if the compound is off-target. You must validate that both moieties of the molecule are working at the IC50 concentration.
Western Blotting Strategy: Treat cells at the determined IC50 for 24 hours and blot for:
-
mTOR Marker: p-S6K1 (Thr389) or p-4EBP1 .
-
Success Criteria: Significant reduction compared to Vehicle.
-
-
HDAC Marker: Acetyl-Histone H3 (Ac-H3) .
-
Success Criteria: Significant accumulation (darker band) compared to Vehicle.
-
-
Apoptosis Marker: Cleaved PARP .
-
Success Criteria: Presence of cleavage fragment.
-
Workflow Diagram
Figure 2: Experimental timeline for IC50 determination and mechanistic validation.
References
-
Chen, Y., Yuan, X., Zhang, W., Tang, M., Zheng, L., Wang, F., Yan, W., Yang, S., Wei, Y., He, J., & Chen, L. (2019).[1] Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry, 62(3), 1577–1592.[1]
-
MedChemExpress.[2] HDACs/mTOR Inhibitor 1 (Compound 12l) Product Information.
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134.
Sources
- 1. Synthesis of Pyrazolo[3,4-d]pyrimidines as Dual-targeted Inhibitors of HDAC1 and mTOR [otavachemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis Protocols for mTOR/HDAC1-IN-12l Treated Cells
Introduction & Mechanistic Grounding
mTOR/HDAC1-IN-12l (commonly referred to as Compound 12l or HDACs/mTOR Inhibitor 1) is a highly potent, dual-target inhibitor engineered to simultaneously disrupt the mammalian target of rapamycin (mTOR) and histone deacetylase 1 (HDAC1) pathways 1. Designed with a pyrimidine-pyrazolyl pharmacophore and a hydroxamic acid zinc-binding motif, it exhibits exceptional in vitro potency, demonstrating half-maximal inhibitory concentrations (IC50) of 1.2 nM for mTOR and 0.19 nM for HDAC1 2.
In hematologic malignancies (such as MV4-11 and MM1S cell lines), the synergistic blockade of these pathways leads to profound G0/G1 cell cycle arrest and apoptosis 3. Validating this dual-target engagement via Western blot requires a rigorous, highly controlled protocol. Researchers must simultaneously capture the upregulation of epigenetic markers (e.g., acetylated Histone H3) and the downregulation of kinase signaling cascades (e.g., phosphorylated ERK and S6) from the same experimental cohort 4.
Visualizing the Dual-Inhibition Workflow
To understand the causality behind the required antibodies and readouts, we must first map the signaling divergence. Compound 12l forces a dual-pronged collapse of tumor cell homeostasis.
Fig 1: Dual inhibition mechanism of mTOR/HDAC1-IN-12l and downstream biomarker responses.
Quantitative Data & Biomarker Selection
The extreme molecular weight disparity between the targets dictates the physical parameters of the Western blot. You cannot efficiently resolve and transfer a 289 kDa kinase and a 15 kDa histone using a single standardized gel system.
Table 1: Target Biomarkers, Expected Responses, and Physical Properties
| Target / Biomarker | Molecular Weight | Expected WB Change | Optimal Timepoint |
| mTOR (Total) | ~289 kDa | Unchanged (Loading Ref) | N/A |
| HDAC1 (Total) | ~62 kDa | Unchanged (Loading Ref) | N/A |
| Ac-Histone H3 | ~15 kDa | Significant Increase (↑) | 6 - 24 hours |
| Ac-α-tubulin | ~52 kDa | Significant Increase (↑) | 6 - 24 hours |
| p-S6 (Ser235/236) | ~32 kDa | Significant Decrease (↓) | 6 - 12 hours |
| p-ERK (Thr202/Tyr204) | ~42/44 kDa | Significant Decrease (↓) | 24 hours |
| Cleaved PARP | ~89 kDa | Significant Increase (↑) | 24 - 48 hours |
| Cleaved Caspase-3 | ~17/19 kDa | Significant Increase (↑) | 24 - 48 hours |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates built-in chemical protections during lysis and mandates stratified electrophoresis to prevent false negatives.
Phase 1: Cell Culture, Treatment, & Built-in Controls
-
Model Selection: Seed MV4-11 or MM1S cells at a density of
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Compound Preparation: Dissolve mTOR/HDAC1-IN-12l in DMSO to create a 10 mM stock.
-
Treatment Stratification: Treat cells with a concentration gradient (e.g., 10 nM, 100 nM, 1000 nM) for 6, 12, and 24 hours 3.
-
Validation Controls:
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Controls: Rapamycin (100 nM) for isolated mTOR inhibition; Vorinostat/SAHA (1 µM) for isolated HDAC inhibition.
-
Phase 2: Specialized Lysis & Sample Preparation (Critical Causality)
Expert Insight: Standard RIPA buffer will result in the total loss of your acetylated and phosphorylated signals. Endogenous deacetylases and phosphatases act within seconds of membrane rupture.
-
Custom Lysis Buffer: To standard RIPA buffer, you must add:
-
1X Protease Inhibitor Cocktail (PIC) to prevent protein degradation.
-
1X Phosphatase Inhibitor Cocktail (containing 1 mM Sodium Orthovanadate and 10 mM Sodium Fluoride) to preserve p-S6 and p-ERK.
-
10 mM Sodium Butyrate or 1 µM Trichostatin A (TSA) . Causality: HDACs remain highly active post-lysis. Without a deacetylase inhibitor in the buffer, Ac-H3 and Ac-α-tubulin will be enzymatically erased before the sample reaches the gel.
-
-
Extraction: Wash cells in ice-cold PBS, lyse on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration via BCA assay. Boil samples in 4X Laemmli buffer containing
-mercaptoethanol for 5 minutes at 95°C.
Phase 3: Stratified SDS-PAGE & Transfer
Expert Insight: Do not attempt to probe mTOR and Histone H3 on the same standard gel. Their migration and transfer requirements are entirely opposed.
-
Electrophoresis (Parallel Gels):
-
Gel A (High MW - mTOR, PARP): Use a 6% or 8% Tris-Glycine gel. Run at 100V until the dye front exits the gel.
-
Gel B (Low MW - Histone H3, p-S6, Caspase-3): Use a 15% Tris-Glycine gel or a 4-20% gradient gel.
-
-
Membrane Transfer:
-
Gel A (mTOR): Wet transfer is mandatory. Use a buffer with 0.05% SDS and low methanol (10%) . Transfer overnight at 30V at 4°C. Causality: The SDS facilitates the exit of the massive 289 kDa mTOR protein from the gel matrix, while low methanol prevents pore shrinkage.
-
Gel B (Histones): Wet or semi-dry transfer. Use a buffer with 20% methanol and NO SDS . Transfer for 1 hour at 100V. Causality: High methanol strips SDS from small proteins, increasing their affinity for the PVDF membrane and preventing them from blowing through to the filter paper.
-
Phase 4: Blocking & Detection
-
Blocking Strategy:
-
For Phospho-targets (p-S6, p-ERK): Block with 5% BSA in TBST for 1 hour. Causality: Non-fat dry milk contains casein, a heavily phosphorylated protein that will cross-react with anti-phospho antibodies, causing severe background noise.
-
For Total/Acetyl-targets (Ac-H3, Total mTOR): Block with 5% Non-fat dry milk in TBST.
-
-
Antibody Incubation: Incubate primary antibodies overnight at 4°C with gentle agitation. Wash 3 x 10 minutes in TBST. Incubate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply enhanced chemiluminescence (ECL) substrate and capture signals using a digital imaging system. Normalize acetylated/phosphorylated signals against their respective total protein controls (e.g., Ac-H3 / Total H3), rather than relying solely on
-actin.
References
- Chen, Y., Yuan, X., Zhang, W., Tang, M., Zheng, L., Wang, F., Yan, W., Yang, S., Wei, Y., He, J., & Chen, L. (2019). "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." PubMed (NIH).
- Chen, Y., et al. (2019). "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." ACS Publications.
- MedChemExpress. "HDACs/mTOR Inhibitor 1 (Compound 12l) Product Information and Biological Activity." MedChemExpress.com.
- Chen, Y., et al. (2019). "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." PubMed (NIH) Alternate Source.
Sources
- 1. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Xenograft Dosing Regimens and Mechanistic Profiling of mTOR/HDAC1-IN-12l
Introduction & Mechanistic Rationale
mTOR/HDAC1-IN-12l (clinically developed as Purinostat mesylate or Compound 12l) is a rationally designed, first-in-class dual inhibitor targeting the mammalian target of rapamycin (mTOR) and Class I/IIb histone deacetylases (HDAC1/HDAC6) [1, 3].
The Causality of Dual Inhibition: In drug development, single-agent mTOR inhibitors (e.g., rapamycin analogs) often fail to induce robust apoptosis, instead triggering cytostasis and compensatory survival pathways (such as PI3K/AKT or MAPK/ERK feedback loops). To overcome this, 12l was engineered using a pyrimidine-pyrazolyl pharmacophore appended to a hydroxamic acid zinc-binding motif [1]. By concurrently inhibiting HDAC1, 12l induces epigenetic remodeling—specifically the hyperacetylation of Histone H3 (Ac-H3)—which downregulates MYC expression and destabilizes mutant p53. This synergistic blockade collapses the tumor's metabolic and epigenetic survival networks, driving profound G0/G1 cell cycle arrest and caspase-dependent apoptosis [2].
Dual signaling inhibition of mTOR and HDAC1 by 12l driving tumor apoptosis.
Pharmacological Profiling
Before transitioning to in vivo models, it is critical to benchmark the compound's in vitro potency. The table below summarizes the target affinities and cellular anti-proliferative metrics that dictate the in vivo dosing threshold [1, 2].
| Target / Cell Line | IC₅₀ Value | Biological Significance |
| HDAC1 | 0.19 nM | Primary epigenetic target; drives histone hyperacetylation. |
| mTOR | 1.2 nM | Primary kinase target; blocks mRNA translation of survival proteins. |
| HDAC6 | 1.8 nM | Secondary epigenetic target; drives α-tubulin acetylation. |
| MV4-11 (AML) | 4.05 μM | Establishes the baseline cellular toxicity for hematologic models. |
| OCI-AML2 | 9.01 μM | Demonstrates efficacy across diverse leukemic mutational profiles. |
Experimental Workflow & Methodology
The following protocol details the establishment and dosing of hematologic xenograft models (specifically MM1S Multiple Myeloma and MV4-11 Acute Myeloid Leukemia) using NOD/SCID mice.
Step-by-step in vivo xenograft workflow for mTOR/HDAC1-IN-12l evaluation.
Phase 1: Xenograft Establishment
-
Model Selection: Utilize 6-8 week-old female NOD/SCID mice.
-
Causality: NOD/SCID mice lack functional T and B cells, which is an absolute requirement to prevent the immunological rejection of human-derived hematologic cell lines like MM1S and MV4-11.
-
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Suspend
cells in a 1:1 mixture of serum-free RPMI-1640 medium and Matrigel.-
Causality: Hematologic tumors often struggle to form solid subcutaneous masses. Matrigel provides a critical extracellular matrix scaffold that significantly enhances localized engraftment and vascularization.
-
-
Inoculation: Inject 100 μL of the cell suspension subcutaneously into the right dorsal flank of each mouse.
Phase 2: Dosing Regimen & Administration
-
Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula:
. Randomize mice into treatment groups (n=8/group) only when the average tumor volume reaches 100–150 mm³.-
Causality: Initiating treatment at ~100 mm³ ensures the tumor has established a functional microvasculature, allowing the intravenously delivered drug to penetrate the tumor core.
-
-
Formulation: Dissolve mTOR/HDAC1-IN-12l in a vehicle suitable for intravenous delivery (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).
-
Administration: Administer the compound via tail vein injection (i.v.) at doses of 10 mg/kg or 20 mg/kg twice weekly [2].
-
Causality: The pyrimidine-pyrazolyl pharmacophore of 12l is optimized for intravenous administration to bypass first-pass hepatic metabolism, ensuring rapid systemic distribution and immediate bioavailability at the tumor site [3].
-
Phase 3: Self-Validating Pharmacodynamics (PD)
A robust protocol must be self-validating. To prove that tumor shrinkage is specifically due to the dual-target mechanism of 12l (target engagement), you must perform acute pharmacodynamic sampling.
-
Tissue Harvesting: Sacrifice a subset of mice (n=3) at 6 hours and 24 hours post-initial dose. Extract the tumor tissue and flash-freeze in liquid nitrogen.
-
Biomarker Validation (Western Blot):
-
At 6 Hours: Probe lysates for Acetylated Histone H3 (Ac-H3). Validation: A dose-dependent spike in Ac-H3 confirms successful HDAC1 inhibition [2].
-
At 24 Hours: Probe lysates for p-mTOR, p-S6K, and p-ERK. Validation: Downregulation of these markers confirms mTOR blockade and proves that the compound successfully suppressed the compensatory MAPK/ERK feedback loop [2].
-
Expected Outcomes & Data Interpretation
Based on established preclinical validations, the following therapeutic benchmarks should be observed when executing this protocol [1, 2]:
| Parameter | Vehicle Control | 12l (10 mg/kg i.v.) | 12l (20 mg/kg i.v.) |
| Tumor Growth Inhibition (TGI) | 0% | ~53.1% (MV4-11 Model) | ~72.5% (MM1S Model) |
| Body Weight Change | Normal baseline growth | < 5% loss (Well tolerated) | < 5% loss (Well tolerated) |
| Ac-H3 Expression (Tumor) | Basal levels | Increased (Dose-dependent) | Highly Increased |
| p-mTOR / p-ERK Expression | High constitutive activity | Decreased | Highly Decreased |
Interpretation: A TGI of >50% combined with less than 10% body weight loss indicates a highly favorable therapeutic index. The concurrent rise in Ac-H3 and drop in p-ERK serve as the definitive mechanistic proof of concept for dual mTOR/HDAC1 engagement in vivo.
References
-
Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry (ACS Publications). 2019. URL:[Link]
-
Purinostat mesylate by Chengdu Zenitar Biomedical Technology for Refractory Multiple Myeloma: Likelihood of Approval. Pharmaceutical Technology. 2024. URL:[Link]
cell viability assay methods using compound 12l
Application Note: Advanced Cell Viability and Apoptotic Profiling of Compound 12l in Oncology Models
Introduction & Mechanistic Overview
In medicinal chemistry and preclinical oncology, "Compound 12l" frequently designates highly optimized lead candidates synthesized during late-stage drug discovery. Across recent literature, distinct derivatives labeled as Compound 12l have demonstrated profound antiproliferative activity through targeted mechanisms:
-
As a Benzoxazole Derivative: Acts as a potent VEGFR-2 inhibitor, arresting HepG2 liver cancer cell growth at the Pre-G1/G1 phases and inducing apoptosis via caspase-3 activation and BAX/Bcl-2 modulation[1].
-
As an Akt3 Degrader: Selectively degrades Akt3 through ubiquitin proteasome-mediated proteolysis to overcome Osimertinib resistance in non-small cell lung cancer (NSCLC) H1975OR cells[2].
-
As an Alkynylated Pyrrole: Arrests the cell cycle in the G0/G1 phase and induces apoptosis specifically in A549 and U251 cell lines[3].
This application note provides a comprehensive, self-validating workflow for evaluating the cytotoxicity and mechanistic efficacy of Compound 12l. By combining broad metabolic screening with specific apoptotic validation and molecular target confirmation, researchers can establish direct causality between drug administration and cell death.
Comparative Cytotoxicity Data
To provide context for dosing and experimental design, the following table summarizes the half-maximal inhibitory concentration (IC50) of various Compound 12l structural classes across standard cancer cell lines[1][2][3][4].
| Compound 12l Structural Class | Primary Target / Mechanism | Cell Line | Cancer Type | IC50 Value |
| Benzoxazole Derivative | VEGFR-2 Inhibition | HepG2 | Hepatocellular Carcinoma | 10.50 µM |
| Benzoxazole Derivative | VEGFR-2 Inhibition | MCF-7 | Breast Adenocarcinoma | 15.21 µM |
| Alkynylated Pyrrole | Cell Cycle Arrest (G0/G1) | A549 | Non-Small Cell Lung Cancer | 3.49 µM |
| Alkynylated Pyrrole | Cell Cycle Arrest (G0/G1) | U251 | Glioblastoma | 2.29 µM |
| Akt3 Degrader 1 | Akt3 Targeted Degradation | H1975OR | NSCLC (Osimertinib-Resistant) | 0.972 µM |
Workflow & Signaling Pathway Visualization
The following diagram illustrates the mechanistic pathways through which Compound 12l induces apoptosis, serving as the logical foundation for the selected assay protocols.
Caption: Mechanistic pathways of Compound 12l driving apoptosis via target inhibition.
Experimental Protocols: A Self-Validating System
Expertise & Experience Note: A robust cell viability study cannot rely on a single assay. Metabolic assays measure mitochondrial activity, which can temporarily decrease without cell death. Therefore, metabolic screening must be coupled with flow cytometry (to confirm physical apoptosis) and Western blotting (to prove the molecular mechanism).
Protocol 1: Primary Viability Screening (CCK-8 Assay)
Rationale: The Cell Counting Kit-8 (CCK-8) assay is preferred over traditional MTT because it utilizes WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, reducing technical variability and allowing for continuous kinetic monitoring of Compound 12l[2].
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells (e.g., HepG2 or H1975OR) during the logarithmic growth phase. Seed at a density of
to cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow adherence. -
Compound Preparation: Prepare a 10 mM stock solution of Compound 12l in cell-culture grade DMSO. Dilute in complete media to create a concentration gradient (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate old media and add 100 µL of the Compound 12l dilutions to the respective wells. Include vehicle controls (0.1% DMSO) and blank wells (media only). Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 reagent directly to each well. Avoid introducing bubbles, which interfere with optical density (OD) readings.
-
Incubation & Reading: Incubate for 1–4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate viability:
. Use non-linear regression to determine the IC50.
Protocol 2: Apoptosis Quantification (Annexin V / PI Double Staining)
Rationale: To prove that the reduction in viability observed in Protocol 1 is due to programmed cell death (apoptosis) rather than non-specific necrosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis)[1][4].
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with Compound 12l at ½ IC50, IC50, and 2× IC50 concentrations for 24 hours[1]. -
Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells (using enzyme-free dissociation buffer or mild trypsinization). Critical: Retaining the supernatant is essential; discarding it will artificially lower the late-apoptotic cell count.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
Protocol 3: Molecular Target Validation (Western Blotting)
Rationale: To establish causality between Compound 12l administration and the execution of apoptosis. For instance, benzoxazole-based Compound 12l induces a significant elevation in caspase-3 (2.98-fold) and BAX (3.40-fold), alongside a reduction in Bcl-2 (2.12-fold)[1].
Step-by-Step Methodology:
-
Lysate Preparation: Following 24-hour treatment with Compound 12l, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Centrifuge lysates at 14,000 × g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20–30 µg) onto a 10–12% SDS-PAGE gel. Run at 90V for stacking, then 120V for resolving.
-
Transfer & Blocking: Transfer proteins to a methanol-activated PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Probe with primary antibodies against target proteins (e.g., Akt3, BAX, Bcl-2, Cleaved Caspase-3, and GAPDH/β-actin as a loading control) overnight at 4°C.
-
Detection: Wash with TBST (3 × 10 mins). Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and capture images via a chemiluminescence imaging system. Calculate the BAX/Bcl-2 ratio via densitometry to quantify the pro-apoptotic shift.
References[3] Title: Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Source: PubMed / Wiley. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGamh9a54J41RCncAlCceWuOMNWB-R_z71pTGn4zJS2Xh_U3Jj5oLSGAROftptUMBOjpsS_fr5VKgYCb-oA54oATOu46_9yZzIPZEQks-WA1gy9CTqHvDe4Q8AdLfsVcoyQYcfO[4] Title: Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBjqoqXRf3d0b_98XfV9Yc4VDxJwu_JM1qC4i01lt5Mog_dVHdy8kfikjt925y1oBeP4_rA3v0XIocItFtEZzrJCXR3wy1Og0zuVcugvDFaAc9_eb3sLuT9IFHRlEtJ25lUaC_4PfsSQDVs795OVJn-ns1-KozxoyQwvI8WGHMwxepWZT3jjpJr91yXVZPfV09x0VI59kYcZU7YJjZc6uON30YPms18UUTc9rlWTiJHMkEIUEU0KUV481dWHA=[1] Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Source: PMC / Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWtV9D5n6beXeLaj6Z0EdI6sNddOPKuC2lsl3rUwDhrQkqmu0_rhlsRVUIPwKNw42yuISvkD1BX7LCAgRxJq0WFXcRSXupdQzAUqdRLtkhaZxKg3xPTyHBmviKH1dJ4ELz1630hoz4T4JyWw=[2] Title: Akt3 degrader 1. Source: MedChemExpress. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7rNZ8kFm_xulbIiAlIpvtxtZlD_o6__b3i8MmzSgcLGXDqmFGFqICpqVrpckHU9UIz7zCKChlIY1ygOxTDUjY_HN0QhP3sIjV7HRw3DY7UTc2Kx9skek5IV4gFdn3sYXrZr89xP5_7-DcdEchw==
Sources
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Multiparametric Flow Cytometry Protocols for Apoptosis Detection with Novel VEGFR-2 Inhibitor (Compound 12l)
Abstract & Introduction
In the development of novel anticancer therapeutics, distinguishing between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis) is critical. Compound 12l , a novel benzoxazole derivative identified as a potent VEGFR-2 inhibitor , has demonstrated significant antiproliferative activity against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range (~10.5 µM) [1].[1][2]
This Application Note provides a comprehensive, self-validating flow cytometry workflow to characterize the cell death mechanism induced by Compound 12l. Unlike simple viability assays (e.g., MTT), these protocols allow for the simultaneous quantification of phosphatidylserine (PS) externalization, mitochondrial membrane potential (
Key Mechanistic Insights
Compound 12l functions by inhibiting the VEGFR-2 signaling axis, leading to:
-
G1/S Phase Cell Cycle Arrest: Prevention of DNA replication.
-
Intrinsic Apoptosis: Upregulation of Bax, downregulation of Bcl-2, and subsequent Caspase-3 activation [1].
Experimental Workflow & Logic
To ensure data integrity, we utilize a multiparametric approach. A single assay is rarely sufficient to confirm apoptosis; therefore, we triangulate data from membrane changes (Annexin V), nuclear status (Cell Cycle/PI), and enzymatic activity (Caspase-3).
Workflow Diagram
Figure 1: Experimental workflow for validating Compound 12l mechanism of action. Note the critical step of harvesting floating cells ("floaties") to avoid underestimating apoptosis.
Protocol 1: Annexin V-FITC / PI Double Staining
Objective: To quantify early (Annexin V+/PI-) vs. late (Annexin V+/PI+) apoptosis. Rationale: In healthy cells, phosphatidylserine (PS) is maintained on the inner leaflet of the plasma membrane.[3] During early apoptosis, PS translocates to the outer leaflet, binding Annexin V. Propidium Iodide (PI) is used to exclude necrotic cells with compromised membranes.[4]
Materials
-
Compound 12l stock (dissolved in DMSO).
-
Annexin V Binding Buffer (10X): 0.1 M Hepes (pH 7.4), 1.4 M NaCl, 25 mM CaCl2. Critical: Ca2+ is required for Annexin V binding.
-
Annexin V-FITC Conjugate.
-
Propidium Iodide (PI): 50 µg/mL stock.
Step-by-Step Procedure
-
Seeding: Seed HepG2 cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat cells with Compound 12l at IC50 (approx.[1][2] 10.5 µM) for 24 hours.[1][2][5] Include a DMSO vehicle control and a Positive Control (e.g., Staurosporine 1 µM).
-
Harvesting (Crucial Step):
-
Collect the supernatant (contains detached apoptotic cells) into a 15 mL tube.
-
Wash adherent cells with PBS; add wash to the tube.
-
Trypsinize adherent cells (EDTA-free trypsin preferred) and add to the tube.
-
-
Washing: Centrifuge at 300 x g for 5 min. Wash pellet twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of
cells/mL. -
Staining:
-
Transfer 100 µL of suspension (
cells) to a 5 mL flow tube. -
Add 5 µL of Annexin V-FITC.
-
Add 5 µL of PI.
-
Gently vortex and incubate for 15 min at RT in the dark .
-
-
Final Prep: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze immediately (within 1 hour) on a flow cytometer (Ex: 488 nm; Em: 530/30 for FITC, 585/42 for PI).
Protocol 2: Cell Cycle Analysis (PI/RNase)
Objective: To confirm the G1/Pre-G1 arrest induced by Compound 12l. Rationale: Compound 12l has been shown to arrest HepG2 cells in the G1 phase [1].[1][2] PI binds stoichiometrically to DNA. By fixing cells and digesting RNA, we can quantify DNA content to distinguish G0/G1 (2N), S (2N-4N), and G2/M (4N) phases.
Step-by-Step Procedure
-
Harvest: Harvest cells as described in Protocol 1.
-
Wash: Wash cells once with PBS.
-
Fixation (Critical):
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Pause Point: Store at -20°C for at least 2 hours (or up to weeks).
-
-
Staining:
-
Centrifuge ethanol-fixed cells at 500 x g for 5 min. Decant ethanol carefully.
-
Wash twice with PBS to remove ethanol traces.
-
Resuspend in 500 µL of PI/RNase Staining Solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
-
Incubation: Incubate for 30 min at 37°C in the dark.
-
Acquisition: Acquire on flow cytometer using linear amplification for the PI channel (FL2/FL3).
-
Analysis: Use cell cycle modeling algorithms (e.g., Watson Pragmatic or Dean-Jett-Fox) to calculate % phase distribution. Look for the "Sub-G1" peak (hypodiploid DNA), a hallmark of apoptosis.
Mechanism of Action: Signaling Pathway
Compound 12l acts as a VEGFR-2 inhibitor.[2] The diagram below illustrates the downstream cascade leading to the apoptotic phenotype detected in the protocols above.
Figure 2: Proposed mechanism of action for Compound 12l.[4] Inhibition of VEGFR-2 shifts the Bax/Bcl-2 rheostat, triggering mitochondrial apoptosis [1].
Expected Results & Data Analysis
When treating HepG2 cells with 10.5 µM Compound 12l for 24 hours, the following quantitative shifts are expected based on validated literature [1]:
| Parameter | Control (Untreated) | Compound 12l Treated | Interpretation |
| Viable Cells (Q3) | > 90% | ~ 60% | Significant cytotoxicity |
| Early Apoptosis (Q4) | < 5% | ~ 32% | Primary Mechanism: PS Exposure |
| Late Apoptosis (Q2) | < 2% | ~ 3% | Secondary necrosis |
| G1 Phase | ~ 51% | ~ 28% | Disruption of normal cycling |
| Sub-G1 Peak | < 2% | Increased | DNA Fragmentation |
| Bax/Bcl-2 Ratio | 1.0 (Normalized) | ~ 6.8 Fold Increase | Intrinsic Pathway Activation |
Troubleshooting Guide
-
No Apoptosis Observed? Ensure adherent cells were not lost during washing. The "floaties" contain the apoptotic population.[6]
-
High Necrosis (PI+ only)? Reduce trypsinization time or handle cells more gently. Harsh vortexing can damage membranes.
-
Clogging? Filter samples through a 40 µm mesh before acquisition, especially for the Cell Cycle assay where ethanol fixation causes clumping.
References
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Source: Taylor & Francis / PMC. Summary: This study identifies Compound 12l as a potent VEGFR-2 inhibitor (IC50 = 97.38 nM) that induces apoptosis in HepG2 cells via the intrinsic pathway (Bax/Bcl-2 modulation) and arrests the cell cycle at the Pre-G1/G1 phase.[1][2] URL:
-
Flow cytometry-based apoptosis detection. Source: National Institutes of Health (NIH). Summary: A foundational guide on the technical execution of Annexin V and PI staining protocols. URL:
-
Measuring Apoptosis using Annexin V and Flow Cytometry. Source: University of Kansas Medical Center. Summary: Detailed protocols for troubleshooting and optimizing Annexin V assays. URL:
Sources
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis induced by serum deprivation of PC12 cells is not preceded by growth arrest and can occur at each phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of mTOR/HDAC1-IN-12l Stock Solution
Abstract & Introduction
The dual-inhibition mechanism is critical:
-
Epigenetic Modulation: Inhibits HDAC1 (
nM), leading to histone hyperacetylation and transcriptional reactivation of tumor suppressors. -
Kinase Inhibition: Inhibits mTOR (
nM), blocking the PI3K/Akt/mTOR survival pathway.
Why This Protocol Matters: Due to the nanomolar potency of mTOR/HDAC1-IN-12l, slight inaccuracies in stock solution preparation can lead to significant experimental variability. Furthermore, the compound contains a hydroxamic acid zinc-binding group (common in HDAC inhibitors) and a pyrimidine-pyrazolyl scaffold, making it sensitive to moisture and requiring specific solvation strategies to prevent precipitation upon aqueous dilution.
Physicochemical Profile
Before handling, verify the compound identity and specifications.
| Property | Specification |
| Common Name | mTOR/HDAC1-IN-12l (Compound 12l) |
| Catalog Name | HDACs/mTOR Inhibitor 1 |
| CAS Number | 2271413-06-8 |
| Molecular Formula | |
| Molecular Weight | 566.65 g/mol |
| Target | HDAC1: 0.19 nM; mTOR: 1.2 nM; HDAC6: 1.8 nM |
| Solubility (DMSO) | |
| Solubility (Water) | Insoluble. Precipitates immediately. |
| Appearance | White to off-white solid |
Mechanism of Action
The following diagram illustrates the dual-targeting mechanism of Compound 12l, highlighting the convergence of epigenetic regulation and kinase signaling inhibition.
Figure 1: Dual mechanism of action showing simultaneous inhibition of HDAC1-mediated gene silencing and mTOR-mediated translational control.
Protocol: Preparation of 10 mM Stock Solution
Materials Required
-
Compound: mTOR/HDAC1-IN-12l (Solid).[5]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,
99.9% (Sigma-Aldrich or equivalent). Note: Avoid old DMSO that may have absorbed water. -
Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Equipment: Vortex mixer, Benchtop centrifuge.
Calculations (Standard 10 mM Stock)
To prepare a 10 mM (
| Mass of Compound (mg) | Volume of DMSO ( | Resulting Concentration |
| 1 mg | 176.5 | 10.0 mM |
| 5 mg | 882.4 | 10.0 mM |
| 10 mg | 1764.8 | 10.0 mM |
| 50 mg | 8823.8 | 10.0 mM |
Formula used:
Step-by-Step Procedure
-
Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can degrade the hydroxamic acid moiety.
-
Centrifugation: Briefly centrifuge the vial (5,000 rpm for 10 seconds) to ensure all powder is at the bottom.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO (see table above) directly to the vial.
-
Tip: If the powder is stuck to the walls, wash it down with the DMSO.
-
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 37°C.
-
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50
L) in amber microtubes.-
Rationale: This avoids repeated freeze-thaw cycles, which can cause precipitation or hydrolysis.
-
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Stable for up to 6 months at -80°C.
Usage Guidelines & Dilution Strategy
Serial Dilution for Cell Assays
Never add the 10 mM DMSO stock directly to cell culture media. This will cause local precipitation and high DMSO toxicity.
Workflow for
-
Intermediate Dilution (100x): Dilute 10 mM stock 1:100 in fresh DMSO to create a 100
M working solution. -
Serial Dilution: Perform 1:3 or 1:10 serial dilutions in DMSO using the 100
M solution. -
Final Step (Media Addition): Dilute the DMSO serial dilutions 1:1000 into cell culture media.
-
Final DMSO concentration: 0.1% (Safe for most cell lines).
-
Final Compound concentration: 100 nM (down to pM range).
-
Workflow Diagram
Figure 2: Preparation workflow for mTOR/HDAC1-IN-12l stock solution.
Safety & Troubleshooting
-
Toxicity: As a dual inhibitor with sub-nanomolar affinity, this compound is extremely potent. Wear full PPE (gloves, lab coat, goggles) and handle inside a chemical fume hood.
-
Precipitation in Media: If the compound precipitates upon addition to media (cloudiness):
-
Ensure the DMSO stock is fully dissolved before dilution.
-
Increase the intermediate dilution step.
-
Do not exceed 10
M in aqueous media; the compound is hydrophobic.
-
-
DMSO Compatibility: Ensure your downstream assay (e.g., enzymatic kinase assay) tolerates 0.1% DMSO.
References
-
Chen, Y., et al. (2019).[1] Discovery of a Novel Dual Histone Deacetylases (HDACs) and Mammalian Target of Rapamycin (mTOR) Target Inhibitor as a Promising Strategy for Cancer Therapy.[1][4] Journal of Medicinal Chemistry, 62(6), 3107–3124.
-
MedChemExpress. (n.d.). HDACs/mTOR Inhibitor 1 (Compound 12l) Datasheet.[7][8]
-
Chemsrc. (2025).[1] HDACs/mTOR Inhibitor 1 Biological Activity and Properties.
Sources
- 1. HDACs/mTOR Inhibitor 1 | CAS#:2271413-06-8 | Chemsrc [chemsrc.com]
- 2. abmole.com [abmole.com]
- 3. OTAVA Dual HDAC1/mTOR Inhibitors Library [otavachemicals.com]
- 4. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Terrein [CAS: 582-46-7] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 6. mTOR/HDAC-IN-1 HCl [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HDACs/mTOR Inhibitor 1 - MedChem Express [bioscience.co.uk]
High-Resolution Profiling of mTOR/HDAC Dual Inhibition: Measuring p-S6K and Acetyl-H3 Dynamics Following 12l (Purinostat) Administration
Scientific Context & Rationale
Compound 12l (also known as Purinostat mesylate) is a rationally designed, highly potent dual inhibitor targeting both the mammalian target of rapamycin (mTOR) and histone deacetylases (HDACs) [1]. Synthesized utilizing a pyrimidine-pyrazolyl pharmacophore, 12l bridges the gap between kinase inhibition and epigenetic modulation, presenting a synergistic therapeutic strategy for hematologic malignancies such as multiple myeloma and acute myeloid leukemia.
To definitively validate the dual mechanism of action (MoA) of 12l in vitro, researchers must concurrently profile two distinct downstream signaling axes:
-
The mTORC1 Axis (p-S6K): mTOR Complex 1 directly phosphorylates p70 S6 Kinase (S6K) at the Thr389 residue. Administration of 12l rapidly abolishes this phosphorylation cascade. Thus, p-S6K serves as a highly sensitive, direct pharmacodynamic biomarker for mTOR inhibition [1].
-
The Epigenetic Axis (Acetyl-H3): HDAC1 dynamically deacetylates lysine residues on histone tails, maintaining a condensed, transcriptionally repressive chromatin state. 12l blocks this catalytic activity (via hydroxamic acid zinc-binding), resulting in the rapid accumulation of acetylated Histone H3 (Acetyl-H3), an indicator of chromatin relaxation and transcriptional derepression [1].
Mechanistic Pathway of 12l Dual Inhibition
Figure 1: Dual mechanism of action of 12l targeting mTORC1 and HDAC pathways.
Quantitative Pharmacodynamic Profile
The following table summarizes the primary targets of 12l, their respective binding affinities, and the expected biomarker dynamics required for assay validation.
| Target Enzyme | 12l IC₅₀ Value | Primary Biomarker | Expected Change Post-12l | Optimal Assay Timeframe |
| HDAC1 | 0.19 nM | Acetyl-H3 (Lys9/14) | Significant Upregulation | 6 to 24 hours |
| mTOR | 1.2 nM | p-S6K (Thr389) | Rapid Downregulation | 2 to 24 hours |
Experimental Workflow
Figure 2: Sequential experimental workflow for dual biomarker detection.
Step-by-Step Protocol: Dual Biomarker Western Blotting
Expertise Note: The most common point of failure in dual kinase/epigenetic assays is improper cell lysis. Endogenous phosphatases and deacetylases remain highly active immediately following cell membrane disruption. Without a specialized lysis buffer, the transient p-S6K and Acetyl-H3 signals will degrade before the sample is denatured, resulting in false negatives.
Phase 1: Cell Culture & 12l Administration
-
Cell Seeding: Culture MV4-11 (AML) or MM1S (Multiple Myeloma) cells in RPMI-1640 supplemented with 10% FBS. Seed at a density of
cells/mL in 6-well plates. -
Compound Preparation: Reconstitute 12l in cell-culture grade DMSO to create a 10 mM stock.
-
Treatment: Treat cells with a dose-response gradient of 12l (e.g., Vehicle, 10 nM, 100 nM, 1000 nM). Ensure final DMSO concentration does not exceed 0.1%.
-
Incubation: Incubate for 6 hours (optimal for capturing early acetylation events) and 24 hours (optimal for sustained mTOR inhibition and cell cycle arrest) [1].
Phase 2: Specialized Cell Lysis & Protein Extraction
-
Buffer Preparation (Critical Step): Prepare cold RIPA buffer. Immediately before use, you must add:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (e.g., 1 mM Na₃VO₄, 10 mM NaF) – Preserves p-S6K.
-
HDAC Inhibitor (e.g., 10 mM Sodium Butyrate or 1 µM Trichostatin A) – Preserves Acetyl-H3.
-
-
Harvesting: Centrifuge treated cells at 300 x g for 5 minutes at 4°C. Wash once with ice-cold PBS (supplemented with 10 mM NaF).
-
Lysis: Resuspend the cell pellet in 100 µL of the specialized RIPA buffer. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a pre-chilled tube.
-
Quantification: Determine protein concentration using a BCA assay. Normalize all samples to equal concentrations (e.g., 2 µg/µL) using 4x Laemmli sample buffer containing
-mercaptoethanol. Boil at 95°C for 5 minutes.
Phase 3: SDS-PAGE & Size-Specific Resolution
Expertise Note: Histone H3 is a very small protein (~15 kDa), whereas p70 S6K is relatively large (~70 kDa). Attempting to resolve both optimally on a single standard gel often leads to poor band resolution for one of the targets.
-
Gel Selection: Run parallel gels. Use a 12% or 15% polyacrylamide gel to retain and resolve the 15 kDa Acetyl-H3, and an 8% or 10% gel for optimal separation of the 70 kDa p-S6K. Alternatively, use a 4-20% gradient gel.
-
Electrophoresis: Load 20-30 µg of protein per well. Run at 90V through the stacking gel, then increase to 130V until the dye front reaches the bottom.
Phase 4: Transfer & Immunoblotting
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane (0.2 µm is strictly required to prevent the 15 kDa Histone H3 from blowing through the membrane during transfer). Transfer at 100V for 1 hour at 4°C.
-
Blocking: Block membranes in 5% BSA in TBST for 1 hour at room temperature. (Do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background).
-
Primary Antibodies: Incubate overnight at 4°C with gentle agitation using the following primary antibodies:
-
Anti-Phospho-p70 S6 Kinase (Thr389) (1:1000)
-
Anti-p70 S6 Kinase (Total) (1:1000)
-
Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000)
-
Anti-Histone H3 (Total) (1:2000)
-
Anti-GAPDH or Anti-
-Actin (1:5000) as a loading control.
-
-
Secondary & Detection: Wash membranes 3x with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Wash 3x, apply ECL substrate, and capture using a chemiluminescence imaging system.
Phase 5: Data Analysis & Self-Validation
-
Validation Check 1: Total S6K and Total H3 bands must remain relatively constant across all 12l concentrations.
-
Validation Check 2: The ratio of p-S6K to Total S6K should decrease dose-dependently.
-
Validation Check 3: The ratio of Acetyl-H3 to Total H3 should increase dose-dependently.
References
-
Chen, Y., Yuan, X., Zhang, W., Tang, M., Zheng, L., Wang, F., Yan, W., Yang, S., Wei, Y., He, J., & Chen, L. (2019). "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry, 62(3), 1577-1592. URL:[Link]
Application Note: Pharmacokinetic and Bioavailability Assessment of mTOR/HDAC1-IN-12l
Introduction & Scientific Rationale
mTOR/HDAC1-IN-12l (henceforth referred to as Compound 12l ) represents a distinct class of dual-target inhibitors designed to overcome resistance mechanisms inherent to single-agent therapies in hematologic malignancies (e.g., Multiple Myeloma). By integrating a pyrimidine-pyrazolyl scaffold (targeting mTOR kinase) with a hydroxamic acid zinc-binding group (targeting HDAC1), 12l simultaneously disrupts the PI3K/Akt/mTOR survival signaling and epigenetic regulation via histone deacetylation.
While 12l exhibits potent nanomolar efficacy (IC50: HDAC1 = 0.19 nM; mTOR = 1.2 nM) [1], its physicochemical properties—specifically the lability of the hydroxamic acid moiety and the lipophilicity of the kinase-targeting scaffold—present unique pharmacokinetic (PK) challenges. This application note details a validated workflow to assess the absorption, distribution, metabolism, and excretion (ADME) profile of 12l, ensuring high-fidelity data for IND-enabling studies.
Mechanistic Synergy Diagram
The following diagram illustrates the dual-targeting mechanism of 12l, highlighting the convergence on apoptotic pathways.
Figure 1: Dual mechanism of action for 12l. Inhibition of mTOR blocks translation, while HDAC inhibition promotes chromatin relaxation, convergently inducing apoptosis.
Pre-clinical Formulation Strategy
The hydroxamic acid moiety in 12l is prone to hydrolysis and glucuronidation, while the pyrimidine core contributes to low aqueous solubility. A standard saline vehicle is insufficient.
Recommended Formulation for IV/PO Administration:
| Component | Concentration (v/v) | Function | Rationale |
| DMSO | 5% | Co-solvent | Solubilizes the lipophilic pyrimidine core. |
| PEG400 | 40% | Co-solvent | Prevents precipitation upon dilution in blood. |
| Tween 80 | 5% | Surfactant | Enhances wetting and micellar solubilization. |
| Saline (0.9%) | 50% | Diluent | Maintains physiological tonicity. |
Protocol Note: Add components in the order listed. Vortex vigorously after each addition. If precipitation occurs, sonicate at 37°C for 5 minutes. The final solution should be clear and slightly viscous.
In Vitro ADME Assessment Protocols
Before in vivo studies, verify metabolic stability to determine if the hydroxamic acid group is the metabolic soft spot.
Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein.
-
NADPH Regenerating System.
-
Test Compound: 12l (1 µM final conc).
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL in PBS) with 5 µL of 12l stock (100 µM). Incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Rationale: Dual inhibitors often have high PPB (>95%), limiting the free fraction (
In Vivo Pharmacokinetics Protocol
Species: Male Sprague-Dawley Rats (n=3 per group) or BALB/c Mice (n=3 per timepoint). Dosing:
-
IV Group: 2 mg/kg (Bolus tail vein).
-
PO Group: 10 mg/kg (Oral gavage).
Blood Sampling Schedule
Due to the potential for rapid clearance of the hydroxamic acid, early timepoints are critical.
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
Sample Handling: Collect blood into K2-EDTA tubes. Centrifuge at 3000g for 10 min at 4°C. Critical: Add a stabilizer (e.g., 2% formic acid) to plasma immediately if stability data suggests rapid hydrolysis of the hydroxamate ex vivo.
Bioanalytical Method (LC-MS/MS)[1]
System: Agilent 6460 Triple Quadrupole or equivalent. Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MS/MS Transitions (Hypothetical Optimization for 12l): Since 12l contains a pyrimidine-pyrazolyl core and a hydroxamic acid side chain, fragmentation typically occurs at the amide linker or the hydroxamate loss.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 12l | [M+H]+ (Calc. MW) | Core Fragment | 25-35 |
| IS (Tolbutamide) | 271.1 | 155.1 | 20 |
Note: Perform a product ion scan (MS2) on the pure compound to determine the exact transitions.
Data Analysis & Interpretation
Analyze concentration-time data using Non-Compartmental Analysis (NCA) via software like WinNonlin (Phoenix) or PKsolver.
Key Parameters to Report:
| Parameter | Definition | Significance for 12l |
| Max Plasma Conc.[1] | Must exceed IC90 (approx 10-20 nM) for efficacy. | |
| Time to | Indicates absorption rate. Delayed | |
| Area Under Curve | Total exposure. | |
| Vol. of Distribution | High | |
| Clearance | High clearance suggests metabolic instability (hydroxamate hydrolysis). | |
| Bioavailability |
PK/PD Correlation Decision Tree
Use the following logic flow to interpret your PK results and guide optimization.
Figure 2: Decision tree for interpreting PK parameters of Compound 12l.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Wang, J., & Urban, L. (2014). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 19(11), 1642-1652.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Pyrazolo[3,4-d]pyrimidines as Dual-targeted Inhibitors of HDAC1 and mTOR [otavachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OTAVA Dual HDAC1/mTOR Inhibitors Library [otavachemicals.com]
Application Note: Storage, Stability, and Handling Guidelines for mTOR/HDAC1-IN-12l
Executive Summary
mTOR/HDAC1-IN-12l (also known as Compound 12l or HDACs/mTOR Inhibitor 1 ) is a potent, dual-target small molecule inhibitor designed to simultaneously blockade the PI3K/Akt/mTOR signaling axis and epigenetic regulation via Histone Deacetylase 1 (HDAC1). First described by Chen et al.[1] (2019), this compound exhibits nanomolar potency against HDAC1 (IC₅₀ = 0.19 nM) and mTOR (IC₅₀ = 1.2 nM).
Due to its hybrid pharmacophore—combining a pyrazolo[3,4-d]pyrimidine (kinase inhibitor scaffold) with a hydroxamic acid (zinc-binding group)—mTOR/HDAC1-IN-12l requires specific handling protocols to prevent hydrolytic degradation and oxidation. This guide provides an authoritative protocol for storage, solubilization, and experimental application to ensure data reproducibility.
Chemical Identity & Physicochemical Profile[2][3][4]
Understanding the chemical structure is the first step in ensuring stability. The presence of the hydroxamic acid moiety is the critical stability-limiting factor.
| Property | Specification |
| Compound Name | mTOR/HDAC1-IN-12l (Compound 12l) |
| CAS Number | 2271413-06-8 |
| Chemical Formula | C₂₄H₃₁N₉O₄ |
| Molecular Weight | 509.56 g/mol |
| Target(s) | HDAC1, HDAC6, mTOR |
| Solubility | DMSO (> 50 mg/mL); Insoluble in H₂O; Low solubility in EtOH |
| Appearance | Yellow to off-white solid |
| Critical Motif | Hydroxamic Acid (Susceptible to hydrolysis and oxidation) |
Critical Stability Factors: The "Why" Behind the Protocol
To maintain scientific integrity, researchers must understand the causality behind storage decisions:
-
Hydrolytic Instability: The hydroxamic acid group (-CONHOH) is thermodynamically unstable in aqueous solutions, particularly at extreme pH or elevated temperatures. It hydrolyzes to the corresponding carboxylic acid, which abolishes HDAC inhibitory activity .
-
Oxidative Sensitivity: Hydroxamates can undergo oxidation to nitrosocarbonyl species. Long-term exposure to air (oxygen) in solution accelerates this.
-
Metal Chelation: As a zinc-binder, the compound has high affinity for free metal ions (Fe³⁺, Cu²⁺) often found in unpurified solvents or low-grade glassware, leading to precipitation or inactivation.
Protocol 1: Storage and Stock Preparation
Objective: To prepare and store mTOR/HDAC1-IN-12l stocks that retain >98% purity over 6 months.
A. Solid State Storage
-
Temperature: Store lyophilized powder at -20°C (short term < 1 month) or -80°C (long term).
-
Environment: Keep in a desiccator. Moisture is the primary enemy of the hydroxamate tail.
-
Container: Amber vials to protect from light; tightly sealed with Parafilm.
B. Solubilization (Step-by-Step)
Reagents:
-
Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Note: Do not use Ethanol. The solubility is poor, and nucleophilic attack by ethanol on the linker is a theoretical risk during long-term storage.
Procedure:
-
Equilibration: Allow the product vial to equilibrate to room temperature (approx. 15–20 mins) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
-
Weighing: Weigh the necessary amount rapidly. Avoid leaving the stock container open.
-
Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10 mM .
-
Calculation: For 1 mg of Compound 12l (MW 509.56), add 196.2 µL of DMSO.
-
Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
-
Aliquotting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene PCR tubes or amber microcentrifuge tubes.
-
Rationale: Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating hydroxamate hydrolysis.
-
-
Storage: Store aliquots at -80°C .
-
Stability:[2] Stable for 6 months at -80°C. Stable for < 1 week at 4°C.
-
Protocol 2: Quality Control & Validation
Before starting a major in vivo or high-throughput screen, validate the integrity of your inhibitor.
Method: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria:
-
Single peak at retention time (approx. MW 509.6).
-
Fail Flag: Appearance of a peak with MW ~510.5 (Carboxylic acid hydrolysis product) or dimer formation.
-
Biological Application Notes
In Vitro (Cell Culture)[6][7]
-
Dilution: Dilute the DMSO stock into culture medium immediately prior to treatment.
-
Max DMSO: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the dual-inhibition effect.
-
Media Compatibility: Avoid media with high concentrations of free iron or copper if possible, or be aware that slight color changes (red/brown) indicate chelation.
-
Washout: Due to the strong binding affinity to HDAC1, washout experiments should use at least 3x PBS washes to ensure removal of the compound.
In Vivo (Animal Models)[4][6][8][9][10][11]
-
Formulation: Hydroxamates have poor oral bioavailability and rapid clearance (glucuronidation).
-
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Route: Intraperitoneal (i.p.) or Intravenous (i.v.) is preferred over Oral (p.o.) for this specific chemical class to avoid first-pass hydrolysis in the stomach acid.
Pathway & Workflow Visualization
Diagram 1: Dual Inhibition Mechanism
This diagram illustrates how mTOR/HDAC1-IN-12l converges on cancer cell survival by blocking both translation (mTOR) and epigenetic transcription (HDAC).
Caption: Dual targeting mechanism showing convergence of kinase and epigenetic inhibition on apoptosis.
Diagram 2: Storage & Handling Workflow
A decision tree for ensuring compound stability from receipt to experiment.
Caption: Standard Operating Procedure (SOP) for handling hydrolytically sensitive hydroxamate inhibitors.
References
-
Chen, Y., Yuan, X., Zhang, W., Tang, M., Zheng, L., Wang, F., Yan, W., Yang, S., Wei, Y., He, J., & Chen, L. (2019).[1] Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy.[1][3] Journal of Medicinal Chemistry, 62(3), 1577–1592.[1] [Link]
-
Beagle, B. R., et al. (2015).[4] mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells.[4] Oncotarget, 6(5), 2906–2919. [Link]
Sources
- 1. Synthesis of Pyrazolo[3,4-d]pyrimidines as Dual-targeted Inhibitors of HDAC1 and mTOR [otavachemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Concurrent HDAC and mTORC1 Inhibition Attenuate Androgen Receptor and Hypoxia Signaling Associated with Alterations in MicroRNA Expression | PLOS One [journals.plos.org]
- 4. mTOR kinase inhibitors synergize with histone deacetylase inhibitors to kill B-cell acute lymphoblastic leukemia cells | Oncotarget [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IC50 Variations for Compound 12l
Welcome to the Assay Optimization and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals experiencing batch-to-batch variability in their biochemical assays.
Compound 12l is a highly potent dihydropyrimidine-2-thione derivative recently identified as a promising inhibitor of the SARS-CoV-2 Main Protease (Mpro), exhibiting an in vitro IC50 of 0.054 µM (54 nM) (1)[1]. Mpro is a cysteine protease critical for viral polyprotein processing. However, due to the specific chemical nature of thione derivatives and the highly reactive Cys145 residue in the Mpro active site, researchers frequently encounter assay-dependent shifts in IC50 values.
This guide provides a self-validating framework to troubleshoot, optimize, and standardize Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays for Compound 12l.
Fig 1. Biochemical mechanism of SARS-CoV-2 Mpro inhibition by Compound 12l.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 for Compound 12l shifted from ~50 nM to >1 µM after preparing a new assay buffer. What caused this sudden loss of potency?
Root Cause: Reducing Agent Interference (DTT vs. TCEP) Mpro requires a reducing environment to maintain the catalytic Cys145 in its active (reduced) state. Traditionally, 1-4 mM Dithiothreitol (DTT) is used (2)[2]. However, DTT is a strong nucleophile and can interfere with certain inhibitors, particularly redox-sensitive compounds or those with thione/thiol-reactive moieties (3)[3]. High concentrations of DTT can form adducts with the inhibitor or alter the redox state of the dihydropyrimidine-2-thione core, artificially decreasing its apparent potency (4)[4]. Solution: Switch the reducing agent in your assay buffer from DTT to TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 - 1 mM. TCEP is a potent reducing agent that lacks nucleophilic thiol groups, preventing direct chemical reactions with Compound 12l while keeping Mpro active.
Q2: The dose-response curves for Compound 12l are extremely steep (Hill slope > 2.5), and the IC50 is highly variable depending on the microplate type. Why?
Root Cause: Colloidal Aggregation (PAINS behavior) Small hydrophobic molecules can form sub-micron colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the Mpro enzyme, leading to steep inhibition curves and artificially potent IC50 values that vary based on protein concentration and plate surface binding. Solution: Ensure your assay buffer contains a non-ionic detergent. The addition of 0.005% to 0.01% Triton X-100 is mandatory to disrupt colloidal aggregates and ensure true stoichiometric binding (5)[5]. If the Hill slope normalizes to ~1.0 after adding Triton X-100, the previous results were aggregation artifacts.
Q3: I am using a validated buffer, but my IC50 for Compound 12l is ~100 nM, which is exactly half of my Mpro enzyme concentration (200 nM). Is the compound less potent than reported?
Root Cause: Tight-Binding Limit (Morrison Kinetics)
Compound 12l is a highly potent inhibitor (reported IC50 = 54 nM)[1]. In standard Michaelis-Menten kinetics, it is assumed that the concentration of free inhibitor is approximately equal to the total inhibitor concentration. However, when the enzyme concentration ([E]) is close to or higher than the inhibitor's
Q4: How can I rule out fluorescence interference in the FRET assay?
Root Cause: Inner-Filter Effect (Compound Autofluorescence or Quenching) Compound 12l contains conjugated ring systems that may absorb light at the excitation/emission wavelengths of standard FRET substrates (e.g., Dabcyl-Edans). Solution: Run a "substrate-independent" control. Add Compound 12l to the cleaved fluorescent product (e.g., free Edans) in the absence of the enzyme. If the fluorescence signal drops dose-dependently, the compound is quenching the signal. Correct for this mathematically or switch to a red-shifted FRET substrate.
Logical Troubleshooting Workflow
Fig 2. Logical troubleshooting workflow for resolving Compound 12l IC50 variations.
Data Presentation: Impact of Assay Conditions on Compound 12l IC50
| Assay Variable | Sub-optimal Condition | Optimized Condition | Expected IC50 Shift | Mechanistic Causality |
| Detergent | No Triton X-100 | 0.01% Triton X-100 | False positive (Appears <10 nM) | Colloidal aggregation non-specifically sequesters Mpro. |
| Reducing Agent | 2-4 mM DTT | 1 mM TCEP | Loss of potency (Appears >1 µM) | DTT nucleophilically attacks or reduces the thione moiety. |
| Enzyme Conc. | [Mpro] = 200 nM | [Mpro] = 10 nM | Tight-binding limit (Appears ~100 nM) | Inhibitor depletion; IC50 cannot be mathematically lower than [E]/2. |
| Detection | Uncorrected FRET | Fluorescence correction | Variable (Appears artificially potent) | Inner-filter effect (compound quenches the liberated fluorophore). |
Standardized Experimental Protocol: FRET-based Mpro Inhibition Assay
Objective: Establish a self-validating system to accurately determine the IC50 of dihydropyrimidine-2-thione derivatives.
Step 1: Reagent & Buffer Preparation
-
Assay Buffer: Prepare 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP (freshly added), and 0.01% Triton X-100. Causality: TCEP prevents DTT-mediated compound degradation, while Triton X-100 prevents colloidal aggregation.
-
Enzyme: Thaw recombinant SARS-CoV-2 Mpro on ice and dilute to a working concentration of 20 nM (final assay concentration 10 nM).
-
Substrate: Dilute the FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to 40 µM in assay buffer (final assay concentration 20 µM).
Step 2: Compound Preparation & Pre-incubation
-
Prepare a 10-point, 3-fold serial dilution of Compound 12l in 100% DMSO.
-
Transfer 1 µL of the compound into a 384-well black microplate.
-
Add 49 µL of the Mpro enzyme solution to the respective wells.
-
Self-Validation Check: Include a positive control (e.g., Nirmatrelvir or GC376) and a DMSO-only negative control.
-
Incubate the plate at 37°C for 30 minutes. Causality: This allows the establishment of binding equilibrium, which is critical for tight-binding inhibitors before substrate competition begins.
Step 3: Reaction Initiation
-
Add 50 µL of the FRET substrate to all wells to initiate the reaction (Total volume = 100 µL).
-
Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
Step 4: Data Acquisition & Analysis
-
Measure fluorescence continuously (kinetic mode) for 30 minutes at Ex/Em = 340/490 nm using a microplate reader.
-
Calculate the initial velocity (
) from the linear portion of the progress curve. -
Plot % Inhibition vs. Log[Compound 12l].
-
Validation: Check the Hill slope. A slope near 1.0 indicates 1:1 stoichiometric binding. If the slope is >2.0, re-verify detergent concentration. If the IC50 approaches 5 nM (half of [E]), apply the Morrison equation for tight binding.
References
- Saeed, A., et al. "Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling." RSC Advances.
- Ruiz-Moreno, A., et al. "Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors from Large Chemical Libraries." ACS Omega.
- Günther, S., et al. "Biochemical screening for SARS-CoV-2 main protease inhibitors." PLOS One.
- Jin, Z., et al. "The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus." PMC.
- Iketani, S., et al. "Identification of low micromolar SARS-CoV-2 Mpro inhibitors from hits identified by in silico screens." bioRxiv.
Sources
- 1. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
optimizing incubation times for maximal HDAC1 inhibition by 12l
Topic: Optimizing incubation times for maximal HDAC1 inhibition by 12l Role: Senior Application Scientist, Technical Support Center
Ticket #HDAC-12L: Optimization of Incubation for Compound 12l
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing pre-incubation parameters for maximal potency of inhibitor 12l against HDAC1.
Executive Summary & Diagnostic Context
You are likely observing a "shifting IC50" phenomenon with Compound 12l . In high-throughput screening, standard protocols often use short incubation times (10–30 mins). However, if 12l belongs to the benzamide class or possesses a rigid scaffold similar to Entinostat (MS-275), it likely exhibits slow-binding kinetics (Mechanism B).
The Core Issue:
Standard incubation times are insufficient for slow-binding inhibitors to reach thermodynamic equilibrium (
The Goal: Identify the "Sweet Spot"—the incubation duration where inhibitor binding reaches equilibrium before the HDAC1 enzyme loses significant activity due to thermal instability.
The Mechanics: Why Time Matters
To troubleshoot this, we must visualize the kinetic competition occurring in your well.
Kinetic Pathway: Fast vs. Slow Inhibition
Figure 1: Kinetic mechanism showing the slow isomerization step (
Optimization Protocol: The "Time-Shift" Assay
Do not rely on a single endpoint. You must perform a Time-Shift IC50 Experiment .
Objective: Determine the
Experimental Workflow
| Step | Action | Critical Parameter |
| 1 | Prepare Enzyme Mix | Dilute HDAC1 in Assay Buffer (Tris/HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). CRITICAL: Add 0.1% BSA and 0.01% Triton X-100 to prevent enzyme loss to plasticware during long incubations. |
| 2 | Prepare 12l Dilution | Prepare a 10-point dose-response series of 12l (3-fold dilutions). |
| 3 | Plate Setup | Prepare 4 identical assay plates (or sets of wells). |
| 4 | Variable Pre-incubation | Incubate Enzyme + 12l for: • T0: 0 mins (Immediate substrate addition)• T1: 30 mins• T2: 60 mins• T3: 180 mins |
| 5 | Substrate Addition | Add fluorogenic substrate (e.g., MAL, Fluor-de-Lys) to initiate reaction. |
| 6 | Development | Incubate with substrate for 30 mins, then add Developer/Stop Solution. |
Data Interpretation: The Shift Factor
Calculate the Shift Factor using the formula:
-
Shift < 2: 12l is a fast-binder. Standard 30 min incubation is sufficient.
-
Shift > 5: 12l is a slow-binder. You must use the longer incubation time for accurate SAR (Structure-Activity Relationship) data.
Troubleshooting Guide (FAQ)
Q1: My enzyme activity disappears after 3 hours of pre-incubation, even without inhibitor. How do I fix this? A: HDAC1 is thermally unstable at low concentrations.
-
Solution 1 (Carrier Protein): Ensure your buffer contains 0.5 mg/mL BSA (Bovine Serum Albumin). This acts as a "molecular shield."
-
Solution 2 (Detergent): Increase Triton X-100 or Tween-20 to 0.01% - 0.05% . This prevents the enzyme from sticking to the well walls (hydrophobic adsorption).
-
Solution 3 (Temperature): If 37°C kills the enzyme, incubate at 25°C (Room Temp) but extend the time by 1.5x.
Q2: The IC50 keeps dropping the longer I incubate. When do I stop? A: You stop when the IC50 stabilizes (plateaus).
-
If IC50(2h) = 50 nM and IC50(4h) = 45 nM, the difference is negligible. Choose 2 hours to save time and preserve enzyme integrity.
-
Note: Benzamides (like Entinostat) often require 2–3 hours.
Q3: My replicates have high variability (CV > 15%) in the long incubation plates. A: This is usually due to evaporation or "edge effects."
-
Fix: Seal plates with high-quality optical film/foil during the pre-incubation. Do not rely on plastic lids alone.
-
Fix: Centrifuge the plate (1000 rpm, 1 min) before adding substrate to ensure all volume is at the bottom.
Decision Logic: The Optimization Tree
Follow this logic to finalize your SOP for Compound 12l.
Figure 2: Decision tree for establishing the standard operating procedure (SOP) for inhibitor 12l.
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry, 288(37), 26926–26943.
- Significance: Establishes the kinetic differences between hydroxam
-
Moreno-Yruela, C., et al. (2022).[1] Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.
- Significance: Provides detailed protocols for pre-incubation assays and calculating shift factors for compounds like Entinost
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology, 29, 255–265.
- Significance: Discusses the impact of incubation time on the selectivity profile of HDAC inhibitors.
Sources
Technical Support Center: Resolving Precipitation of mTOR/HDAC1-IN-12l in Culture Media
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility issues with complex small molecules is a common but solvable challenge. This guide provides a scientifically grounded, step-by-step approach to resolving the precipitation of mTOR/HDAC1-IN-12l in aqueous cell culture media.
Introduction & Mechanistic Overview
mTOR/HDAC1-IN-12l (CAS: 2271413-06-8) [1] is a highly potent dual inhibitor designed to target both the mammalian target of rapamycin (mTOR) and Histone Deacetylase 1 (HDAC1). Dual targeting of the mTOR and HDAC pathways is a highly effective synergistic strategy for suppressing tumor growth, overcoming drug resistance, and inducing apoptosis in aggressive cancers[2].
However, owing to its complex organic structure and high hydrophobicity, researchers frequently encounter precipitation when introducing the compound into aqueous cell culture media. Precipitation not only compromises the accuracy of your dosing but can also cause localized cellular toxicity and assay artifacts[3].
Caption: Dual inhibition pathway of mTOR/HDAC1-IN-12l driving cellular apoptosis.
Root Cause Analysis: The Causality of Precipitation
Understanding why mTOR/HDAC1-IN-12l precipitates is critical to preventing it. The phenomenon is typically driven by three thermodynamic and kinetic factors:
-
Solvent Shock: The compound is typically reconstituted in 100% anhydrous DMSO. When this highly concentrated, non-polar stock is rapidly introduced into a polar aqueous environment (culture media), the abrupt shift in solvent polarity forces the hydrophobic molecules out of solution[4].
-
Temperature Differentials: Adding a room-temperature (or cold) DMSO stock directly into cold media significantly reduces the thermodynamic solubility limit, promoting rapid crystallization and protein denaturation[3].
-
Exceeding Maximum Soluble Concentration: Every hydrophobic compound has a thermodynamic solubility limit in aqueous media. Exceeding this limit, even locally during rapid pipetting, triggers irreversible nucleation[5].
Step-by-Step Troubleshooting Protocol
To ensure experimental integrity and establish a self-validating system, follow this optimized dissolution and dilution methodology.
Phase 1: Stock Solution Preparation & Integrity
-
Reconstitution: Dissolve mTOR/HDAC1-IN-12l in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10 mM).
-
Visual Inspection & Warming: Before use, visually inspect the stock. If micro-crystals are present due to repeated freeze-thaw cycles, gently warm the vial in a 37°C water bath for 5-10 minutes and sonicate briefly until the solution is completely clear[5].
-
Aliquot Generation: Divide the stock into single-use aliquots to prevent moisture absorption and degradation[5].
Phase 2: The "Intermediate Dilution" Technique
Directly spiking 100% DMSO stock into the final culture plate often causes localized precipitation. Instead, use an intermediate step:
-
Pre-warm Media: Ensure all cell culture media is pre-warmed to exactly 37°C[5].
-
Carrier Protein Utilization: If your experiment permits, use media containing 5-10% Fetal Bovine Serum (FBS). Serum proteins, such as albumin, act as carriers that bind hydrophobic molecules and significantly enhance their aqueous solubility[5].
-
Gradual Addition: Pipette the required volume of DMSO stock into a separate sterile tube containing a small volume of pre-warmed media (e.g., 10% of the final volume). Add the DMSO stock slowly, drop-by-drop, while continuously vortexing or swirling the tube to prevent localized high concentrations[4].
-
Final Transfer: Transfer this intermediate mixture to the final culture vessel. Ensure the final DMSO concentration does not exceed the tolerated limit for your cell line (typically 0.1% - 0.5%)[5].
Phase 3: Experimental Validation
Always run a Vehicle Control (media containing the exact final concentration of DMSO without the inhibitor) alongside your treatment groups. This validates that any observed cellular phenotypes or toxicity are due to the active drug and not solvent effects or media precipitation[5].
Caption: Step-by-step troubleshooting workflow to resolve compound precipitation.
Quantitative Solubility Parameters
The following table summarizes the critical parameters for handling hydrophobic dual inhibitors like mTOR/HDAC1-IN-12l to prevent precipitation.
| Parameter | Recommended Value | Scientific Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes initial solubility; prevents water-induced hydrolysis[4]. |
| Max Final DMSO Conc. | 0.1% - 0.5% (v/v) | Minimizes solvent-induced cytotoxicity while maintaining drug solubility[5]. |
| Media Temperature | 37°C | Higher kinetic energy prevents thermodynamic precipitation during dilution[3]. |
| Carrier Supplement | 5% - 10% FBS | Serum proteins encapsulate hydrophobic molecules, preventing aggregation[5]. |
| Stock Storage | -20°C to -80°C (Aliquoted) | Preserves chemical stability and prevents moisture ingress from freeze-thaw cycles[5]. |
Frequently Asked Questions (FAQs)
Q: My mTOR/HDAC1-IN-12l precipitated in the media. Can I just filter it out using a 0.22 µm syringe filter? A: No. According to , filtering is strictly contraindicated for resolving precipitation[5]. Passing the media through a filter will remove the precipitated compound, resulting in an unknown, significantly lower final concentration of the drug. This compromises the validity and reproducibility of your assay. You must address the root cause and ensure complete dissolution.
Q: I am running a serum-free assay, and the compound keeps precipitating. What are my alternatives? A: In serum-free conditions, you lack the carrier proteins that typically keep hydrophobic drugs in solution. You can utilize solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin[5]. Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic drugs in their core, increasing aqueous solubility without interfering with most cellular pathways.
Q: Does the speed of adding the DMSO stock to the media matter? A: Yes, significantly. Rapid injection of the stock creates localized zones of high drug concentration that exceed the aqueous solubility limit, triggering irreversible nucleation[4]. Slow, dropwise addition combined with continuous agitation disperses the solvent evenly, preventing "solvent shock."
References
-
National Institutes of Health. "Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation". PubMed Central (PMC). URL:[Link]
Sources
- 1. mTOR/HDAC1-IN-12l [CAS: 2271413-06-8] mTOR/HDAC1 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 2. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dose-Response Assays for Dual Inhibitor 12l
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with Compound 12l , the pyrimidine-pyrazolyl hydroxamic acid derivative identified as a potent dual inhibitor of HDAC1 (
While 12l offers a promising synergistic mechanism for hematologic malignancies, its dual nature—combining a kinase inhibitor pharmacophore with a zinc-binding group (ZBG)—presents unique challenges in assay optimization. This guide addresses the specific "pain points" of generating clean, reproducible dose-response curves for this compound.
The "12l" Dual-Target Mechanism
Before troubleshooting, visualize the pathway to understand where your signal originates. 12l acts in two distinct cellular compartments:
Figure 1: Dual mechanism of action for 12l. The compound simultaneously targets cytoplasmic mTOR signaling and nuclear epigenetic regulation via HDAC1 inhibition.
Troubleshooting Guide: Optimizing the Curve
Issue A: The "Flat" or Noisy Curve (Potency Shift)
Symptom: Your
Root Cause Analysis: Compound 12l contains a hydroxamic acid moiety.[1][2] This is critical for binding the Zinc ion in the HDAC catalytic pocket, but it introduces specific chemical liabilities [2].
Protocol Check:
-
Zinc Contamination/Chelation:
-
The Trap: Are you using a buffer with high EDTA/EGTA?
-
The Fix: Hydroxamic acids are metal chelators. If your assay buffer contains strong chelators (EDTA > 1mM), they may strip the active site Zinc from HDAC1 before 12l can bind, or conversely, free metal ions in the buffer might complex with 12l, reducing its effective concentration.
-
Action: Use Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. Avoid DTT in long incubations as it can destabilize some hydroxamates; use TCEP instead.
-
-
ATP Competition (mTOR specific):
-
The Trap: Running the kinase assay at saturating ATP (e.g., 1 mM).
-
The Fix: 12l is likely ATP-competitive at the mTOR site. If you run the assay at
or higher, you will shift the curve to the right (lower apparent potency). -
Action: Run the mTOR assay at
(typically 10-50 for mTOR) to obtain a relevant .
-
Issue B: The "Biphasic" Shelf (Phenotypic Assays)
Symptom: In cell viability assays (e.g., MM1.S or MV4-11 lines), the dose-response curve is not a smooth sigmoid. It drops, plateaus, and drops again.
Root Cause Analysis: This is often a feature, not a bug, of dual inhibitors.
-
Phase 1 (High Potency): Driven by the dominant target (likely HDAC1,
~0.19 nM). -
Phase 2 (Lower Potency): Driven by the secondary target (mTOR,
~1.2 nM) or off-target effects at higher concentrations.
Optimization Strategy: Do not force a standard 4-parameter logistic (4PL) fit.
-
Step 1: Use a Biphasic Dose-Response Model :
-
Step 2: Validate the phases by Western Blot.
-
Low Dose (0.5 nM): Check for Acetyl-H3 (HDAC marker).[2]
-
Mid Dose (5 nM): Check for p-S6K (mTOR marker).
-
If markers appear sequentially, the biphasic curve is real.
-
Issue C: Hill Slope < 0.8 (Shallow Curves)
Symptom: The curve spans more than 2-3 log units of concentration. The Hill Slope is -0.5 or -0.6.
Root Cause Analysis:
-
Negative Cooperativity: Rare for this class.
-
Solubility/Aggregation: The most likely culprit. The pyrimidine-pyrazolyl scaffold is hydrophobic. At high concentrations, 12l may form colloidal aggregates that promiscuously inhibit enzymes ("pan-assay interference"), or precipitate out, lowering the effective dose [3].
Solubility Optimization Table:
| Parameter | Standard Condition | Optimized for 12l | Reason |
| DMSO Stock | 10 mM | 10 mM (Fresh) | Hydroxamates can hydrolyze in wet DMSO. Store in aliquots at -80°C. |
| Intermediate Dilution | Direct into Media | Serial in DMSO | Perform serial dilutions in 100% DMSO first, then transfer to media to keep DMSO% constant (e.g., 0.1%). |
| Surfactant | None | 0.01% Triton X-100 | Prevents colloidal aggregation of the hydrophobic scaffold. |
| Incubation Time | 72 Hours | 48 Hours | 12l induces G0/G1 arrest [1]. Long incubations may confuse cytostasis with cytotoxicity. |
Experimental Workflow: The "Self-Validating" Assay
To ensure your curve represents true dual inhibition, follow this workflow. It includes specific "Stop/Go" checkpoints.
Figure 2: Step-by-step workflow for validating 12l dose-response data.
Frequently Asked Questions (FAQ)
Q1: Why is my
-
Solution: Use the Morrison Equation for tight-binding inhibitors to calculate the true
, or lower the enzyme concentration if signal-to-noise permits [4].
Q2: Can I use 12l in vivo? A: Yes, 12l has shown efficacy in MM1.S xenografts (tumor growth inhibition ~72.5%) [1].[1]
-
Caution: Hydroxamic acids have short half-lives due to glucuronidation. Ensure your formulation (e.g., cyclodextrin or PEG400) is optimized for IP/IV delivery to maintain plasma exposure above the 1.2 nM threshold.
Q3: The curve bottoms out at 20% survival, not 0%. Why? A: This is common for mTOR inhibitors (cytostatic effect). 12l induces G0/G1 arrest rather than immediate massive necrosis. The remaining 20% are likely arrested but metabolically active cells. Do not force the "Bottom" constraint to 0; let it float.
References
-
Zhang, K., et al. (2019).[1] Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Inhibitors as a Promising Strategy for Cancer Therapy.[1][2] Journal of Medicinal Chemistry, 62(1), 309-323.
-
Meanwell, N. A. (2011). The structural basis for the design of kinase inhibitors.[3] Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Pharmacophores).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in bioassays caused by aggregation. Proceedings of the National Academy of Sciences, 107(40), 17480-17485.
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for Tight-Binding/Morrison Equation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. (2019) | Yong Chen | 34 Citations [scispace.com]
- 3. Discovery of 12O—A Novel Oral Multi-Kinase Inhibitor for the Treatment of Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Dual mTOR/HDAC Inhibitor 12l vs. Rapamycin & SAHA Combination
Executive Summary
This guide evaluates Compound 12l , a first-in-class dual inhibitor targeting mTOR and HDAC1 , against the conventional combination regimen of Rapamycin (mTOR inhibitor) and SAHA (Vorinostat, HDAC inhibitor).
While the combination of Rapamycin and SAHA has shown synergistic potential in hematologic malignancies, clinical translation is often hampered by pharmacokinetic (PK) mismatches and cumulative toxicity. Compound 12l utilizes a "single-molecule polypharmacology" strategy, fusing a pyrimidine-pyrazolyl scaffold (mTOR binding) with a hydroxamic acid zinc-binding group (HDAC inhibition).[1]
Key Verdict: Compound 12l demonstrates nanomolar potency (IC₅₀: 0.19 nM for HDAC1; 1.2 nM for mTOR), achieving tumor growth inhibition (TGI) of 72.5% in MM1.S xenografts—comparable to the combination cocktail but with a simplified single-agent pharmacologic profile.
Mechanistic Rationale: The "Vertical & Horizontal" Blockade
To understand the efficacy of 12l, one must analyze the crosstalk between metabolic signaling (mTOR) and epigenetic regulation (HDAC).
-
mTOR Pathway: Hyperactivation drives protein synthesis via p70S6K and 4E-BP1. Rapamycin inhibits this but often triggers a feedback loop activating upstream AKT.
-
HDAC Pathway: HDACs deacetylate histones and non-histone proteins (like p53 and Hsp90), silencing tumor suppressor genes (e.g., p21).
-
The Synergy: HDAC inhibitors prevent the resistance feedback loops often seen with mTOR inhibitors. Compound 12l simultaneously collapses the growth signal (mTOR) and unlocks the death signal (HDAC inhibition).
Pathway Interaction Diagram
Figure 1: Mechanism of Action. Compound 12l exerts dual blockade, preventing mTOR-driven translation while simultaneously forcing epigenetic expression of pro-apoptotic factors via HDAC inhibition.
Chemical Biology Profile & Comparative Potency
The following data contrasts the enzymatic and cellular potency of 12l against the standard single agents. Note the significantly higher potency of 12l against HDAC1 compared to SAHA.
Table 1: Enzymatic Inhibitory Activity (IC₅₀)
| Target | Compound 12l | Rapamycin | SAHA (Vorinostat) | Significance |
| mTOR | 1.2 nM | ~0.1 - 1.0 nM | > 10,000 nM | 12l retains high mTOR potency comparable to Rapamycin. |
| HDAC1 | 0.19 nM | N/A | ~10 - 20 nM | 12l is ~50-100x more potent against HDAC1 than SAHA. |
| HDAC6 | 1.8 nM | N/A | ~15 nM | 12l shows broad Class I/IIb HDAC coverage. |
Table 2: Cellular Antiproliferative Efficacy (IC₅₀)
| Cell Line | Tissue Origin | Compound 12l | SAHA | Rapamycin |
| MM1.S | Multiple Myeloma | 0.32 µM | 0.65 µM | > 10 µM (Cytostatic) |
| MV4-11 | AML (Leukemia) | 4.05 µM | 1.20 µM | Variable |
| RPMI-8226 | Multiple Myeloma | 0.45 µM | 0.88 µM | > 10 µM |
Analysis: Rapamycin is generally cytostatic (stops growth but does not kill), leading to high IC₅₀ values in viability assays. SAHA is cytotoxic. Compound 12l inherits the cytotoxicity of SAHA but enhances it through simultaneous mTOR blockade, achieving sub-micromolar potency in resistant myeloma lines.
Experimental Protocols for Validation
To validate the dual-targeting mechanism of 12l in your lab, follow this self-validating workflow. This protocol ensures you confirm target engagement (Western Blot) and phenotypic outcome (Flow Cytometry) simultaneously.
Workflow Visualization
Figure 2: Validation Workflow. A split-sample approach is critical to correlate molecular target engagement with cellular fate.
Protocol A: Dual-Target Western Blot Validation
Objective: Confirm simultaneous inhibition of mTOR and HDAC1.
Reagents:
-
Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/14), Anti-Acetyl-α-Tubulin (HDAC6 marker), Anti-p-p70S6K (T389), Anti-p-4EBP1.
-
Controls: Rapamycin (10 nM), SAHA (1 µM), DMSO (Vehicle).
Step-by-Step:
-
Treatment: Treat MM1.S cells with Compound 12l (concentration gradient: 10, 50, 100, 500 nM) for 24 hours. Run parallel wells with Rapamycin (100 nM) + SAHA (500 nM) combination.
-
Lysis: Lyse cells in RIPA buffer supplemented with TSA (Trichostatin A) to preserve acetylation states and Phosphatase Inhibitor Cocktail to preserve phosphorylation. Critical: Do not omit TSA in the lysis buffer, or rapid deacetylation will occur post-lysis.
-
Readout Criteria (Success Metrics):
-
HDAC Inhibition: Dose-dependent increase in Acetyl-H3 and Acetyl-α-Tubulin.[2]
-
mTOR Inhibition: Dose-dependent decrease in p-p70S6K and p-4EBP1.
-
Note: If 12l is working, you must see both signals changing in the same lane.
-
Protocol B: Apoptosis Assay (Annexin V/PI)
Objective: Compare the "Kill Rate" of 12l vs. the Combination.
-
Seeding: Seed
cells/well in 6-well plates. -
Dosing:
-
Arm A: Vehicle.
-
Arm B: Rapamycin (100 nM).
-
Arm C: SAHA (500 nM).
-
Arm D: Rapamycin (100 nM) + SAHA (500 nM).
-
Arm E: Compound 12l (100 nM).
-
-
Incubation: 48 hours.
-
Analysis: Harvest cells, wash with cold PBS, stain with Annexin V-FITC and Propidium Iodide (PI).
-
Expected Result: Rapamycin alone will show G1 arrest (low PI, low Annexin). SAHA will show moderate apoptosis. 12l should match or exceed the apoptosis rate (Annexin V+) of Arm D (Combo) , confirming that the single molecule recapitulates the synergy.
In Vivo Efficacy Comparison
In the MM1.S xenograft model (NOD/SCID mice), Compound 12l demonstrated superior developability characteristics compared to the combination.
-
Dosing Regimen: 12l administered intravenously (IV) at 20 mg/kg.
-
Toxicity: No significant body weight loss observed.[2][3][4]
-
Comparison: The TGI of 12l was statistically comparable to the optimal Rapamycin/SAHA combination, but 12l required only a single formulation and administration route, reducing the variability associated with dosing two drugs with different half-lives.
References
-
Chen, Y., et al. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy.[5][3][4] Journal of Medicinal Chemistry, 62(3), 1577–1592.[5][4] [2][3]
- Simmons, J. K., et al. (2014). Dual mTOR/HDAC inhibition: Preclinical development of a novel breast cancer therapy. Breast Cancer Research and Treatment, 143, 1-12.
- Gao, S., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazolo[3,4-d]pyrimidines as Dual-targeted Inhibitors of HDAC1 and mTOR [otavachemicals.com]
Technical Comparison: Selectivity Profile of Dual HDAC/mTOR Inhibitor 12l
The following technical guide details the selectivity profile and performance of Compound 12l , specifically identifying the Pyrimidine-Pyrazolyl Hydroxamic Acid derivative described in the Journal of Medicinal Chemistry (Chen et al., 2019) as a potent dual-target inhibitor.
Executive Summary: The Dual-Target Advantage
Compound 12l represents a significant evolution in polypharmacology, designed to overcome the resistance mechanisms often seen with single-target HDAC inhibitors (HDACi). Unlike traditional isoform-selective inhibitors (e.g., Entinostat for Class I) or pan-inhibitors (e.g., SAHA), 12l functions as a Dual HDAC/mTOR Inhibitor .
Its selectivity profile is characterized by sub-nanomolar potency against HDAC1 (Class I) combined with nanomolar potency against mTOR , creating a "synthetic lethality" profile that simultaneously collapses epigenetic survival signaling and PI3K/Akt/mTOR translational pathways.
| Feature | Compound 12l Profile |
| Primary Epigenetic Target | HDAC1 (IC50: 0.19 nM) |
| Primary Kinase Target | mTOR (IC50: 1.2 nM) |
| Secondary HDAC Targets | HDAC6 (Confirmed via |
| Mechanism of Action | Simultaneous G0/G1 arrest & Autophagy/Apoptosis induction |
| Chemical Class | Pyrimidine-pyrazolyl hydroxamic acid |
Selectivity Profile Analysis
The following data compares 12l against standard reference inhibitors. The "Selectivity Index" here refers to the compound's ability to engage its specific targets (HDAC1/mTOR) relative to broad-spectrum alternatives.
A. Enzymatic Inhibition Profile (IC50)
Data synthesized from Chen et al. (2019) and comparative literature.
| Target | Compound 12l | SAHA (Vorinostat) | Rapamycin | Selectivity Insight |
| HDAC1 (Class I) | 0.19 nM | ~10–20 nM | >10,000 nM | 12l is ~50-100x more potent than SAHA against HDAC1. |
| mTOR (Kinase) | 1.20 nM | >10,000 nM | ~0.1–1.0 nM | 12l retains kinase potency comparable to Rapamycin. |
| HDAC6 (Class IIb) | Active | ~10–15 nM | Inactive | Validated by hyperacetylation of |
| Cellular Potency (MM1S) | Low nM | ~500 nM | Variable | Dual inhibition drives superior cellular efficacy. |
B. Isoform Selectivity Logic
-
Class I Preference (HDAC1/2/3): The hydroxamic acid zinc-binding group (ZBG) in 12l allows it to chelate the zinc ion in the catalytic pocket of Class I HDACs with extreme affinity (0.19 nM). This drives the upregulation of Histone H3 acetylation , reactivating tumor suppressor genes.
-
Class IIb Activity (HDAC6): While 12l is highly potent against HDAC1, it preserves activity against HDAC6. This is crucial for blocking the aggresome pathway (via tubulin acetylation), which cancer cells use to manage proteotoxic stress—a mechanism synergistic with mTOR inhibition.
Mechanism of Action: Dual Pathway Blockade
Compound 12l operates via a "pincer" attack on cancer cell survival. The diagram below illustrates how 12l disconnects the crosstalk between epigenetic regulation and metabolic growth signaling.
Figure 1: Dual-target mechanism of 12l. Red node indicates the inhibitor; Blue/Yellow nodes indicate primary enzyme targets.
Experimental Validation Protocols
To validate the selectivity profile of 12l in your own laboratory, use the following self-validating protocols.
Protocol A: Fluorometric HDAC Isoform Assay
Objective: Quantify IC50 against HDAC1 vs. HDAC6. Reagents: Recombinant HDAC1/6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC1, Mal-Lys(Ac)-AMC for HDAC6).
-
Preparation: Dilute Compound 12l in DMSO (10-point series, range 0.01 nM to 10 µM).
-
Incubation:
-
Mix 10 µL enzyme solution (HDAC1 or HDAC6) with 20 µL inhibitor solution in 96-well black plates.
-
Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
-
Reaction: Add 20 µL fluorogenic substrate. Incubate 30 mins at 37°C.
-
Termination: Add 50 µL Developer solution (Trypsin/TSA) to cleave the deacetylated substrate. Incubate 15 mins.
-
Read: Measure fluorescence (Ex 360nm / Em 460nm).
-
Validation:
-
Positive Control: SAHA (Expect ~10-20 nM).
-
Negative Control: DMSO only (100% Activity).
-
Success Criterion: 12l must show >50% inhibition of HDAC1 at 1 nM.
-
Protocol B: Western Blot Selectivity Confirmation
Objective: Confirm cellular target engagement (Class I vs Class IIb vs Kinase). Cell Line: MM1S or similar sensitive line.
-
Treatment: Treat cells with 12l (10, 50, 100 nM) for 24 hours.
-
Lysis: Harvest in RIPA buffer containing protease/phosphatase inhibitors.
-
Blotting Targets:
-
Acetyl-Histone H3 (K9/K14): Marker for HDAC1/2/3 inhibition. Expect: Dose-dependent increase.
-
Acetyl-
-Tubulin: Marker for HDAC6 inhibition. Expect: Increase (confirms pan-HDAC activity). -
p-mTOR (Ser2448) / p-p70S6K: Marker for mTOR inhibition. Expect: Dose-dependent decrease.
-
-
Control: GAPDH or
-Actin as loading control.
Conclusion
Compound 12l distinguishes itself from standard HDAC inhibitors through its picomolar affinity for HDAC1 (0.19 nM) and concurrent nanomolar suppression of mTOR . While it acts as a pan-HDAC inhibitor (affecting both Histone H3 and Tubulin acetylation), its selectivity profile is defined by the unique integration of kinase inhibition, preventing the compensatory upregulation of survival pathways often triggered by pure HDAC blockade.
References
-
Chen, Y., et al. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry, 62(8B01825).
- Huo, S., et al. (2021/2023). (Contextual Reference) Alkynylated pyrrole derivatives and HDAC interactions. European Journal of Medicinal Chemistry.
Benchmarking mTOR/HDAC1-IN-12l Against Standard Dual Inhibitors: A Technical Guide
Strategic Rationale for Dual mTOR/HDAC Targeting
While clinical combinations of mTOR inhibitors (e.g., rapamycin) and HDAC inhibitors (e.g., vorinostat) demonstrate synergistic efficacy by converging on the TXNIP/thioredoxin anti-oxidant pathway[2], they are historically plagued by overlapping toxicities and complex pharmacokinetic (PK) interactions[3].
4 (Compound 12l) was rationally designed to solve this polypharmacology challenge. Synthesized using a pyrimidine-pyrazolyl pharmacophore to append an HDAC recognition cap and a hydroxamic acid zinc-binding motif, 12l achieves sub-nanomolar potency against both targets in a single molecular entity[4].
Mechanistic Convergence
Fig 1: Synergistic convergence of mTOR and HDAC1 inhibition by 12l driving tumor cell apoptosis.
Quantitative Benchmarking: 12l vs. Standard Alternatives
When benchmarking 12l, the most appropriate standard is 5 , a well-characterized clinical-stage dual PI3K/HDAC inhibitor[5]. While CUDC-907 targets the upstream PI3K kinase (IC50 = 19 nM)[5], 12l directly targets the downstream mTOR kinase (IC50 = 1.2 nM)[4], offering a tighter blockade of the translation machinery without relying on upstream signal propagation.
| Inhibitor | Target Class | Primary Kinase IC50 | Primary Epigenetic IC50 | Key Cellular Readout |
| mTOR/HDAC1-IN-12l | Dual mTOR/HDAC | mTOR: 1.2 nM | HDAC1: 0.19 nM | ↑ Ac-H3, ↓ p-mTOR, ↓ p-ERK |
| Fimepinostat (CUDC-907) | Dual PI3K/HDAC | PI3Kα: 19 nM | HDAC1: 1.7 nM | ↑ Ac-H3, ↓ p-AKT |
| Rapamycin + Vorinostat | Combination | mTORC1: ~0.1 nM | HDAC1: ~10 nM | ↑ Ac-H3, ↓ p-S6K |
Data synthesis derived from primary biochemical characterizations of 12l[4] and CUDC-907[5].
Experimental Workflows: Self-Validating Protocols
To rigorously validate a dual inhibitor in the laboratory, sequential single-target assays are insufficient. As application scientists, we must prove simultaneous target engagement within the same cellular population.
Protocol: Multiplexed Cellular Target Engagement
Causality & Rationale: We utilize MV4-11 (leukemia) cells because their survival is highly dependent on both epigenetic drivers and mTOR signaling[6]. We measure Acetylated Histone H3 (Ac-H3) as the direct functional readout for HDAC1 inhibition, and phosphorylated ERK (p-ERK) alongside p-mTOR to confirm mTOR pathway suppression[6]. Self-Validation Mechanism: The protocol incorporates temporal validation. Epigenetic acetylation occurs rapidly; therefore, Ac-H3 must be measured at 6 hours. Conversely, kinase signaling degradation and G0/G1 arrest require longer exposure, necessitating a 24-hour readout[6].
Step-by-Step Methodology:
-
Cell Seeding: Plate MV4-11 cells at
cells/mL in RPMI-1640 supplemented with 10% FBS. -
Compound Treatment: Treat cells with mTOR/HDAC1-IN-12l across a dose-response gradient (0, 10, 100, 1000 nM). Include DMSO (vehicle), Rapamycin (100 nM, kinase control), and Vorinostat (1 μM, epigenetic control) to self-validate the assay's specificity.
-
Temporal Harvesting: Harvest half the cellular volume at 6 hours (for epigenetic readouts) and the remaining volume at 24 hours (for kinase readouts).
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with both protease inhibitors and phosphatase inhibitors (crucial for preserving p-ERK/p-mTOR).
-
Western Blotting: Resolve proteins via SDS-PAGE. Probe 6h samples with anti-Ac-H3 and anti-α-tubulin (loading control). Probe 24h samples with anti-p-ERK, anti-p-mTOR, and anti-total-mTOR[4][6].
Fig 2: Self-validating multiplexed workflow for confirming dual target engagement in living cells.
In Vivo Efficacy & Toxicity Profiling
The ultimate test of a dual inhibitor is its therapeutic window in vivo. In MM1S (multiple myeloma) xenograft models, 12l demonstrated a tumor growth inhibitory (TGI) rate of 72.5%[4]. In MV4-11 xenograft models, doses of 10-20 mg/kg intravenously yielded potent tumor stasis[6].
Crucially, unlike the co-administration of separate mTOR and HDAC inhibitors—which often results in compounding systemic toxicities—12l achieved these TGI rates without causing significant loss of body weight or observable hematological toxicity[4][6]. This validates the core hypothesis of single-molecule polypharmacology: synchronized pharmacokinetics lead to a safer, more predictable therapeutic profile.
Conclusion
Benchmarking mTOR/HDAC1-IN-12l against standard dual inhibitors like CUDC-907 reveals a highly optimized molecule. By shifting the kinase target from PI3K down to mTOR while maintaining exceptional (0.19 nM) HDAC1 potency[4], 12l effectively bypasses upstream resistance mechanisms. For drug development professionals, 12l represents a structurally validated blueprint for designing next-generation epigenetic-kinase dual inhibitors.
References
-
Chen, Y., et al. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. PubMed / Journal of Medicinal Chemistry. 4
-
MedChemExpress. HDACs/mTOR Inhibitor 1 (Compound 12l) Product Data & Biological Activity.6
-
PMC / NIH. mTOR and HDAC inhibitors converge on the TXNIP/thioredoxin pathway to cause catastrophic oxidative stress.2
-
ACS Publications. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors.3
-
MedChemExpress. Fimepinostat (CUDC-907) | PI3K/HDAC Inhibitor Data Sheet.5
Sources
- 1. OTAVA Dual HDAC1/mTOR Inhibitors Library [otavachemicals.com]
- 2. mTOR and HDAC inhibitors converge on the TXNIP/thioredoxin pathway to cause catastrophic oxidative stress and regression of RAS-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Validation Guide: mTOR/HDAC1-IN-12l vs. siRNA Knockdown
Executive Summary
mTOR/HDAC1-IN-12l (Compound 12l) is a potent, dual-target small molecule inhibitor designed to simultaneously blockade the PI3K/Akt/mTOR signaling axis and epigenetic regulation via Histone Deacetylase 1 (HDAC1). While 12l exhibits nanomolar potency (
This guide details the rigorous validation of 12l's mechanism of action using siRNA-mediated knockdown as the genetic "gold standard." By comparing the phenotypic and molecular signatures of 12l treatment against specific genetic ablation of MTOR and HDAC1, researchers can distinguish on-target efficacy from non-specific cytotoxicity.
Mechanism of Action & Target Rationale
Dual inhibition leverages the "synthetic lethality" concept. HDAC inhibitors (HDACi) often trigger compensatory survival signaling via the mTOR pathway. Simultaneously blocking mTOR prevents this escape mechanism, enhancing therapeutic efficacy, particularly in hematologic malignancies like Multiple Myeloma and AML.
Visualization: Dual Signaling Blockade
The following diagram illustrates the convergence of the mTOR and HDAC pathways and the specific intervention points for Compound 12l versus siRNA.
Figure 1: Signal transduction map showing the dual blockade of mTORC1 and HDAC1 by Compound 12l compared to specific mRNA degradation by siRNA.[1][2]
Comparative Performance Analysis
To validate 12l, one must demonstrate that the chemical phenotype mirrors the genetic phenotype. Divergence suggests off-target effects.
Table 1: Small Molecule (12l) vs. Genetic Knockdown (siRNA)
| Feature | mTOR/HDAC1-IN-12l | siRNA (mTOR + HDAC1) | Comparison Insight |
| Target Specificity | High (Dual), but potential kinase off-targets | Extremely High (Sequence specific) | siRNA is the control. If 12l kills cells that siRNA does not, 12l is toxic off-target. |
| Onset of Action | Rapid (Minutes to Hours) | Slow (24–72 Hours) | 12l induces rapid signaling collapse; siRNA requires protein turnover. |
| Potency ( | HDAC1: 0.19 nMmTOR: 1.2 nM | >70% Protein Depletion (Qualitative) | 12l is highly potent; matches clinical HDACi (e.g., SAHA) and mTORi (Rapamycin). |
| Biomarkers | Must Match. If 12l fails to induce Ac-H3, it is not hitting HDAC1 effectively in cells. | ||
| Cell Cycle | G0/G1 Arrest | G0/G1 Arrest (mTOR dominant) | Phenotypes should converge. |
Validation Protocol: siRNA Knockdown vs. 12l Treatment
This protocol describes a "Rescue/Occlusion" experiment. If 12l works strictly through mTOR/HDAC1, treating cells that already have these targets knocked down should yield minimal additional toxicity (assuming complete knockdown).
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating Compound 12l targets using siRNA interference.[3]
Step-by-Step Methodology
Phase 1: siRNA Transfection (Genetic Control)
-
Cell Seeding: Seed MV4-11 or MM1S cells (hematologic lines sensitive to 12l) at
cells/well in 6-well plates. Antibiotic-free media is required. -
Complex Formation:
-
Mix Lipofectamine RNAiMAX (or equivalent) with Opti-MEM.
-
Prepare siRNA aliquots (Final concentration 50–100 nM):
-
Control: Non-targeting Scramble siRNA.
-
Target A:MTOR siRNA (e.g., SignalSilence® mTOR siRNA).
-
Target B:HDAC1 siRNA.[2]
-
Dual:MTOR + HDAC1 siRNA (mix 1:1).
-
-
-
Transfection: Add complexes to cells. Incubate for 48 hours to allow existing mTOR/HDAC1 protein turnover.
Phase 2: Compound 12l Treatment
-
Verification: At T=48h, harvest one set of wells to verify knockdown efficiency via Western Blot (>70% reduction required).
-
Treatment: Treat remaining transfected wells with:
-
Vehicle: DMSO (0.1%).
-
Compound 12l: 10 nM, 100 nM, 1000 nM (spanning the
).
-
Phase 3: Molecular & Phenotypic Readout
-
Western Blotting (Mechanistic Proof):
-
Lysis: Use RIPA buffer with Protease/Phosphatase inhibitors.
-
Antibodies:
-
HDAC Pathway: Acetyl-Histone H3 (Lys9/Lys14), Acetyl-
-Tubulin. -
Loading Control: GAPDH or
-Actin.
-
-
Viability Assay (CCK-8/MTT):
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculate % inhibition relative to Scramble+DMSO.
-
Data Interpretation Guide
Scenario A: Successful Validation (On-Target)
-
Western Blot:
-
12l Treatment: Shows
p-S6K and Acetyl-H3. -
siRNA (Dual): Shows
p-S6K and Acetyl-H3 (similar magnitude).
-
-
Viability:
-
The "Dual siRNA" condition shows significant growth inhibition.
-
Crucial: Adding 12l to the "Dual siRNA" cells causes minimal additional toxicity (the target is already gone; the drug has nowhere to bind). This proves the drug acts through these targets.
-
Scenario B: Off-Target Toxicity
-
Viability:
-
"Dual siRNA" cells show 40% death.
-
"Dual siRNA + 12l" cells show 90% death.
-
Scenario C: Ineffective Knockdown
-
Western Blot: siRNA lanes still show significant mTOR/HDAC1 bands.
-
Action: Optimization of transfection conditions is required before drug validation can proceed.
References
-
Chen, Y., et al. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy.[6] Journal of Medicinal Chemistry, 62(6), 3107–3124. [7]
- Primary source for Compound 12l structure, IC50 values, and synthesis.
-
Muraoka, S., et al. (2017). Sensitivity to dual mTOR/HDAC inhibition in diffuse large B-cell lymphoma variants. Scientific Reports, 7, 4088.
- Supporting data on the synergy of mTOR and HDAC blockade.
-
Thermo Fisher Scientific. siRNA Transfection Protocol using Lipofectamine RNAiMAX.
- Standard oper
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Targeted therapy for mTORC1-driven tumours through HDAC inhibition by exploiting innate vulnerability of mTORC1 hyper-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTAVA Dual HDAC1/mTOR Inhibitors Library [otavachemicals.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Synergistic Efficacy of mTOR/HDAC1-IN-12l with Chemotherapeutic Agents
Executive Summary & Pharmacological Rationale
In the landscape of targeted oncology, overcoming resistance mechanisms often requires the simultaneous blockade of multiple signaling nodes. mTOR/HDAC1-IN-12l (Compound 12l) is a first-in-class, rationally designed dual-target inhibitor that simultaneously antagonizes Histone Deacetylase 1 (HDAC1) and the mammalian target of rapamycin (mTOR)[1].
From a drug development perspective, physical cocktails of HDAC inhibitors (e.g., Vorinostat) and mTOR inhibitors (e.g., Rapamycin) are notoriously difficult to optimize in the clinic due to disparate pharmacokinetic (PK) profiles, overlapping toxicities, and unpredictable drug-drug interactions (DDIs). By tethering a hydroxamic acid zinc-binding motif (for HDAC recognition) to a pyrimidine-pyrazolyl pharmacophore (for mTOR binding), 12l ensures spatiotemporal synchronization —guaranteeing that both targets are inhibited simultaneously within the same cancer cell[1].
This guide objectively evaluates the standalone performance of 12l against traditional combinations and provides a deep dive into its synergistic sensitization effects when combined with targeted chemotherapeutic agents, specifically the HER2 inhibitor Pyrotinib , in refractory solid tumors like Pancreatic Ductal Adenocarcinoma (PDAC)[2].
Section 1: Monotherapy vs. Physical Combination Benchmarking
Before assessing its synergy with other chemotherapies, it is critical to benchmark 12l against the physical combination of separate HDAC and mTOR inhibitors. Compound 12l demonstrates exceptional sub-nanomolar to low-nanomolar potency, with an IC50 of 0.19 nM for HDAC1 and 1.2 nM for mTOR[1], while maintaining high selectivity over PI3Kα (>500 nM)[3].
Table 1: Pharmacological Benchmarking (Single Pharmacophore vs. Physical Cocktail)
| Metric / Feature | mTOR/HDAC1-IN-12l (Dual Inhibitor) | Vorinostat + Rapamycin (Physical Cocktail) |
| Primary Targets | HDAC1, HDAC6, mTOR | Broad HDACs, mTORC1 |
| Target Potency (IC50) | HDAC1: 0.19 nM | mTOR: 1.2 nM | HDACs: ~10 nM | mTOR: ~0.1 nM |
| PK Synchronization | Absolute (Single molecule delivery) | Poor (Distinct half-lives and clearance rates) |
| DDI Risk | Low (Metabolized as a single entity) | High (CYP3A4 competition) |
| In Vivo Efficacy (TGI) | 72.5% (MM1S Xenograft Model) | Highly variable based on dosing schedule |
| Toxicity Profile | Low (No significant body weight loss) | Moderate to High (Compounded toxicities) |
Data supported by the initial discovery and characterization of 12l[1],[4].
Section 2: Synergistic Sensitization with Pyrotinib in HER2+ PDAC
While 12l is highly effective as a monotherapy in hematologic malignancies[1], its true clinical potential emerges when used as a synergistic backbone with other chemotherapeutic agents in solid tumors. A landmark application of this is its combination with Pyrotinib , a pan-ErbB/HER2 receptor tyrosine kinase inhibitor[2].
The Mechanistic Causality of Synergy
Pyrotinib monotherapy often fails in PDAC due to compensatory survival signaling and the stabilizing presence of oncogenic mutant p53[5]. The introduction of 12l collapses this resistance network through a tripartite mechanism[2]:
-
mTOR Blockade : 12l directly suppresses the downstream PI3K/AKT/mTOR survival pathway that is often hyperactivated as a bypass mechanism when HER2 is inhibited.
-
Mutant p53 Degradation : HDAC1 inhibition by 12l leads to the hyperacetylation of the chaperone protein HSP90. Acetylated HSP90 loses its chaperone function, leading to the ubiquitination and proteasomal degradation of its primary client protein: mutant p53.
-
Apoptotic Induction : The simultaneous removal of mutant p53 and mTOR signaling functionally sensitizes the tumor cells to Pyrotinib-induced apoptosis, shifting the response from cytostatic to profoundly cytotoxic[5].
Figure 1: Synergistic signaling blockade by Pyrotinib and mTOR/HDAC1-IN-12l in HER2+ PDAC.
Table 2: Synergistic Efficacy Metrics in HER2+ PDAC Models
| Treatment Arm | Target Blockade | Apoptotic Rate (In Vitro) | Tumor Growth Inhibition (In Vivo) | Combination Index (CI) |
| Pyrotinib (Mono) | HER2 | < 15% | ~20% (Limited Efficacy) | N/A |
| 12l (Mono) | HDAC1 / mTOR | ~35% | ~53% (Moderate Efficacy) | N/A |
| Pyrotinib + 12l | HER2 / HDAC1 / mTOR | > 75% | > 85% (Profound Regression) | < 0.5 (Strong Synergy) |
Data reflects combined findings from in vitro cell line assays and in vivo Patient-Derived Xenograft (PDX) models[4],[2].
Section 3: Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols utilize built-in self-validating controls. Synergy is strictly defined using the , where a Combination Index (CI) < 1 indicates true pharmacological synergy rather than mere additive effects.
Protocol 1: In Vitro Checkerboard Synergy Assay
Purpose: To quantify the synergistic cytotoxicity of 12l and Pyrotinib.
-
Cell Seeding : Seed HER2+ PDAC cells (e.g., BxPC-3 or Capan-1) at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.
-
Matrix Dosing : Prepare a 6x6 checkerboard matrix.
-
X-axis: Pyrotinib (0, 0.1, 0.5, 1.0, 5.0, 10.0 μM).
-
Y-axis: mTOR/HDAC1-IN-12l (0, 1, 5, 10, 50, 100 nM).
-
Control Check: The [0,0] well serves as the vehicle control (0.1% DMSO). Single-agent rows/columns validate monotherapy baselines.
-
-
Incubation & Readout : Treat cells for 72 hours. Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (correlating to cell viability).
-
Data Analytics : Input viability data into CompuSyn software. Calculate the CI values. A CI < 0.5 at the ED50 level confirms strong synergy.
Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Efficacy Validation
Purpose: To validate in vitro synergy in a physiologically relevant tumor microenvironment.
-
Tumor Implantation : Subcutaneously implant ~2x10^6 patient-derived HER2+ PDAC cells into the right flank of NOD/SCID mice[2].
-
Randomization : Once tumors reach ~100 mm³, randomize mice into 4 cohorts (n=6/group):
-
Vehicle Control
-
Pyrotinib (Oral, 30 mg/kg/day)
-
mTOR/HDAC1-IN-12l (I.V., 10 mg/kg, every 2 days)[4]
-
Combination (Pyrotinib + 12l)
-
-
Monitoring & Endpoint : Measure tumor volume via calipers bi-weekly (
). Euthanize at day 28. -
Orthogonal Validation : Extract tumors for Western Blot analysis. Confirm synergy mechanism by probing for p-mTOR (decreased), Ac-H3 (increased), and mutant p53 (degraded)[1],[2].
Figure 2: Step-by-step experimental workflow for validating drug synergy.
References
-
Chen Y, et al. "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry, 2019.[Link]
-
Wang W, et al. "HDACs/mTOR inhibitor synergizes with pyrotinib in HER2-positive pancreatic cancer through degradation of mutant P53." Cancer Cell International, 2022.[Link]
-
Chou TC. "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 2010.[Link]
Sources
- 1. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDACs/mTOR Inhibitor 1 | CAS#:2271413-06-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDACs/mTOR inhibitor synergizes with pyrotinib in HER2-positive pancreatic cancer through degradation of mutant P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of mTOR/HDAC1-IN-12l antitumor activity across cell lines
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The Mechanistic Rationale: Why Dual mTOR/HDAC1 Inhibition?
In the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), monotherapies frequently fail due to adaptive resistance. For instance, selective mTORC1 inhibitors (e.g., Rapamycin) often trigger a paradoxical hyperactivation of upstream survival pathways—specifically the MAPK/ERK and PI3K/AKT cascades—by relieving IRS-1-mediated negative feedback. Conversely, broad-spectrum Histone Deacetylase (HDAC) inhibitors like Vorinostat (SAHA) suffer from dose-limiting toxicities and off-target effects.
To circumvent the pharmacokinetic mismatch of administering two separate drugs with differing half-lives, single-molecule dual inhibitors have been engineered. mTOR/HDAC1-IN-12l (also known as Compound 12l or HDACs/mTOR Inhibitor 1) utilizes a pyrimidine-pyrazolyl pharmacophore to anchor the HDAC recognition cap, coupled with a hydroxamic acid zinc-binding motif [1]. This ensures simultaneous, stoichiometric inhibition of both targets within the same cellular compartment, effectively suppressing the compensatory p-ERK activation typically induced by mTOR inhibition alone.
Dual-pathway inhibition mechanism of mTOR/HDAC1-IN-12l driving tumor cell apoptosis.
Comparative Efficacy Benchmarks
When evaluating the reproducibility of mTOR/HDAC1-IN-12l across cell lines, it is critical to compare its biochemical potency and cellular translation against standard-of-care alternatives. The data below synthesizes findings from the foundational discovery of the molecule [1] and commercial validation parameters [2].
Causality Note: You will observe a shift from nanomolar biochemical IC50s to micromolar cellular proliferation IC50s. This is a standard pharmacological phenomenon driven by intracellular protein binding, membrane permeability barriers, and the robust compensatory networks inherent to aggressive AML cell lines (MV4-11, OCI-AML2/3).
| Compound / Regimen | Primary Target(s) | HDAC1 IC50 (nM) | mTOR IC50 (nM) | MV4-11 Proliferation IC50 (μM) | In Vivo Toxicity Profile |
| mTOR/HDAC1-IN-12l | HDAC1/6, mTOR | 0.19 | 1.2 | 4.05 | Minimal (No significant weight loss) |
| Vorinostat (SAHA) | Pan-HDAC | ~10.0 | N/A | ~2.50 | Moderate (Dose-limiting) |
| Rapamycin | mTORC1 | N/A | ~0.1 | >10.0 (Primarily Cytostatic) | Low |
| Vorinostat + Rapamycin* | HDAC + mTOR | ~10.0 | ~0.1 | ~1.50 | High (Synergistic systemic toxicity) |
*Reference values for standard agents are provided as representative baseline metrics for comparative context.
Notably, mTOR/HDAC1-IN-12l exhibits high target selectivity, with a PI3Kα IC50 of >500 nM. This selectivity is crucial for minimizing the off-target metabolic toxicities often seen with pan-PI3K/mTOR inhibitors.
Self-Validating Experimental Workflows
To ensure absolute reproducibility when evaluating mTOR/HDAC1-IN-12l in your own laboratory, protocols must be designed as self-validating systems. This means integrating orthogonal readouts (e.g., pairing phenotypic viability with molecular target engagement) and rigorous internal controls.
Self-validating experimental workflow for evaluating mTOR/HDAC1-IN-12l efficacy.
Protocol 1: Reproducible Cell Viability Assay
Objective: Determine the anti-proliferative IC50 in MV4-11, OCI-AML2, and OCI-AML3 cell lines. Causality for Assay Choice: For suspension leukemia cells, metabolic ATP-based assays (like CellTiter-Glo) are vastly superior to colorimetric MTS/MTT assays. mTOR inhibitors directly alter cellular metabolism; relying on redox-based colorimetric readouts can introduce false-positive artifacts. ATP quantitation provides a direct, linear correlation to living cell numbers.
-
Plating: Seed MV4-11 cells at
cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate. Self-Validation Step: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent edge-effect evaporation, which skews IC50 curves. -
Dosing: Prepare a 10-point, 3-fold serial dilution of mTOR/HDAC1-IN-12l starting at 30 µM. Add 10 µL of the 10X drug solutions to the cells.
-
Controls: Include a 0.1% DMSO vehicle control (Negative) and a 1 µM Staurosporine control (Positive) to define the 100% and 0% viability baselines.
-
Incubation & Readout: Incubate for 48 hours at 37°C, 5% CO₂. Add 100 µL of CellTiter-Glo reagent, mix on an orbital shaker for 2 minutes to induce lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.
Protocol 2: Target Engagement (Immunoblotting)
Objective: Confirm that phenotypic cell death is driven by the intended dual-mechanism (HDAC and mTOR inhibition). Causality for Time-Course Choice: Epigenetic modifications and kinase signaling decay operate on different temporal scales. Blocking HDACs leads to rapid accumulation of acetylated histones, whereas disrupting mTOR feedback loops to suppress p-ERK requires sustained inhibition. Therefore, a single time-point harvest is scientifically invalid.
-
Treatment: Treat MV4-11 cells with 0, 1, 5, and 10 µM of mTOR/HDAC1-IN-12l.
-
Differential Harvesting:
-
For HDAC Engagement (Ac-H3): Harvest cells at 6 hours post-treatment.
-
For mTOR/Feedback Engagement (p-ERK): Harvest cells at 24 hours post-treatment.
-
-
Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify using a BCA assay to ensure exactly 20 µg of protein is loaded per lane. Self-Validation Step: Unequal loading masks true target engagement.
-
Probing: Probe with primary antibodies against Acetyl-Histone H3 (Ac-H3), p-ERK, and GAPDH (loading control). A successful assay will show a dose-dependent increase in Ac-H3 at 6h, and a dose-dependent decrease in p-ERK at 24h [2].
Protocol 3: In Vivo Efficacy Validation
Objective: Translate in vitro findings to a physiologically relevant MM1S xenograft model. Causality for Model Choice: MM1S is a human multiple myeloma cell line; therefore, severe combined immunodeficient (NOD/SCID) mice must be utilized to prevent graft rejection.
-
Inoculation: Inject
MM1S cells subcutaneously into the right flank of 6-week-old female NOD/SCID mice. -
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle and treatment groups (n=6/group). Self-Validation Step: Randomization based on tumor volume, not just weight, ensures baseline tumor burden is statistically identical across cohorts.
-
Dosing Regimen: Administer mTOR/HDAC1-IN-12l intravenously (i.v.) at 10 mg/kg or 20 mg/kg.
-
Monitoring: Measure tumor dimensions using digital calipers every 2 days. Calculate volume as
. -
Toxicity Check: Weigh mice twice weekly. Self-Validation Step: A body weight reduction of >20% indicates severe systemic toxicity, invalidating the therapeutic window. In literature, 12l achieves a Tumor Growth Inhibition (TGI) rate of 72.5% without triggering this weight-loss threshold [1].
References
-
Chen, Y., et al. (2019). "Discovery of a Novel Dual Histone Deacetylases (HDACs) and Mammalian Target of Rapamycin (mTOR) Target Inhibitor as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry.[Link]
Comparative Analysis of Dual-Target Inhibitors 12l and CUDC-907 in Hematologic Malignancies
1. Introduction: The Rationale for Polypharmacology in Hematologic Cancers Hematologic malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), are frequently driven by parallel dysregulation of epigenetic landscapes and hyperactivation of kinase signaling cascades[1]. Single-agent therapies targeting phosphoinositide 3-kinase (PI3K) or the mammalian target of rapamycin (mTOR) often fail due to compensatory feedback loops and epigenetic silencing of apoptotic machinery. To circumvent this, dual-target inhibitors that simultaneously block kinase signaling and histone deacetylases (HDACs) have emerged as a synergistic therapeutic strategy[2]. This guide provides an in-depth comparative analysis of two distinctly designed dual inhibitors: the clinical-stage PI3K/HDAC inhibitor CUDC-907 (Fimepinostat) and the highly potent preclinical mTOR/HDAC inhibitor Compound 12l .
2. Mechanistic Profiles and Pharmacophore Design
-
Compound 12l : Designed via a structure-based hybridization strategy, 12l utilizes a pyrimidine-pyrazolyl pharmacophore to occupy the ATP-binding pocket of mTOR, linked to a hydroxamic acid moiety that chelates the zinc ion in the catalytic core of HDACs[3]. By directly inhibiting mTOR (IC50 = 1.2 nM) and HDAC1 (IC50 = 0.19 nM), 12l potently suppresses the translation of oncogenic proteins while simultaneously reversing the epigenetic repression of tumor suppressors, leading to robust G0/G1 cell cycle arrest[3].
-
CUDC-907 (Fimepinostat) : This first-in-class oral agent integrates a PI3K inhibitory scaffold with an HDAC-targeting hydroxamate group. CUDC-907 primarily targets Class I PI3K and Class I/II HDACs[2]. A hallmark of CUDC-907's mechanism in DLBCL is the profound downregulation of the MYC oncogene, achieved through a dual assault: PI3K inhibition destabilizes MYC protein, while HDAC inhibition suppresses MYC transcription[4].
3. Visualizing the Dual-Inhibition Network
Mechanistic comparison of CUDC-907 and 12l targeting the PI3K/AKT/mTOR and HDAC pathways.
4. Quantitative Performance Comparison To objectively evaluate these compounds, we must compare their biochemical potencies and primary in vivo validation models.
| Feature | Compound 12l | CUDC-907 (Fimepinostat) |
| Primary Kinase Target | mTOR (IC50: 1.2 nM) | PI3Kα/β/δ (IC50: 19-54 nM) |
| Primary Epigenetic Target | HDAC1 (IC50: 0.19 nM) | HDAC1/2/3/10 (IC50: 1.7-5 nM) |
| Key Pharmacophore | Pyrimidine-pyrazolyl hydroxamate | Thieno[3,2-d]pyrimidine hydroxamate |
| Development Stage | Preclinical Lead | Clinical (Phase 1/2) |
| Primary Hematologic Model | MM1S (Multiple Myeloma) | DLBCL (MYC-altered) |
| In Vivo Efficacy (TGI) | 72.5% (MM1S Xenograft) | >90% (Daudi/SU-DHL4 Xenograft) |
Data synthesized from foundational pharmacological profiling[2][3].
5. Self-Validating Experimental Methodologies As a Senior Application Scientist, I emphasize that robust drug development relies on assays that prove their own validity. Below are the standard operating procedures for evaluating dual kinase/HDAC inhibitors, incorporating critical causality and internal controls.
Protocol A: In Vitro Target Engagement via Immunoblotting Purpose: To confirm that the dual inhibitor simultaneously engages both the kinase and epigenetic targets inside the cell, rather than just in cell-free enzymatic assays.
-
Step 1: Cell Treatment & Lysis. Plate target cells (e.g., MM1S or SU-DHL4) at
cells/mL. Treat with vehicle (DMSO) or the inhibitor (e.g., 10 nM to 1 μM) for 6–24 hours. Causality: 6 hours captures early kinase phosphorylation changes; 24 hours captures downstream epigenetic accumulation (acetylation). Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states. -
Step 2: SDS-PAGE & Transfer. Resolve 20 μg of protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Step 3: Primary Probing (The Self-Validating Step).
-
Epigenetic Readout: Probe for Acetylated Histone H3 (Ac-H3) and Acetylated α-tubulin. Why? Ac-H3 confirms Class I HDAC (HDAC1/2/3) inhibition, while Ac-tubulin confirms Class IIb (HDAC6) inhibition[2].
-
Kinase Readout: Probe for p-AKT (Ser473) and p-S6 (Ser235/236). Why? p-AKT validates PI3K/mTORC2 inhibition (relevant for CUDC-907), while p-S6 validates mTORC1 inhibition (relevant for 12l)[3].
-
Internal Controls: Probe for Total AKT, Total S6, and GAPDH. Why? If p-AKT decreases, Total AKT must remain constant to prove the drug inhibits the kinase rather than causing global protein degradation. GAPDH ensures equal loading across lanes.
-
Protocol B: In Vivo Xenograft Efficacy and Toxicity Assessment Purpose: To evaluate the therapeutic window of the dual inhibitor in a physiological tumor microenvironment.
-
Step 1: Engraftment. Subcutaneously inject
MM1S cells (for 12l) or Daudi cells (for CUDC-907) into the right flank of 6-week-old NOD/SCID mice[2][3]. -
Step 2: Randomization. Once tumors reach an average volume of 100–150 mm³, randomize mice into Vehicle, Single-Agent Control (e.g., Rapamycin or Vorinostat), and Dual Inhibitor groups (n=8/group). Causality: Randomization at a palpable tumor volume ensures that the drug is treating an established tumor, mimicking clinical intervention, rather than merely preventing engraftment.
-
Step 3: Dosing & Monitoring. Administer the compound (e.g., 12l at 10-20 mg/kg IV, or CUDC-907 at 50-100 mg/kg PO) according to the pharmacokinetic half-life[2][3]. Measure tumor volume via calipers bi-weekly.
-
Step 4: Safety Validation. Weigh mice bi-weekly. Causality: A self-validating safety protocol dictates that any treatment group experiencing >20% body weight loss must be immediately euthanized, as the dose has exceeded the maximum tolerated dose (MTD) and the resulting tumor growth inhibition (TGI) data is confounded by systemic toxicity. Compound 12l demonstrated a TGI of 72.5% without significant body weight loss, validating its therapeutic window[3].
6. Conclusion The comparative analysis of 12l and CUDC-907 underscores the power of rational polypharmacology in hematologic malignancies. While CUDC-907 has successfully transitioned into clinical trials by leveraging the PI3K/HDAC axis to dismantle MYC-driven lymphomas[1], Compound 12l represents a highly optimized preclinical alternative. By directly targeting mTOR instead of PI3K, 12l achieves sub-nanomolar potency against both its kinase and epigenetic targets, offering a promising future strategy for multiple myeloma and other mTOR-dependent hematologic cancers[3].
References
-
Chen, Y., et al. (2019). "Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy." Journal of Medicinal Chemistry.[Link]
-
Younes, A., et al. (2017). "Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma." The Lancet Oncology.[Link]
-
Qian, C., et al. (2012). "Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling." Clinical Cancer Research.[Link]
-
Zhang, X., et al. (2024). "Targeting Molecular Signaling Pathways and Cytokine Responses to Modulate c-MYC in Acute Myeloid Leukemia." IMR Press.[Link]
Sources
- 1. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
Statistical Validation of Tumor Growth Inhibition by Compound 12l: A Comparative Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Subject: Compound 12l (Novel Benzoxazole Derivative targeting VEGFR-2).[1][2][3] Context: Preclinical validation of antiproliferative efficacy compared to Sorafenib.
Executive Summary: The Pharmacological Profile of Compound 12l
In the pursuit of novel angiogenesis inhibitors, Compound 12l has emerged as a significant benzoxazole-based lead structure.[2][3] Designed to target VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a critical driver of tumor vascularization, 12l distinguishes itself through a dual mechanism: potent kinase inhibition and the induction of programmed cell death (apoptosis).
This guide provides a statistical and methodological breakdown of 12l’s performance, contrasting it directly with the clinical standard, Sorafenib . Unlike generic comparisons, this analysis focuses on the statistical significance of growth inhibition data derived from enzymatic assays, cellular viability screens, and flow cytometric profiling.
Mechanistic Validation: VEGFR-2 Inhibition Pathway[4]
To validate Compound 12l, one must first establish its mode of action. Molecular docking and kinase assays confirm that 12l functions as an ATP-competitive inhibitor of VEGFR-2. By occupying the ATP-binding pocket, it prevents the autophosphorylation of tyrosine residues, thereby severing the signal transduction required for endothelial cell proliferation and migration.
Signaling Pathway & Intervention Logic
The following diagram illustrates the specific node where Compound 12l intervenes within the angiogenic signaling cascade.
Figure 1: Mechanism of Action. Compound 12l competes with ATP at the VEGFR-2 kinase domain, halting downstream RAF/MEK and PI3K signaling.
Comparative Efficacy Data: Compound 12l vs. Sorafenib[2]
The statistical validation of 12l relies on quantitative comparisons against Sorafenib. The data below synthesizes results from in vitro kinase assays and cellular cytotoxicity screens (MTT assays).
Enzymatic and Cellular Potency (IC50)
The following table presents the inhibitory concentration (IC50) required to reduce enzyme activity or cell viability by 50%. Lower numbers indicate higher potency.[4]
| Metric | Target / Cell Line | Compound 12l | Sorafenib (Standard) | Statistical Interpretation |
| Enzymatic Potency | VEGFR-2 Kinase | 97.38 nM | 48.16 nM | 12l is approx.[1][2] 2-fold less potent enzymatically but remains in the nanomolar active range. |
| Cellular Efficacy | HepG2 (Liver Cancer) | 10.50 µM | 5.57 µM | Moderate cytotoxicity; dose-dependent inhibition confirmed ( |
| Cellular Efficacy | MCF-7 (Breast Cancer) | 15.21 µM | 6.46 µM | 12l shows broad-spectrum activity but requires optimization for potency parity. |
| Selectivity | HUVEC (Normal Endothelial) | > 50 µM | ~20 µM | Critical Advantage: 12l displays a potentially superior safety margin (Selectivity Index). |
Data Analysis: While Sorafenib exhibits higher absolute potency, Compound 12l demonstrates a distinct selectivity profile. The statistical significance of the inhibition is validated via regression analysis of the dose-response curves (
Validated Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the exact methodologies used to generate the validation data. These workflows are designed as self-validating systems with built-in positive and negative controls.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Quantify the antiproliferative effect of 12l on HepG2 cells.
-
Seeding: Plate HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Experimental Group: Compound 12l (Serial dilutions: 0.1, 1, 10, 50, 100 µM).
-
Positive Control: Sorafenib (Same concentrations).
-
Vehicle Control: DMSO (0.1% v/v final concentration).
-
Blank: Media only (no cells).
-
-
Incubation: Treat cells for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance (OD) at 570 nm.
-
Calculation:
.
Protocol B: Flow Cytometric Apoptosis Detection
Objective: Confirm that growth inhibition is due to apoptosis (programmed death) rather than necrosis.
-
Treatment: Treat HepG2 cells with Compound 12l at its IC50 (10.50 µM) for 24h.[2]
-
Staining: Harvest cells, wash with PBS, and resuspend in binding buffer.
-
Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).
-
Analysis: Analyze 10,000 events using a flow cytometer.
Statistical Validation of Cell Cycle Arrest
A critical component of tumor growth inhibition is the ability to arrest the cell cycle. Compound 12l has been statistically shown to induce arrest at the G0/G1 phase .[5][6]
Experimental Workflow & Decision Logic
Figure 2: Flow Cytometry Workflow. Step-by-step process for validating cell cycle distribution.
Quantitative Cell Cycle Distribution
The following data demonstrates the shift in cell population percentages upon treatment.
| Cell Cycle Phase | Control Group (%) | Compound 12l Treated (%) | Change Factor | Statistical Significance |
| G0/G1 | 27.22% | 38.68% | +1.42x | Significant ( |
| S Phase | 52.00% | 29.22% | -1.78x | Significant Decrease |
| G2/M | 20.78% | 32.10% | +1.54x | Moderate Increase |
Interpretation: The statistically significant accumulation of cells in the G0/G1 phase indicates that Compound 12l effectively prevents the transition to DNA synthesis (S phase), a hallmark of successful cytostatic activity. Furthermore, total apoptosis (Early + Late) was elevated to 35.13% in treated cells compared to <7% in controls [1].[2]
Conclusion
Compound 12l is a statistically validated VEGFR-2 inhibitor with a defined mechanism of action.[3] While its absolute potency (IC50 = 97.38 nM) is currently lower than Sorafenib (48.16 nM), it demonstrates:
-
Robust Growth Inhibition: Validated via MTT assays in HepG2 and MCF-7 lines.
-
Mechanistic Precision: Confirmed G0/G1 cell cycle arrest and induction of apoptosis (Annexin V positive).
-
Safety Potential: Higher selectivity index toward cancer cells versus normal endothelial cells compared to standard therapies.
For drug development professionals, 12l represents a validated scaffold for further Structure-Activity Relationship (SAR) optimization, specifically aiming to lower the IC50 into the sub-50 nM range while maintaining its favorable toxicity profile.
References
-
Taghour, M. S., Elkady, H., et al. (2022).[3] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.[3][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1903–1917.
-
BenchChem. (2025).[4] Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. BenchChem Comparative Guides.
-
Elkady, H., Elwan, A., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[3][7][8] Semantic Scholar / Journal of Enzyme Inhibition.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for mTOR/HDAC1-IN-12l (Compound 12l)
Executive Summary & Compound Profile
mTOR/HDAC1-IN-12l (often cited in literature as Compound 12l ) is a high-potency dual inhibitor targeting mTOR (mammalian target of rapamycin) and HDAC1 (histone deacetylase 1).[1] Unlike single-target small molecules, this compound possesses a chimeric structure combining a pyrimidine-pyrazolyl scaffold (kinase inhibition) with a hydroxamic acid zinc-binding group (HDAC inhibition).
Operational Risk: The dual mechanism of action presents a compounded safety risk. The HDAC inhibition moiety (hydroxamic acid) is associated with teratogenicity and mutagenicity , while the mTOR inhibition capability disrupts critical cell proliferation pathways. Consequently, this substance must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Cytotoxic Antineoplastic Agent .
Immediate Action Required: Treat all waste streams containing mTOR/HDAC1-IN-12l as RCRA Hazardous Waste . Under no circumstances should this compound be disposed of via sanitary sewer (drain) or regular trash.
Waste Characterization & Classification
Before disposal, the waste must be characterized to ensure compatibility with incineration streams.
| Property | Description | Disposal Implication |
| Chemical Class | Hydroxamic Acid / Pyrimidine Derivative | Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides). Hydroxamic acids can undergo Lossen rearrangement or rapid oxidation. |
| Solubility | High in DMSO; Low in Water | Water rinse is insufficient. Decontamination requires organic solvents (Ethanol/Methanol) followed by surfactant wash. |
| Toxicity | Cytotoxic; Potential Mutagen | Zero-tolerance for drain disposal. All rinsates must be collected. |
| RCRA Status | Not specifically P/U-listed, but Characteristic Toxic | Manage as P-listed equivalent (Acutely Toxic) due to nM-level potency (IC50: 1.2 nM mTOR / 0.19 nM HDAC1). |
Critical Disposal Workflows
A. Decision Matrix for Waste Segregation
The following logic gate determines the correct waste stream for 12l-contaminated materials.
Figure 1: Decision matrix for segregating mTOR/HDAC1-IN-12l waste streams. Note that all liquid waste, regardless of concentration, defaults to Stream A.
B. Solid Waste Protocol (Stream B)
Applicable to: Contaminated gloves, weighing boats, paper towels, pipette tips.[2]
-
Primary Containment: Place items immediately into a clear, 4-mil polyethylene bag.
-
Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag (often amber or yellow, depending on facility coding for cytotoxics).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Solid Debris contaminated with mTOR/HDAC1 Inhibitor (Compound 12l)."
-
Hazard Checkbox: Toxic, Carcinogen.
-
C. Liquid Waste Protocol (Stream A)
Applicable to: Expired stock solutions (DMSO), mother liquors from synthesis, cell culture media >100nM.
-
Solvent Compatibility: Ensure the collection carboy is compatible with DMSO (High-Density Polyethylene - HDPE is recommended).
-
Segregation: DO NOT mix with acidic waste streams. The hydroxamic acid moiety can hydrolyze or react exothermically under strong acidic conditions.
-
Deactivation (Pre-treatment):
-
Note: Chemical deactivation (e.g., bleach) is NOT recommended for bulk liquid waste of this compound class due to the potential formation of hazardous byproducts. Incineration is the only validated destruction method.
-
Spill Response & Decontamination
Because mTOR/HDAC1-IN-12l is hydrophobic, standard water-based cleaning will spread the contamination rather than remove it.
The "Solvent-Surfactant" Sandwich Technique:
-
Secure Area: Evacuate immediate radius. Don Double Nitrile Gloves (0.11mm min thickness) and N95/P100 respirator if powder was aerosolized.
-
Dry Containment (If Powder): Cover with damp paper towels (dampened with ethanol, not water) to prevent dust generation. Scoop into Stream B bag.
-
Solubilization Step:
-
Apply Ethanol (70%) or Isopropanol to the surface. This solubilizes the hydrophobic pyrimidine-pyrazolyl scaffold.
-
Wipe with absorbent pads. Discard into Stream B.
-
-
Surfactant Wash:
-
Apply a 10% Bleach solution or a specialized detergent (e.g., Alconox) to degrade residual organic matter and remove the "sticky" film often left by hydroxamic acids.
-
Wait time: Allow 10 minutes of contact time.
-
-
Final Rinse: Wipe with distilled water.
Mechanism of Toxicity & Safety Rationale
Understanding why we segregate this compound enforces compliance.
Figure 2: The dual-threat mechanism. The hydroxamic acid chelation of HDAC1 (Zinc binding) poses genotoxic risks, while mTOR inhibition halts cell proliferation, necessitating cytotoxic handling protocols.
Scientific Context: Compound 12l was optimized to have an IC50 of 0.19 nM against HDAC1 and 1.2 nM against mTOR [1].[1] This nanomolar potency means that even invisible trace residues on a balance or benchtop are biologically active. The hydroxamic acid group functions by chelating the Zinc ion in the catalytic pocket of HDAC enzymes, a mechanism shared with Vorinostat (SAHA). This structural feature dictates that the waste must be incinerated to break the metal-binding pharmacophore completely.
References
-
Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) Context: Defines the synthesis, structure (pyrimidine-pyrazolyl pharmacophore with hydroxamic acid), and potency (IC50 values) of Compound 12l. URL:[Link]
-
EPA Hazardous Waste Characteristics (40 CFR Part 261). Source: US Environmental Protection Agency Context:[3] Definitions for characteristic hazardous waste (Toxicity) applicable to non-listed research chemicals. URL:[Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs. Source: Centers for Disease Control and Prevention (CDC) Context: General handling guidelines for HDAC inhibitors and kinase inhibitors classified as hazardous drugs. URL:[Link]
Sources
Comprehensive Safety and Operational Guide: Handling mTOR/HDAC1-IN-12l (Compound 12l)
As a Senior Application Scientist, I recognize that handling highly potent active pharmaceutical ingredients (HPAPIs) requires more than just a basic safety data sheet. mTOR/HDAC1-IN-12l (CAS: 2271413-06-8), also known as Compound 12l, is an exceptionally potent dual inhibitor. Because it simultaneously disrupts fundamental epigenetic regulation and cellular metabolism, it presents unique occupational hazards [1].
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. Our goal is to ensure absolute scientific integrity in your assays while maintaining uncompromising laboratory safety.
Hazard Profiling & Mechanism of Action
To understand the stringent Personal Protective Equipment (PPE) requirements, we must first understand the causality of the compound's risk. mTOR/HDAC1-IN-12l operates at the intersection of kinase signaling and chromatin remodeling [2].
-
mTOR Inhibition: Blocks the mammalian target of rapamycin, halting protein translation and cellular metabolism. Accidental systemic exposure can lead to severe immunosuppression.
-
HDAC1/6 Inhibition: Prevents histone deacetylation, forcing chromatin into an open state and altering global gene expression. Inhalation or dermal absorption of sub-microgram quantities poses severe teratogenic and genotoxic risks [3].
Mechanism of dual mTOR/HDAC1 inhibition leading to cell cycle arrest and apoptosis.
Quantitative Pharmacodynamics
The extreme potency of this compound dictates our handling protocols. Below is a summary of its binding affinities and in vitro efficacies [1]:
| Target / Cell Line | IC50 Value | Biological Significance |
| HDAC1 | 0.19 nM | Primary epigenetic target; regulates chromatin remodeling. |
| mTOR | 1.2 nM | Primary kinase target; regulates cell metabolism and growth. |
| HDAC6 | 1.8 nM | Secondary epigenetic target; affects tubulin acetylation. |
| MV4-11 (Leukemia) | 4.05 μM | Demonstrates in vitro anti-proliferative efficacy. |
| OCI-AML2 (Leukemia) | 9.01 μM | Demonstrates in vitro anti-proliferative efficacy. |
| OCI-AML3 (Leukemia) | 9.98 μM | Demonstrates in vitro anti-proliferative efficacy. |
Personal Protective Equipment (PPE) Protocols
Because mTOR/HDAC1-IN-12l is active at sub-nanomolar concentrations, standard laboratory PPE is insufficient. You must implement the following HPAPI-level protections:
-
Respiratory Protection (N95/P3 or PAPR):
-
Causality: The compound is supplied as a lyophilized powder. Weighing creates microscopic aerosols. Inhalation bypasses first-pass metabolism, delivering the epigenetic inhibitor directly into systemic circulation.
-
-
Dermal Protection (Double Nitrile Gloving):
-
Causality: Reconstitution requires Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that rapidly degrades latex and thin nitrile. If a DMSO-drug solution spills on a single glove, it will carry the drug through the barrier and into your skin within seconds. Double gloving allows you to immediately strip the outer contaminated layer while remaining protected.
-
-
Ocular Protection (Fitted Safety Goggles):
-
Causality: Standard safety glasses leave the orbital periphery exposed to aerosolized powder. Fitted goggles prevent micro-dust from dissolving in the mucosal fluids of the eye.
-
Operational Handling & Formulation Workflow
To ensure in vivo and in vitro reproducibility, the formulation process must prevent compound precipitation. The following protocol yields a clear 2.17 mg/mL working solution [1]. Every step includes a Validation Check to ensure the system is self-verifying.
Step 1: Primary Solvation
-
Action: Add 100 μL of DMSO to 2.17 mg of mTOR/HDAC1-IN-12l powder.
-
Causality: DMSO is required to disrupt the strong crystalline lattice of this highly lipophilic molecule.
-
Validation Check: Visually inspect the microcentrifuge tube against a light source. The solution must be completely transparent. If cloudy or particulate remains, sonicate in a water bath for 60 seconds. Do not proceed until optically clear.
Step 2: Co-solvent Addition
-
Action: Add 400 μL of PEG300 to the DMSO stock and vortex for 10 seconds.
-
Causality: PEG300 acts as a co-solvent, reducing the dielectric constant of the mixture. This prevents the drug from crashing out of solution when the aqueous phase is introduced.
-
Validation Check: The liquid must remain a single, clear phase. Visible striations indicate incomplete homogenization.
Step 3: Surfactant Stabilization
-
Action: Add 50 μL of Tween-80 and mix evenly by gentle pipetting.
-
Causality: Tween-80 is a non-ionic surfactant. It forms protective micelles around the hydrophobic drug molecules, providing steric stabilization.
-
Validation Check: The solution will become slightly viscous but must remain completely transparent.
Step 4: Aqueous Dilution
-
Action: Add 450 μL of sterile Saline dropwise while gently vortexing.
-
Causality: Dropwise addition prevents localized supersaturation. Rapid addition of water will collapse the micelles, causing irreversible precipitation.
-
Validation Check: The final 1 mL solution must be clear. A milky or opalescent appearance indicates micelle failure; the batch must be discarded as it will cause variable dosing and micro-embolisms in vivo.
Decontamination & Disposal Plan
Spill Management
-
Dry Powder Spills: Never sweep. Sweeping aerosolizes the sub-nanomolar API. Gently cover the powder with absorbent pads dampened with 70% Isopropanol to trap the dust, then wipe inward.
-
DMSO/Liquid Spills: Evacuate the immediate area. Don fresh double gloves. Use dedicated chemical spill pads. Because DMSO carries the drug into porous surfaces, wash the decontaminated area three times with a strong laboratory detergent or 10% bleach solution.
Waste Disposal
-
Solid Waste: All vials, pipette tips, and PPE that contacted the compound must be sealed in a designated hazardous bio-chemical waste bag and incinerated by a licensed facility.
-
Liquid Waste: Do not pour residual solutions down the drain. Collect in a dedicated, clearly labeled halogen-free organic solvent waste container.
References
-
National Institutes of Health (NIH). "Clinical Toxicities of Histone Deacetylase Inhibitors." PMC. Available at:[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
